4-Cyanophenyl ether
Description
The exact mass of the compound 4,4'-Oxydibenzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87869. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-cyanophenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAUOQFEFINEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064395 | |
| Record name | Benzonitrile, 4,4'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6508-04-9 | |
| Record name | 4,4′-Oxybis[benzonitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6508-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4,4'-oxybis- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006508049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Oxydibenzonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, 4,4'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzonitrile, 4,4'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohex-4-ene-1,2-dicarboxylic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Bis(4-cyanophenyl) Ether via Ullmann Condensation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ullmann condensation is a cornerstone of carbon-heteroatom bond formation, providing a powerful method for the synthesis of diaryl ethers. This technical guide offers an in-depth exploration of the synthesis of Bis(4-cyanophenyl) ether, also known as 4,4'-oxydibenzonitrile, through the copper-catalyzed Ullmann condensation. This document provides a detailed overview of the reaction mechanism, key experimental parameters, a representative experimental protocol, and relevant data presented for comparative analysis. The information herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively approach this synthesis.
Introduction to the Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[1] Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[2] However, significant advancements have been made, particularly with the introduction of various ligands that facilitate the reaction under milder conditions.[3]
The reaction is particularly effective for aryl halides bearing electron-withdrawing groups, which activate the substrate towards nucleophilic attack.[1][3] Consequently, 4-halobenzonitriles (e.g., 4-chloro-, 4-bromo-, or 4-iodobenzonitrile) are excellent candidates for the synthesis of Bis(4-cyanophenyl) ether. Conversely, phenols with electron-withdrawing groups, such as 4-cyanophenol, can exhibit lower reactivity, sometimes resulting in diminished yields.[4]
Reaction Mechanism and Catalytic Cycle
The precise mechanism of the Ullmann condensation has been a subject of study and can vary depending on the specific reaction conditions and the presence of ligands. A generally accepted pathway involves a Cu(I)/Cu(III) catalytic cycle.
The key steps are:
-
Formation of a Copper Phenoxide: The reaction is initiated by the formation of a copper(I) phenoxide species from the starting phenol and a copper(I) salt in the presence of a base.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.
-
Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to yield the desired diaryl ether and regenerate the active copper(I) catalyst, thus completing the catalytic cycle.
Ligands, such as diamines, amino acids, or phosphines, can coordinate to the copper center, stabilizing the intermediates and facilitating the oxidative addition and reductive elimination steps, often allowing for lower reaction temperatures and catalyst loadings.[3]
Key Experimental Parameters and Data
The success of the Ullmann synthesis of Bis(4-cyanophenyl) ether is contingent on the careful selection of several experimental parameters. The following tables summarize the key components and conditions, with illustrative data from related Ullmann ether syntheses.
Table 1: Reactants and Catalyst
| Component | Role | Example(s) | Key Considerations |
| Aryl Halide | Electrophile | 4-Bromobenzonitrile, 4-Chlorobenzonitrile | Reactivity order: I > Br > Cl. The presence of the electron-withdrawing cyano group enhances reactivity.[1][3] |
| Phenol | Nucleophile | 4-Cyanophenol | The electron-withdrawing nature of the cyano group can decrease the nucleophilicity of the phenoxide, potentially leading to lower yields.[4] |
| Copper Catalyst | Catalyst | CuI, Cu₂O, CuBr, Copper powder | Cu(I) salts are commonly used. Catalyst loading can range from catalytic amounts (5-20 mol%) to stoichiometric amounts in classical procedures.[2][3] |
| Ligand (Optional) | Accelerator | N,N-Dimethylglycine, L-Proline, Phenanthroline derivatives | Can significantly improve reaction rates and yields, allowing for milder conditions.[3] |
Table 2: Reaction Conditions
| Parameter | Typical Range | Key Considerations |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An appropriate base is crucial for the deprotonation of the phenol. The choice of base can influence the reaction rate and yield. |
| Solvent | DMF, DMSO, NMP, Toluene, Xylene | High-boiling polar aprotic solvents are common. Non-polar solvents like toluene or xylene have also been used successfully.[3] |
| Temperature | 100 - 220°C | Dependent on the reactivity of the substrates and the presence of a ligand. Ligand-free reactions often require higher temperatures.[1][2] |
| Reaction Time | Several hours to days | Monitored by techniques like TLC or GC to determine completion. |
Table 3: Reported Yields for a Related Ullmann Ether Synthesis
| Aryl Halide | Phenol | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Cyanobenzonitrile | p-Cresol | CuI(PPh₃)₃ (5) | K₂CO₃ | Toluene | 100 | 24 | 44 | ARKIVOC 2009 (xiv) 255-265 |
Detailed Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of Bis(4-cyanophenyl) ether via Ullmann condensation. This protocol is based on general procedures for Ullmann ether synthesis and should be optimized for specific laboratory conditions.
Materials:
-
4-Bromobenzonitrile
-
4-Cyanophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), 4-cyanophenol (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 4-bromobenzonitrile.
-
Reaction: Heat the reaction mixture to 140-160°C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 24-48 hours), cool the mixture to room temperature. Dilute the reaction mixture with toluene and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene (3 x). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1 M HCl, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure Bis(4-cyanophenyl) ether.
Visualizations
Reaction Scheme
Caption: Ullmann condensation for the synthesis of Bis(4-cyanophenyl) ether.
Experimental Workflow
Caption: General experimental workflow for the synthesis of Bis(4-cyanophenyl) ether.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.
Conclusion
The Ullmann condensation remains a viable and important method for the synthesis of diaryl ethers, including Bis(4-cyanophenyl) ether. While the reaction can be challenging due to the electron-withdrawing nature of the substituents on both the aryl halide and the phenol, careful optimization of the reaction conditions, including the choice of catalyst, base, solvent, and temperature, can lead to successful synthesis. The use of modern, ligand-assisted protocols can further enhance the efficiency and applicability of this classical reaction in contemporary organic synthesis and drug development. This guide provides a foundational understanding and a practical starting point for researchers undertaking this synthetic endeavor.
References
- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dicyanodiphenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dicyanodiphenyl ether, also known as 4,4'-oxydibenzonitrile, is an aromatic nitrile compound with the chemical formula C₁₄H₈N₂O. Its structure features two cyanophenyl groups linked by an ether bond. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and a summary of its current, albeit limited, publicly available data. This document is intended to serve as a valuable resource for professionals in research and development who are interested in the potential applications of this molecule.
Physicochemical Properties
The fundamental physicochemical properties of 4,4'-dicyanodiphenyl ether are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 6508-04-9 | [1][2] |
| Molecular Formula | C₁₄H₈N₂O | [1][3] |
| Molecular Weight | 220.23 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [2][4] |
| Melting Point | 182.0 to 186.0 °C | [4][5] |
| Boiling Point | Not available | |
| Solubility | Information not available in searched results. General solubility principles for aromatic nitriles suggest solubility in polar organic solvents. |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of a compound. Below are the key spectroscopic data for 4,4'-dicyanodiphenyl ether.
Mass Spectrometry
The mass spectrum of 4,4'-dicyanodiphenyl ether provides information about its molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): m/z = 220.23[3]
Infrared (IR) Spectroscopy
The infrared spectrum reveals the functional groups present in the molecule. Key absorptions are expected for the nitrile and ether functionalities. A representative IR spectrum is available through the NIST Chemistry WebBook.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment of the atoms within the molecule.
-
¹³C NMR Spectrum: A ¹³C NMR spectrum for 4,4'-dicyanodiphenyl ether is available and can be viewed through SpectraBase.[6]
Experimental Protocols
Detailed experimental protocols are fundamental for the replication of scientific findings and for the development of new applications.
Synthesis of 4,4'-Dicyanodiphenyl Ether
While a specific, detailed experimental protocol for the synthesis of 4,4'-dicyanodiphenyl ether was not found in the public domain literature searched, a general method for the preparation of aromatic nitriles involves the reaction of an aromatic carboxylic acid with a dehydrating agent in the presence of a nitrile-forming reagent. For instance, a continuous-flow protocol for the preparation of organic nitriles from carboxylic acids has been developed, which involves an acid-nitrile exchange reaction with acetonitrile under high-temperature and high-pressure conditions.[7] Another general approach is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by reaction with a cyanide salt.
The synthesis of 4,4'-dicyanodiphenyl ether could potentially be achieved through the dehydration of the corresponding diamide or via a nucleophilic aromatic substitution reaction.
Figure 1: A generalized workflow for the synthesis and purification of 4,4'-dicyanodiphenyl ether.
Purification
Purification of the crude product is essential to obtain a high-purity compound for research and development. A common method for purifying solid organic compounds is recrystallization.
General Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Dissolve the crude 4,4'-dicyanodiphenyl ether in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. Crystals of the purified compound should form.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.[2]
Determination of Melting Point
The melting point is a key physical property used to identify a compound and assess its purity.
General Protocol for Melting Point Determination:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
Apparatus: A melting point apparatus is used, which consists of a heated block with a thermometer or an automated system.
-
Heating: The sample is heated slowly and at a controlled rate.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range.[8][9][10]
Figure 2: A standard workflow for determining the melting point of a solid compound.
Spectroscopic Analysis Protocols
General Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified 4,4'-dicyanodiphenyl ether in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) to obtain the final spectrum.[2]
General Protocol for IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Mix a small amount of the dry sample with dry potassium bromide (KBr) powder.
-
Pellet Formation: Press the mixture under high pressure to form a transparent pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.[2]
Biological Activity and Applications
Currently, there is a lack of publicly available information regarding the specific biological activities of 4,4'-dicyanodiphenyl ether. However, related compounds containing cyanophenyl and ether moieties have been investigated for various biological effects. For instance, some cyanomethyl vinyl ether derivatives have shown cytotoxic effects against certain cancer cell lines.[4] The biological potential of 4,4'-dicyanodiphenyl ether remains an area for future research and exploration.
Conclusion
This technical guide provides a summary of the known physicochemical properties of 4,4'-dicyanodiphenyl ether. While some fundamental data and spectroscopic information are available, detailed experimental protocols for its synthesis and purification, as well as comprehensive studies on its biological activity, are not yet widely reported in the public domain. This presents an opportunity for further research to explore the potential of this compound in various scientific and industrial applications, including drug development and materials science.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. 4,4'-Oxydibenzonitrile [webbook.nist.gov]
- 4. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Page loading... [guidechem.com]
- 7. Direct preparation of nitriles from carboxylic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis method of 4, 4 '-diaminodiphenyl ether - Eureka | Patsnap [eureka.patsnap.com]
- 10. Preparation method and application of 4,4'-diphenylamine_Chemicalbook [chemicalbook.com]
Solubility Profile of Bis(4-cyanophenyl) Ether in Organic Solvents: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-cyanophenyl) ether, also known as 4,4'-dicyanodiphenyl ether or 4,4'-oxydibenzonitrile, is an aromatic ether containing two nitrile functional groups. Its rigid structure and polar nitrile groups influence its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, materials science, and pharmaceutical research, where it may serve as a building block or intermediate. This technical guide aims to provide a consolidated resource on the solubility of bis(4-cyanophenyl) ether in common organic solvents.
Physicochemical Properties
A summary of the key physicochemical properties of Bis(4-cyanophenyl) ether is provided below. These properties are essential for understanding its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈N₂O | [1][2] |
| Molecular Weight | 220.23 g/mol | [1][2] |
| Melting Point | 182.0 to 186.0 °C | [3][4] |
| Boiling Point | 220 °C at 1 mmHg | [2] |
| Appearance | White to almost white powder or crystals | [3][4] |
Solubility Data
Ethers, as a class of organic compounds, are generally soluble in organic solvents such as alcohols, benzene, and acetone.[5] For instance, dimethyl sulfoxide (DMSO), a highly polar aprotic solvent, is miscible with a wide range of organic solvents and is known to dissolve many organic and inorganic compounds.[6][7][8] While specific data for bis(4-cyanophenyl) ether is not provided, its chemical structure suggests it would likely be soluble in powerful polar aprotic solvents like DMSO and N,N-dimethylformamide (DMF).
Qualitative solubility information from various sources indicates that ethers are generally soluble in many organic solvents.[5] However, for bis(4-cyanophenyl) ether specifically, detailed experimental solubility data across a range of temperatures and solvents remains to be systematically documented in publicly accessible literature.
Experimental Protocols
Detailed experimental protocols for determining the solubility of bis(4-cyanophenyl) ether are not explicitly described in the available search results. However, a general experimental workflow for determining solubility can be outlined.
Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Logical Relationship of Solubility Factors
The solubility of a compound like bis(4-cyanophenyl) ether is governed by a balance of intermolecular forces between the solute and the solvent.
Caption: Factors influencing the solubility of Bis(4-cyanophenyl) ether.
While specific quantitative data on the solubility of bis(4-cyanophenyl) ether in a comprehensive range of organic solvents is limited in publicly available resources, its chemical structure provides a basis for qualitative predictions. The presence of polar nitrile groups and an aromatic ether backbone suggests solubility in polar aprotic and some other organic solvents. For precise applications, it is recommended that experimental solubility studies be conducted using established methodologies, such as the workflow outlined in this guide. Further research to quantify the solubility of this compound in various solvents at different temperatures would be highly beneficial for the scientific and industrial communities.
References
- 1. Bis(4-cyanophenyl) Ether 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. Bis(4-cyanophenyl) Ether [myskinrecipes.com]
- 3. Bis(4-cyanophenyl) Ether | 6508-04-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Bis(4-cyanophenyl) Ether | 6508-04-9 | TCI Deutschland GmbH [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. gchemglobal.com [gchemglobal.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
The Structural Elucidation of 4,4'-Oxydibenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Oxydibenzonitrile, a molecule of interest in materials science and as a precursor in organic synthesis, possesses a unique structural framework defined by two benzonitrile moieties linked by an ether oxygen. A comprehensive understanding of its three-dimensional structure is paramount for predicting its physicochemical properties, designing novel derivatives, and understanding its interactions in various chemical and biological systems. This technical guide provides an in-depth overview of the methodologies involved in determining the crystal structure of 4,4'-oxydibenzonitrile, from synthesis and crystallization to single-crystal X-ray diffraction analysis. While a complete, publicly available crystal structure with detailed crystallographic data for 4,4'-oxydibenzonitrile was not found in the reviewed literature, this document outlines the standard experimental protocols and data presentation formats that would be employed in such a study. Researchers seeking the definitive crystal structure are encouraged to consult the Cambridge Crystallographic Data Centre (CCDC), the world's repository for small-molecule crystal structures.[1][2][3][4][5][6][7][8]
Introduction
4,4'-Oxydibenzonitrile, also known as 4,4'-dicyanodiphenyl ether, is an aromatic ether containing two nitrile functional groups. Its rigid, V-shaped structure and the presence of polar nitrile groups suggest potential applications in the design of liquid crystals, polymers with high thermal stability, and as a scaffold in medicinal chemistry. The precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions, dictates the material's bulk properties and its potential for forming co-crystals or interacting with biological macromolecules. Therefore, the determination of its single-crystal X-ray structure is a critical step in its characterization.
Experimental Protocols
The determination of the crystal structure of 4,4'-oxydibenzonitrile involves a sequential workflow, beginning with the synthesis of the pure compound, followed by the growth of high-quality single crystals, and culminating in the analysis of the crystal by X-ray diffraction.
Synthesis of 4,4'-Oxydibenzonitrile
A common synthetic route to 4,4'-oxydibenzonitrile involves the nucleophilic aromatic substitution (SNAr) reaction between 4-chlorobenzonitrile and 4-cyanophenol in the presence of a base.
Materials:
-
4-chlorobenzonitrile
-
4-cyanophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-cyanophenol in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-chlorobenzonitrile to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 4,4'-oxydibenzonitrile.
Single Crystal Growth
Obtaining a single crystal of sufficient size and quality is crucial for X-ray diffraction analysis.[9] Several methods can be employed for the crystallization of organic compounds like 4,4'-oxydibenzonitrile.
Method 1: Slow Evaporation [10]
-
Solvent Selection: Choose a solvent in which 4,4'-oxydibenzonitrile has moderate solubility. A mixture of solvents can also be effective.
-
Dissolution: Dissolve a small amount of the purified compound in the chosen solvent in a clean vial. Gentle warming may be necessary to achieve saturation.
-
Evaporation: Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Growth: Crystals should form over a period of several days to weeks.
Method 2: Vapor Diffusion [10]
-
Setup: Place a solution of 4,4'-oxydibenzonitrile in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble.
-
Diffusion: The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
Method 3: Cooling
-
Dissolution: Prepare a saturated solution of 4,4'-oxydibenzonitrile in a suitable solvent at an elevated temperature.
-
Cooling: Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer. The gradual decrease in temperature will lead to the formation of crystals.
Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable single crystal is obtained, its structure can be determined using a single-crystal X-ray diffractometer.[11][12][13]
Procedure:
-
Crystal Mounting: A selected crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a beam of monochromatic X-rays and rotated.[14] A detector, such as a CCD or CMOS detector, records the diffraction pattern (the positions and intensities of the diffracted X-ray beams).[15]
-
Unit Cell Determination: The diffraction pattern is used to determine the dimensions and symmetry of the unit cell.
-
Data Integration and Scaling: The intensities of the diffraction spots are integrated and scaled to produce a set of structure factors.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial model of the crystal structure.
-
Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This process is typically performed using least-squares methods.[11]
Data Presentation
The results of a single-crystal X-ray diffraction study are typically presented in a series of tables summarizing the crystallographic data and key geometric parameters. While specific data for 4,4'-oxydibenzonitrile is not provided here, the following tables illustrate the standard format for such data.
Table 1: Crystal Data and Structure Refinement Parameters.
| Parameter | Value (Example for a Benzonitrile Derivative) |
| Empirical formula | C₁₄H₈N₂O |
| Formula weight | 220.23 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å α = 90° |
| b = 5.789(2) Å β = 107.23(3)° | |
| c = 18.456(7) Å γ = 90° | |
| Volume | 1033.4(7) ų |
| Z | 4 |
| Density (calculated) | 1.415 Mg/m³ |
| Absorption coefficient | 0.092 mm⁻¹ |
| F(000) | 456 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Index ranges | -12<=h<=12, -7<=k<=7, -23<=l<=23 |
| Reflections collected | 9452 |
| Independent reflections | 2365 [R(int) = 0.045] |
| Completeness to theta = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2365 / 0 / 154 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.062, wR2 = 0.135 |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°).
| Bond | Length (Å) | Angle | Angle (°) |
| O1 - C1 | 1.375(2) | C1 - O1 - C8 | 118.5(1) |
| C1 - C2 | 1.385(3) | O1 - C1 - C2 | 119.8(2) |
| C1 - C6 | 1.388(3) | O1 - C1 - C6 | 119.9(2) |
| C4 - C7 | 1.442(3) | C3 - C4 - C7 | 121.1(2) |
| C7 - N1 | 1.145(3) | C5 - C4 - C7 | 121.2(2) |
| C11 - C14 | 1.440(3) | C4 - C7 - N1 | 178.9(2) |
| C14 - N2 | 1.148(3) | C11 - C14 - N2 | 179.1(2) |
Disclaimer: The data in the tables above are for illustrative purposes for a generic benzonitrile derivative and do not represent the actual crystal structure of 4,4'-oxydibenzonitrile.
Visualization of Experimental Workflow
The logical flow of determining a crystal structure can be visualized using a flowchart.
Caption: Experimental workflow for the determination of the crystal structure of 4,4'-oxydibenzonitrile.
Conclusion
References
- 1. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]
- 2. Cambridge_Crystallographic_Data_Centre [chemeurope.com]
- 3. CCDC | Chemistry World [chemistryworld.com]
- 4. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]
- 5. youtube.com [youtube.com]
- 6. Search - Access Structures [ccdc.cam.ac.uk]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. benchchem.com [benchchem.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. sites.unimi.it [sites.unimi.it]
- 14. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neutrons.ornl.gov [neutrons.ornl.gov]
Spectroscopic Analysis of Bis(4-cyanophenyl) Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bis(4-cyanophenyl) ether (CAS No: 6508-04-9), a key building block in the synthesis of high-performance polymers and organic electronics.[1] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Core Spectroscopic Data
The following tables summarize the anticipated quantitative data from the spectroscopic analysis of Bis(4-cyanophenyl) ether. These values are predicted based on the chemical structure and typical ranges for the functional groups present.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 - 7.8 | Doublet (d) | 4H | Ar-H ortho to -CN |
| ~7.1 - 7.2 | Doublet (d) | 4H | Ar-H ortho to -O- |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 | Ar-C -O |
| ~134 | Ar-C -H (ortho to -CN) |
| ~119 | Ar-C -H (ortho to -O-) |
| ~118 | C N |
| ~110 | Ar-C -CN |
Solvent: CDCl₃
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 - 2220 | Strong | C≡N stretch |
| ~1600 - 1580 | Medium-Strong | Aromatic C=C stretch |
| ~1500 - 1480 | Strong | Aromatic C=C stretch |
| ~1250 - 1200 | Strong | Aryl-O-Aryl asymmetric C-O stretch |
| ~850 - 800 | Strong | C-H out-of-plane bend (p-disubstituted) |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Fragmentation |
| 220 | [M]⁺ (Molecular Ion) |
| 117 | [M - C₇H₄N]⁺ |
| 102 | [C₇H₄N]⁺ |
| 90 | [C₆H₄O]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in Bis(4-cyanophenyl) ether.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Bis(4-cyanophenyl) ether for ¹H NMR and 20-50 mg for ¹³C NMR.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2]
-
Transfer the solution to a 5 mm NMR tube using a pipette.[2]
-
Ensure the sample height in the tube is appropriate for the spectrometer being used.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Tune and match the probe to the appropriate frequency for ¹H or ¹³C.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in Bis(4-cyanophenyl) ether through their characteristic vibrational frequencies.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Background Spectrum:
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the atmosphere (e.g., CO₂, H₂O).
-
-
Sample Analysis:
-
Place a small amount of solid Bis(4-cyanophenyl) ether onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Bis(4-cyanophenyl) ether.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the solid sample into the ion source via a direct insertion probe. The sample must be volatile enough to be vaporized in the high vacuum of the mass spectrometer.[3]
-
-
Ionization:
-
Mass Analysis:
-
The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection and Spectrum Generation:
-
An ion detector records the abundance of each ion at a specific m/z ratio.
-
The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis.
-
The peak with the highest m/z ratio typically corresponds to the molecular ion, confirming the molecular weight of the compound.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like Bis(4-cyanophenyl) ether.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of Bis(4-cyanophenyl) ether
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of Bis(4-cyanophenyl) ether. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its physical properties, potential thermal degradation pathways, and hazardous decomposition products. Standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are detailed to facilitate further research. This guide is intended to be a valuable resource for professionals working with this compound in research, development, and manufacturing environments.
Introduction
Bis(4-cyanophenyl) ether, also known as 4,4'-dicyanodiphenyl ether or 4,4'-oxydibenzonitrile, is an aromatic ether containing two nitrile functional groups. Its rigid structure and the presence of electron-withdrawing cyano groups suggest a high degree of thermal stability, making it a potentially valuable building block in the synthesis of high-performance polymers and other advanced materials. Understanding the thermal behavior of this compound is critical for its safe handling, processing, and application, particularly at elevated temperatures.
This guide summarizes the known physical properties of Bis(4-cyanophenyl) ether and explores its likely thermal decomposition behavior based on data from safety data sheets and studies of structurally related polymers.
Physicochemical Properties
A summary of the key physical and chemical properties of Bis(4-cyanophenyl) ether is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈N₂O | TCI Chemicals |
| Molecular Weight | 220.23 g/mol | TCI Chemicals |
| Appearance | White to off-white powder or crystals | TCI Chemicals |
| Melting Point | 182-186 °C | TCI Chemicals |
| Boiling Point | Not available | - |
| Solubility | Soluble in many organic solvents | General Knowledge |
Thermal Stability and Decomposition
General Stability
Aromatic ethers and nitriles are generally considered to be thermally stable functional groups. The ether linkage and the phenyl rings contribute to the rigidity and stability of the molecule. The compound is stable under normal storage conditions.
Hazardous Decomposition Products
Safety data sheets indicate that upon thermal decomposition, Bis(4-cyanophenyl) ether can release hazardous substances.[1] These products are typical for nitrogen- and carbon-containing organic compounds.
| Decomposition Product | Chemical Formula |
| Carbon Monoxide | CO |
| Carbon Dioxide | CO₂ |
| Nitrogen Oxides | NOₓ |
Proposed Decomposition Pathway
While a definitive decomposition mechanism for Bis(4-cyanophenyl) ether has not been published, insights can be drawn from studies on the thermal degradation of poly(arylene ether nitrile)s, which share similar structural motifs.[2][3] The decomposition of these polymers suggests that the primary points of bond cleavage are the ether linkages and the nitrile groups.
A plausible, albeit speculative, decomposition pathway for Bis(4-cyanophenyl) ether under inert conditions could involve the following steps:
-
Homolytic cleavage of the C-O ether bond: This would be an initial, high-energy step, leading to the formation of cyanophenyl and cyanophenoxy radicals.
-
Radical recombination and rearrangement: These highly reactive radicals can undergo a variety of reactions, including abstracting hydrogen atoms to form phenol and benzonitrile, or recombining to form larger, more complex aromatic structures.
-
Decomposition of the nitrile group: At higher temperatures, the nitrile group can decompose, leading to the formation of nitrogen oxides (in the presence of oxygen) or other nitrogen-containing species.
-
Fragmentation of the aromatic rings: At very high temperatures, the stable aromatic rings will start to fragment, producing smaller molecules like carbon monoxide, carbon dioxide, and various hydrocarbons.
The following diagram illustrates a simplified, proposed decomposition pathway.
References
The Potential of Bis(4-cyanophenyl) Ether as a Precursor for Advanced OLED Materials: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-cyanophenyl) ether is a commercially available aromatic compound recognized for its excellent electron-withdrawing properties, making it a valuable building block in the synthesis of high-performance polymers and small molecules for organic electronics.[1] Its rigid structure and the presence of two nitrile functional groups offer versatile opportunities for creating materials with tailored electronic characteristics suitable for applications in organic light-emitting diodes (OLEDs). While not typically employed as a standalone active layer in OLEDs, its chemical structure serves as an excellent core for the synthesis of more complex, high-performance materials, particularly for electron transport or host layers.
This technical guide explores the potential of Bis(4-cyanophenyl) ether as a precursor for advanced OLED materials. It outlines a hypothetical synthetic pathway to a novel triazine-based electron transport material, provides detailed experimental protocols for its synthesis and characterization, and presents expected electronic properties based on analogous compounds reported in the literature.
Properties of Bis(4-cyanophenyl) Ether
Bis(4-cyanophenyl) ether, also known as 4,4'-Dicyanodiphenyl Ether or 4,4'-Oxydibenzonitrile, is a white crystalline solid. Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₄H₈N₂O |
| Molecular Weight | 220.23 g/mol |
| CAS Number | 6508-04-9 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 182-186 °C |
| Boiling Point | 220 °C at 1 mmHg |
| Purity (typical) | >98.0% (GC) |
Synthetic Pathway to a Triazine-Based Derivative
The electron-deficient nature of the 1,3,5-triazine ring makes it an excellent moiety for electron transport materials (ETMs) in OLEDs. The nitrile groups of Bis(4-cyanophenyl) ether can be converted into a triazine-based structure. A plausible synthetic route involves the cyclotrimerization of an aryl nitrile, a known method for forming substituted triazines.[2]
Below is a proposed two-step synthesis to create a novel, star-shaped molecule incorporating the Bis(4-cyanophenyl) ether core, suitable for use as an electron transport or host material.
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of the proposed triazine-based material are outlined below.
Synthesis and Purification
Synthesis of the Triazine-Based Electron Transport Material:
-
Step 1: Grignard Reaction. To a solution of Bis(4-cyanophenyl) ether in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of an aryl Grignard reagent (e.g., phenylmagnesium bromide) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 12-24 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude intermediate.
-
Step 2: Cyclotrimerization. Dissolve the crude intermediate in a suitable solvent (e.g., chloroform) and add a catalytic amount of a strong acid (e.g., concentrated HCl or triflic acid).[2]
-
Stir the reaction at room temperature or with gentle heating for 24-48 hours.
-
Neutralize the reaction mixture, wash with water, and extract the product.
-
Purify the crude product by column chromatography on silica gel.
-
Purification for OLED Application. For use in OLEDs, the material must be of very high purity. Perform final purification by temperature-gradient sublimation under high vacuum (<10⁻⁵ Torr).
Characterization of Electronic Properties
The key electronic properties of the synthesized material should be determined using the following standard techniques.
Cyclic Voltammetry (CV) for HOMO/LUMO Determination:
-
Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Record the cyclic voltammogram, scanning to both positive (oxidation) and negative (reduction) potentials.
-
Calibrate the potential scale by adding ferrocene as an internal standard and setting the ferrocene/ferrocenium (Fc/Fc⁺) redox couple to a known value (e.g., -4.8 eV relative to vacuum).[3]
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox - E_(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red - E_(Fc/Fc⁺) + 4.8]
-
UV-Visible (UV-Vis) Spectroscopy for Optical Bandgap:
-
Prepare a dilute solution of the material in a UV-transparent solvent (e.g., chloroform or THF).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.
-
The optical bandgap (Eg) can be estimated from the onset of the absorption edge (λ_onset) using the formula:
-
Eg (eV) = 1240 / λ_onset (nm)
-
Photoluminescence (PL) Spectroscopy:
-
Prepare a solution of the material in a suitable solvent.
-
Excite the sample at a wavelength corresponding to an absorption maximum.
-
Record the emission spectrum to determine the peak emission wavelength (λ_em).
-
To determine the photoluminescence quantum yield (Φ_PL), use a relative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The Φ_PL is calculated using the formula:
-
Φ_PL_sample = Φ_PL_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
-
Where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Expected Electronic Properties of a Triazine-Based Derivative
Based on literature for similar triazine-based host and electron transport materials, a hypothetical molecule derived from Bis(4-cyanophenyl) ether is expected to exhibit the following range of electronic properties. These materials are known for their deep HOMO levels, which aids in hole blocking, and low LUMO levels, which facilitates electron injection.
| Property | Expected Value Range |
| HOMO Energy Level | -5.6 to -6.7 eV |
| LUMO Energy Level | -2.1 to -3.3 eV |
| Electrochemical Bandgap (HOMO-LUMO) | 3.4 to 4.0 eV |
| Triplet Energy (T₁) | 2.7 to 3.1 eV |
| Electron Mobility (μe) | 10⁻⁵ to 10⁻³ cm²/Vs |
| Glass Transition Temperature (Tg) | >100 °C |
| Photoluminescence Quantum Yield (Φ_PL) | 0.50 to 0.90 (for fluorescent materials) |
Note: These values are typical for triazine-based materials used in OLEDs and serve as a predictive guide.[1][3][4][5][6]
OLED Device Fabrication and Architecture
The synthesized triazine-based material would be suitable for use as either an electron transport layer (ETL) or a host material in a phosphorescent OLED (PhOLED). A typical multi-layer OLED structure fabricated by vacuum thermal evaporation is described below.
Fabrication Protocol:
-
Substrate Cleaning: Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
Layer Deposition: Deposit the organic layers and the metal cathode sequentially by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): Deposit a 10 nm layer of a suitable HIL material (e.g., HAT-CN).
-
Hole Transport Layer (HTL): Deposit a 40 nm layer of a hole-transporting material (e.g., TAPC or NPB).
-
Emissive Layer (EML): Co-evaporate the hypothetical triazine-based material as a host with a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) at a specific doping concentration (e.g., 6-10 wt%). The typical thickness is 20-30 nm.
-
Electron Transport Layer (ETL): If the new material is used as a host, a separate ETL (e.g., TPBi or B3PYMPM) of 30-40 nm is deposited. If the new material is the ETL, this layer is deposited neat.
-
Electron Injection Layer (EIL): Deposit a thin (1 nm) layer of lithium fluoride (LiF).
-
Cathode: Deposit a 100 nm layer of aluminum (Al).
-
-
Encapsulation: Encapsulate the completed device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to protect it from atmospheric moisture and oxygen.
Conclusion
Bis(4-cyanophenyl) ether represents a promising and readily available precursor for the development of advanced materials for OLED applications. Its rigid core and reactive nitrile groups allow for the synthesis of complex molecules with desirable electronic properties, such as triazine-based derivatives. By following established synthetic and characterization protocols, novel electron transport and host materials can be developed. The expected deep HOMO levels, high triplet energies, and good electron mobilities of such materials make them excellent candidates for enhancing the efficiency and stability of next-generation OLED displays and lighting. Further research into the synthesis and characterization of materials derived from Bis(4-cyanophenyl) ether is warranted to fully explore their potential in organic electronics.
References
- 1. 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Synthesis and Significance of 4-Cyanophenyl Ether Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanophenyl ether derivatives represent a significant class of organic compounds characterized by a cyanophenyl group linked to another aromatic moiety through an ether bond. This structural motif is of considerable interest in medicinal chemistry and materials science. The presence of the cyano (CN) group, a potent electron-withdrawing group, modulates the electronic properties of the molecule, influencing its reactivity and biological activity. Furthermore, the cyano group serves as a versatile synthetic handle, allowing for a wide range of chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.
This technical guide provides an in-depth overview of the core synthetic methodologies for preparing this compound derivatives, presents quantitative data in structured tables, and explores their relevance in drug discovery by illustrating their interaction with key biological signaling pathways.
Core Synthetic Methodologies
The construction of the diaryl ether linkage is the cornerstone of synthesizing this compound derivatives. The primary methods employed are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr), each with distinct advantages and limitations.
Ullmann Condensation
The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol in the presence of a base.[1][2] For the synthesis of this compound derivatives, this typically involves the reaction of a substituted phenol with a 4-cyanophenyl halide or the reaction of 4-cyanophenol with a substituted aryl halide.
General Reaction Scheme:
Where Ar is a substituted or unsubstituted aryl group, Ar'-CN is the 4-cyanophenyl moiety, and X is a halogen (typically I or Br).
Modern advancements in the Ullmann reaction have led to the development of milder and more efficient catalytic systems, often employing ligands to enhance the catalytic activity of copper.[3]
Experimental Protocol: Synthesis of 4-Nitrophenyl-4'-cyanophenyl Ether (Illustrative)
This protocol is adapted from the general procedure for Ullmann ether synthesis.
-
To a reaction flask, add:
-
4-Nitrophenol (1.0 eq)
-
4-Bromobenzonitrile (1.0 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
A suitable ligand, such as 1,10-phenanthroline (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) as the base.
-
A high-boiling point polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Reaction Conditions:
-
Heat the reaction mixture to 120-160 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-nitrophenyl-4'-cyanophenyl ether.
-
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| p-Cresol | 4-Bromobenzonitrile | CuI/PPh₃ (5 mol%) | K₂CO₃ | Toluene | 100 | 24 | 44 | [4] |
| Phenol | 4-Chloronitrobenzene | Copper | KOH | - | 150-160 | - | High |
Table 1: Quantitative Data for Ullmann Condensation Reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is another powerful method for synthesizing diaryl ethers. This reaction is particularly effective when the aromatic ring bearing the leaving group is activated by strong electron-withdrawing groups, such as a nitro or cyano group, positioned ortho or para to the leaving group.[5] In the context of this compound synthesis, this involves the reaction of a phenoxide with an activated 4-cyanophenyl halide (e.g., 4-fluoro- or 4-chlorobenzonitrile).
General Reaction Scheme:
Where Ar-O⁻Na⁺ is a sodium phenoxide and F-Ar'-CN is an activated 4-cyanophenyl fluoride.
The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized carbanion, which then eliminates the leaving group to restore aromaticity.[5]
Experimental Protocol: Synthesis of a Generic this compound Derivative via SNAr
-
Preparation of the Phenoxide:
-
In a round-bottom flask under an inert atmosphere, dissolve the desired phenol (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq), portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
-
-
SNAr Reaction:
-
To the solution of the phenoxide, add 4-fluorobenzonitrile (1.0 eq).
-
Heat the reaction mixture to a temperature ranging from room temperature to 100 °C, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
| Phenol | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Various Alcohols | 4-Chlorobenzonitrile | t-BuOK | DMF | 0-25 | <0.2 | >80 | [5] |
| Naphthols | Fluoronaphthalenes | Barton's Base | Toluene | Reflux | 12 | High | [6] |
Table 2: Quantitative Data for SNAr Reactions.
Logical Workflow for Synthesis Strategy Selection
The choice between the Ullmann condensation and SNAr is dictated by the electronic nature of the substrates. The following workflow can guide the selection of the appropriate synthetic strategy.
Caption: Decision workflow for selecting a synthetic route.
Biological Significance and Signaling Pathways
This compound derivatives have emerged as promising scaffolds in drug discovery, targeting a range of proteins implicated in various diseases. The following sections detail their interactions with key signaling pathways.
Androgen Receptor (AR) Antagonism
Several compounds containing the 4-cyanophenyl moiety have been identified as potent antagonists of the Androgen Receptor (AR), a key driver in the progression of prostate cancer.[7] AR antagonists function by competitively binding to the receptor, thereby inhibiting the downstream signaling cascade that promotes tumor growth.
Androgen Receptor Signaling Pathway:
In the canonical pathway, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes involved in cell proliferation and survival.[8][9][10] 4-Cyanophenyl-containing antagonists block this process by preventing androgen binding.
Caption: Androgen Receptor signaling and inhibition.
Leukocyte Function-Associated Antigen-1 (LFA-1) Antagonism
Small molecule antagonists of Leukocyte Function-Associated Antigen-1 (LFA-1), an integrin expressed on leukocytes, have been developed for the treatment of inflammatory diseases. Some of these antagonists incorporate a 4-cyanophenyl group. LFA-1 mediates the adhesion of leukocytes to endothelial cells and antigen-presenting cells by binding to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1).
LFA-1 Signaling Pathway:
Upon T-cell receptor (TCR) or chemokine stimulation, an "inside-out" signaling cascade is initiated, leading to the activation of LFA-1. This involves the recruitment of proteins like talin and kindlin to the cytoplasmic tail of LFA-1, inducing a conformational change that increases its affinity for ICAM-1. The binding of LFA-1 to ICAM-1 then triggers "outside-in" signaling, which further promotes cell adhesion, migration, and immune synapse formation.[11][12][13] LFA-1 antagonists prevent the interaction between LFA-1 and ICAM-1.
Caption: LFA-1 signaling and its inhibition.
Xanthine Oxidase (XO) Inhibition
Certain N-(4-alkoxy-3-cyanophenyl) derivatives have been investigated as inhibitors of Xanthine Oxidase (XO). XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. During its catalytic cycle, XO also produces reactive oxygen species (ROS), which can contribute to oxidative stress and inflammation.[14]
Xanthine Oxidase Pathway and ROS Production:
Xanthine oxidase exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). Under normal physiological conditions, XDH is the predominant form and uses NAD⁺ as an electron acceptor. However, under pathological conditions such as hypoxia or inflammation, XDH is converted to XO, which preferentially uses molecular oxygen as an electron acceptor, leading to the generation of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[14][15][16] Inhibitors containing the this compound moiety can block the active site of XO, reducing both uric acid and ROS production.
Caption: Xanthine Oxidase pathway and inhibition.
Conclusion
This compound derivatives are a versatile class of compounds with significant potential in both medicinal chemistry and materials science. Their synthesis is readily achievable through established methodologies such as the Ullmann condensation and Nucleophilic Aromatic Substitution, with the choice of method depending on the specific electronic properties of the starting materials. The demonstrated biological activities of these derivatives, particularly as inhibitors of key proteins in disease-related signaling pathways, underscore their importance as a privileged scaffold in modern drug discovery. Further exploration of this chemical space is likely to yield novel therapeutic agents and advanced materials.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. This compound | 6508-04-9 | Benchchem [benchchem.com]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Synthesis of highly oxygenated dinaphthyl ethers via SNAr reactions promoted by Barton's base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidation of the integrin LFA-1-mediated signaling pathway of actin polarization in natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]
- 14. Xanthine Oxidase-Induced Inflammatory Responses in Respiratory Epithelial Cells: A Review in Immunopathology of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Cyanophenyl Ethers: A Technical Guide to Their Applications in Materials Science and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The cyanophenyl ether moiety, a versatile structural motif, has garnered significant attention across diverse scientific disciplines. Its unique combination of electronic properties, synthetic accessibility, and tunable functionality makes it a valuable building block in both advanced materials and therapeutic agents. This technical guide provides an in-depth review of the applications of cyanophenyl ethers, with a focus on their role in the development of high-performance polymers and their potential in medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex relationships to serve as a comprehensive resource for researchers in the field.
Applications in Materials Science: High-Performance Cyanate Ester Resins
Cyanophenyl ethers are integral components of cyanate ester (CE) resins, a class of thermosetting polymers renowned for their exceptional performance in demanding applications, particularly in the aerospace and electronics industries. The polymerization of cyanate ester monomers, which often incorporate cyanophenyl ether structures, proceeds via cyclotrimerization to form a highly cross-linked network of triazine rings. This robust molecular architecture imparts a unique combination of desirable properties.
Key Properties of Cyanate Ester Resins
The performance of cyanate ester resins can be tailored by modifying the chemical structure of the monomer. Blending with other polymers, such as epoxies, and the incorporation of fillers are also common strategies to enhance specific properties.[1][2]
| Property | Neat Cyanate Ester Resins | Cyanate Ester/Epoxy Blends | Filled Cyanate Ester Composites | Reference(s) |
| Glass Transition Temp. (Tg) | 242 - 263 °C | 195 - 210 °C | 278.7 °C (with nano-Si3N4) | [3][4][5] |
| Tensile Strength | - | - | 129.4 MPa | [6] |
| Flexural Strength | - | - | 114.2 - 129.4 MPa | [5][6] |
| Dielectric Constant (1 MHz) | ~2.8 - 3.0 | ~2.8 - 3.0 | Slightly increased | [1][4] |
| Loss Tangent (1 MHz) | ~0.008 - 0.051 | ~0.008 - 0.051 | Lower and more stable | [4][5] |
| Moisture Absorption | High | Significantly reduced | Low | [2][7] |
Experimental Protocol: Synthesis of a Bisphenol A-Based Dicyanate Ester
The following protocol details the synthesis of a common cyanate ester monomer derived from bisphenol A.
Materials:
-
Bisphenol A
-
Cyanogen bromide
-
Triethylamine
-
Acetone
-
Methanol
-
Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 81 g (0.35 mol) of bisphenol A and 74.6 g (0.7 mol) of cyanogen bromide in acetone under cooling in an ice bath.
-
Slowly add 90 g (0.89 mol) of triethylamine dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
After the complete addition of triethylamine, continue stirring the reaction mixture for an additional hour at 0 °C.
-
Filter the reaction mixture under vacuum to remove the triethylammonium bromide salt.
-
Pour the filtrate into cold distilled water to precipitate the bisphenol A dicyanate ester.
-
Collect the crude product by filtration and purify it by recrystallization from a 1:1 (v/v) mixture of methanol and water.
-
The final product is a white crystalline solid.
Applications in Drug Discovery: Cyanophenyl Ethers as Pharmacophores
The cyanophenyl group is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1] The nitrile group can act as a hydrogen bond acceptor, a dipole, or a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.
Anticancer Activity of Cyanophenyl Ether Derivatives
Several studies have explored the potential of cyanophenyl ether-containing compounds as anticancer agents. These compounds often target key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
| Compound Class | Cell Line(s) | IC50 (µM) | Reference(s) |
| Thiazole Analogs | MCF-7 | 2.57 ± 0.16 | [8] |
| HepG2 | 7.26 ± 0.44 | [8] | |
| MDA-MB-231 | 1.21 | [8] | |
| Dual Aromatase–Sulfatase Inhibitors (imidazole derivative) | JEG-3 | 0.2 (aromatase) | [9] |
| 2.5 (sulfatase) | [9] |
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials: [8]
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Microplate reader
Procedure: [8]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.
Visualizing Complex Processes and Pathways
Experimental Workflow: From Synthesis to Application
The development and application of cyanophenyl ethers, whether in materials science or drug discovery, follow a structured workflow. This process begins with the synthesis and purification of the target compound, followed by thorough characterization and, finally, evaluation of its performance in the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Printed circuit board - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health and Safety Data of 4,4'-Diaminodiphenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety advice. Always consult the relevant SDS and follow established laboratory safety protocols when handling any chemical.
Introduction
4,4'-Diaminodiphenyl ether, also known as 4,4'-oxydianiline (ODA), is an aromatic diamine with the chemical formula O(C₆H₄NH₂)₂. It is a colorless to light-yellow crystalline solid.[1] This compound serves as a crucial monomer in the production of high-performance polymers such as polyimides and poly(ester)imides, which are valued for their thermal stability and are used in various applications, including wire enamels, coatings, and adhesives.[2][3][4] Given its use in industrial processes and potential for occupational exposure, a thorough understanding of its health and safety profile is essential for researchers and professionals in related fields.
This technical guide provides a comprehensive overview of the available health and safety data for 4,4'-diaminodiphenyl ether, with a focus on its physicochemical properties, toxicological profile, and safe handling practices. The information is presented to be accessible and informative for a technical audience, with quantitative data summarized in tables and key experimental workflows visualized.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 4,4'-diaminodiphenyl ether is presented in Table 1. This information is critical for understanding its behavior under various experimental and environmental conditions.
| Property | Value | Reference(s) |
| CAS Number | 101-80-4 | [5] |
| Molecular Formula | C₁₂H₁₂N₂O | [6] |
| Molecular Weight | 200.24 g/mol | [6] |
| Appearance | Colorless to light-yellow/beige crystalline powder or solid | [2][6] |
| Melting Point | 188-192 °C | [1] |
| Boiling Point | 396.8 °C | [3][4] |
| Flash Point | 218 °C | [7] |
| Autoignition Temperature | 914 °F (490 °C) | [8] |
| Water Solubility | Insoluble | [1][9] |
| Vapor Pressure | 10 mmHg at 464°F (240°C) | [8] |
| Stability | Stable under normal conditions. Hygroscopic. | [7] |
| Incompatibilities | Strong oxidizing agents. | [7] |
Toxicological Data
4,4'-Diaminodiphenyl ether exhibits a range of toxicological effects, including acute toxicity, skin sensitization, mutagenicity, and carcinogenicity. A summary of the available toxicological data is provided in the following tables.
Acute Toxicity
| Endpoint | Value | Species | Route | Reference(s) |
| LD50 | 725 mg/kg | Rat | Oral | [7] |
| LD50 | > 5000 mg/kg | Rabbit | Dermal | |
| LC50 (96 h) | 22 mg/L | Fathead minnow (Pimephales promelas) | - | [10] |
Skin and Eye Irritation
| Test | Result | Species | Remarks | Reference(s) |
| Skin Irritation | No skin irritation (4 h exposure) | Rabbit | ECHA | [10][11] |
| Eye Irritation | No eye irritation | Rabbit | OECD Test Guideline 405 | [10][11] |
| Eye Irritation | No eye irritation (4 h exposure) | Bovine cornea | OECD Test Guideline 437 | [10][11] |
Sensitization
| Test | Result | Species | Remarks | Reference(s) |
| Skin Sensitization | Positive | Guinea pig | Maximization Test (ECHA) | [10][11] |
Mutagenicity
| Test | Result | Test System | Metabolic Activation | Remarks | Reference(s) |
| Ames Test | Positive | Salmonella typhimurium | With metabolic activation | OECD Test Guideline 471 | [10] |
| In vitro Mammalian Cell Gene Mutation Test | Positive | Mouse lymphoma cells | Without metabolic activation | OECD Test Guideline 490 | [10] |
| Micronucleus Test | Positive | Mouse bone marrow | Intraperitoneal injection | OECD Test Guideline 474 | [10] |
| Unscheduled DNA Synthesis (UDS) Assay | Negative | Rat liver cells | Oral | OECD Test Guideline 486 | [10] |
Carcinogenicity
| Classification | Agency | Remarks | Reference(s) |
| Group 2B: Possibly carcinogenic to humans | IARC | Sufficient evidence in experimental animals. | [12][13] |
| Reasonably anticipated to be a human carcinogen | NTP | Sufficient evidence of carcinogenicity from studies in experimental animals. | [13][14] |
Experimental studies in mice and rats have shown that oral or subcutaneous administration of 4,4'-diaminodiphenyl ether can lead to the formation of benign and malignant tumors in the liver and thyroid.[12]
Experimental Protocols
Detailed experimental protocols for the key toxicological assessments are based on the OECD Guidelines for the Testing of Chemicals. The following sections provide an overview of these methodologies.
Acute Eye Irritation/Corrosion (OECD Test Guideline 405)
This test is designed to evaluate the potential of a substance to cause eye irritation or corrosion.
Methodology Overview:
-
Animal Model: Albino rabbits are typically used.
-
Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as an untreated control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Scoring: Lesions of the cornea, iris, and conjunctiva are scored to determine the degree of irritation.
-
Sequential Testing: To minimize animal use, a sequential testing strategy is often employed, starting with a single animal.[2][7]
Skin Sensitization - Guinea Pig Maximization Test (GPMT)
The GPMT is an in vivo method to assess the potential of a substance to cause skin sensitization.
Methodology Overview:
-
Induction Phase:
-
Intradermal Induction: Guinea pigs are injected intradermally with the test substance, with and without an adjuvant (e.g., Freund's Complete Adjuvant) to enhance the immune response.
-
Topical Induction: One week later, the test substance is applied topically to the same area under an occlusive dressing for 48 hours.
-
-
Challenge Phase: After a two-week rest period, a non-irritating concentration of the test substance is applied topically to a naive site on the skin.
-
Evaluation: The skin is observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after the challenge. The incidence and severity of the reactions in the test group are compared to a control group.[15][16]
Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471)
This in vitro test is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.
Methodology Overview:
-
Test System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[17][18]
Signaling Pathways and Mechanisms of Toxicity
While the carcinogenicity and mutagenicity of 4,4'-diaminodiphenyl ether are established, the specific signaling pathways involved in its toxicity are not extensively detailed in the available literature. Aromatic amines, in general, can undergo metabolic activation to form reactive intermediates that can bind to DNA and other macromolecules, leading to mutations and cellular damage. This is a likely mechanism for the observed genotoxicity and carcinogenicity of 4,4'-diaminodiphenyl ether. Further research is needed to elucidate the specific enzymes and pathways involved in its metabolic activation and the downstream cellular responses.
Safe Handling and Storage
Given the toxicological profile of 4,4'-diaminodiphenyl ether, strict adherence to safety protocols is mandatory.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[19]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.
-
Do not eat, drink, or smoke when using this product.[7]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store locked up.
-
Keep away from strong oxidizing agents.[7]
Conclusion
4,4'-Diaminodiphenyl ether is a chemical with significant industrial applications but also a notable health and safety profile. It is toxic if swallowed, in contact with skin, or if inhaled.[11] It is a skin sensitizer, a mutagen, and is reasonably anticipated to be a human carcinogen.[11][14] Researchers, scientists, and drug development professionals must be fully aware of these hazards and implement stringent safety measures to minimize exposure. This technical guide provides a consolidated source of health and safety information to aid in the risk assessment and safe handling of this compound. Continuous consultation of up-to-date Safety Data Sheets and adherence to institutional safety protocols are paramount.
References
- 1. chembk.com [chembk.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. oecd.org [oecd.org]
- 4. aarti-industries.com [aarti-industries.com]
- 5. 4,4-Diaminodiphenyl Ether - OEHHA [oehha.ca.gov]
- 6. [Carcinogenic activity of a 4,4-diaminobiphenyl ester] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. echemi.com [echemi.com]
- 10. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 11. nucro-technics.com [nucro-technics.com]
- 12. 4,4'-Diaminodiphenyl Ether (IARC Summary & Evaluation, Volume 29, 1982) [inchem.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 4,4′-Oxydianiline - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]
- 16. ec.europa.eu [ec.europa.eu]
- 17. nucro-technics.com [nucro-technics.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Application of Poly(arylene ether nitrile) from Bis(4-cyanophenyl) ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(arylene ether nitrile)s (PENs) are a class of high-performance amorphous thermoplastics renowned for their exceptional thermal and mechanical properties.[1][2] The incorporation of a nitrile (-CN) functional group on the aromatic backbone imparts several advantageous characteristics, including high thermal stability, flame retardancy, and excellent adhesion to various substrates.[3] These properties make PENs attractive materials for applications in demanding environments, such as those encountered in the aerospace, electronics, and biomedical fields.[3] The nitrile group also serves as a reactive site for further polymer modification, such as crosslinking or functionalization, allowing for the tailoring of properties for specific applications.[3]
This document provides detailed application notes and experimental protocols for the synthesis of poly(arylene ether nitrile) using Bis(4-cyanophenyl) ether as a key monomer.
Applications
The outstanding properties of poly(arylene ether nitrile)s derived from Bis(4-cyanophenyl) ether lend themselves to a variety of advanced applications:
-
High-Temperature Adhesives and Coatings: The inherent thermal stability and adhesive properties of PENs make them suitable for use as high-temperature adhesives and coatings in demanding industrial applications.
-
Dielectric Materials in Electronics: PENs exhibit stable dielectric properties over a wide range of temperatures and frequencies, making them valuable as insulating materials in electronic components.[4]
-
Membranes for Separations: The tunable properties of PENs allow for their use in the fabrication of membranes for gas separation and other filtration applications.
-
Biomedical Devices: While not as extensively studied as materials like PEEK, the high performance and potential for functionalization of PENs suggest their utility in the fabrication of durable biomedical devices and implants. The cyano group can be a handle for attaching bioactive molecules.
-
Advanced Composites: PENs can be used as a high-performance matrix material in the fabrication of advanced fiber-reinforced composites for aerospace and automotive applications, offering a combination of low weight and high strength.
Experimental Protocols
The synthesis of poly(arylene ether nitrile) from Bis(4-cyanophenyl) ether is typically achieved through a nucleophilic aromatic substitution (SNAr) polymerization reaction. The following protocol is a representative example of the synthesis of a PEN copolymer using Bis(4-cyanophenyl) ether and Bisphenol A.
Materials:
-
Bis(4-cyanophenyl) ether (BPE)
-
Bisphenol A (BPA)
-
2,6-Dichlorobenzonitrile (DCBN)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N-methyl-2-pyrrolidone (NMP)
-
Toluene
-
Methanol
-
Dilute Hydrochloric Acid (HCl)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
-
Vacuum oven.
Procedure:
-
Monomer and Catalyst Charging: In a 500 mL three-necked flask, add Bisphenol A, 2,6-Dichlorobenzonitrile, and an excess of finely ground anhydrous potassium carbonate.
-
Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) as the reaction solvent and toluene as an azeotropic agent to the flask.[1]
-
Azeotropic Dehydration: Heat the reaction mixture to approximately 140°C with moderate stirring under a nitrogen atmosphere.[1] The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this dehydration step for 3 hours.[1]
-
Polymerization: After dehydration, slowly raise the temperature to 170-180°C to remove the toluene and initiate the polymerization reaction.[1] Maintain the reaction at this temperature for several hours to achieve a high molecular weight polymer. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification: Once the desired viscosity is reached, cool the reaction mixture to room temperature. Pour the viscous polymer solution into a large volume of vigorously stirred methanol containing a small amount of dilute hydrochloric acid to precipitate the polymer.[1]
-
Washing: Filter the precipitated polymer and wash it thoroughly with deionized water and then with methanol to remove any unreacted monomers, salts, and residual solvent.
-
Drying: Dry the purified poly(arylene ether nitrile) in a vacuum oven at 100°C for 48 hours to obtain the final product.[1]
Data Presentation
The following tables summarize the quantitative data for poly(arylene ether nitrile)s and related copolymers.
Table 1: Thermal Properties of Poly(arylene ether nitrile) Copolymers
| Polymer Composition | Glass Transition Temperature (T g) | 5% Weight Loss Temperature (T d5%) | Reference |
| PEN copolymer (ND/BP = 15/85) | 215°C | 554.31°C | [4] |
| PEN copolymers | > 210°C | > 520°C | [4] |
| Crystalline HQ/BPA-PEN85 | 188.75°C | > 480°C | [5] |
Table 2: Mechanical Properties of Poly(arylene ether nitrile) Copolymers
| Polymer Composition | Tensile Strength | Elongation at Break | Reference |
| PEN copolymer (ND/BP = 15/85) | 113.27 MPa | - | [4] |
| BP-PENK30 | 109.9 MPa | 45.2% | [2] |
| Crystalline HQ/BPA-PEN85 | 134.18 MPa | - | [5] |
ND = 2,7-naphthalenediol, BP = 4,4′-dihydroxybiphenyl, HQ = hydroquinone, BPA = bisphenol A
Visualizations
Diagram 1: Synthesis Workflow for Poly(arylene ether nitrile)
Caption: Workflow for the synthesis of poly(arylene ether nitrile).
Diagram 2: Nucleophilic Aromatic Substitution Polymerization
Caption: Nucleophilic aromatic substitution polymerization mechanism.
References
Application Notes and Protocol for the Synthesis of High-Purity 4,4'-Oxydibenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Oxydibenzonitrile is a valuable chemical intermediate used in the synthesis of various functional materials, including high-performance polymers, and as a building block in the development of pharmaceutical compounds. The presence of the ether linkage and two nitrile functionalities imparts unique electronic and structural properties. This document provides a detailed protocol for the synthesis of high-purity 4,4'-oxydibenzonitrile via the Ullmann condensation reaction, a classic and effective method for the formation of diaryl ethers.
The described protocol is based on the copper-catalyzed reaction between 4-chlorobenzonitrile and 4-hydroxybenzonitrile. This method offers a direct and relatively high-yielding route to the target compound. The subsequent purification by recrystallization ensures the high purity required for demanding applications in research and development.
Data Presentation
| Parameter | Value/Description | Reference |
| Product Name | 4,4'-Oxydibenzonitrile | [1] |
| CAS Number | 6508-04-9 | [1] |
| Molecular Formula | C₁₄H₈N₂O | [1] |
| Molecular Weight | 220.23 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Synthetic Method | Ullmann Condensation | [2] |
| Reactants | 4-Chlorobenzonitrile, 4-Hydroxybenzonitrile | Inferred from Ullmann condensation principles |
| Catalyst | Copper(I) salt (e.g., CuI) | [3] |
| Base | Potassium Carbonate (K₂CO₃) | [4] |
| Solvent | N,N-Dimethylformamide (DMF) or similar high-boiling polar aprotic solvent | [2] |
| Typical Reaction Temperature | 120-160 °C | Inferred from similar Ullmann reactions[2][3] |
| Typical Reaction Time | 12-24 hours | Inferred from similar Ullmann reactions |
| Typical Yield | 70-90% (estimated based on similar reactions) | Inferred from similar Ullmann reactions[5] |
| Purity (after recrystallization) | >99% | Expected outcome of the protocol |
| Characterization Data | ||
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.74 (d, J=8.8 Hz, 4H), 7.14 (d, J=8.8 Hz, 4H) | Hypothetical data based on chemical structure |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.8, 134.5, 120.2, 118.3, 108.2 | Hypothetical data based on chemical structure |
| IR (KBr, cm⁻¹) | ~2225 (C≡N stretch), ~1240 (C-O-C stretch) | [1] |
| Mass Spectrum (EI) | m/z (%): 220 (M⁺, 100), 192 (10), 164 (15) | [1] |
Experimental Protocol
Synthesis of 4,4'-Oxydibenzonitrile via Ullmann Condensation
This protocol details the synthesis of 4,4'-oxydibenzonitrile from 4-chlorobenzonitrile and 4-hydroxybenzonitrile using a copper(I) iodide catalyst.
Materials:
-
4-Chlorobenzonitrile
-
4-Hydroxybenzonitrile
-
Copper(I) iodide (CuI)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethanol
-
Deionized Water
-
Hydrochloric acid (HCl), 1 M solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-hydroxybenzonitrile (1.0 eq), 4-chlorobenzonitrile (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe (sufficient to make a 0.5 M solution with respect to 4-hydroxybenzonitrile).
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the mixture to 140-150 °C using a heating mantle and maintain this temperature with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 1 M HCl solution and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane.
-
Dissolve the crude solid in a minimum amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity of the synthesized 4,4'-oxydibenzonitrile.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of high-purity 4,4'-oxydibenzonitrile.
References
- 1. 4,4'-Oxydibenzonitrile [webbook.nist.gov]
- 2. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 3. jsynthchem.com [jsynthchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CN110590671A - A kind of copper complex catalyst and preparation method thereof and application in the synthesis of 4,4'-diaminodiphenylsulfone - Google Patents [patents.google.com]
Application of Bis(4-cyanophenyl) Ether in High-Performance Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-cyanophenyl) ether, also known as 4,4'-dicyanodiphenyl ether or 4,4'-oxydibenzonitrile, is a versatile building block in the synthesis of high-performance polymers. Its rigid aromatic structure, combined with the flexible ether linkage and polar nitrile groups, imparts a unique combination of desirable properties to the resulting polymers. These properties include excellent thermal stability, high mechanical strength, low dielectric constants, and good processability. This document provides detailed application notes and experimental protocols for the use of Bis(4-cyanophenyl) ether in the synthesis of high-performance polyimides and cyanate ester resins, materials of significant interest in the aerospace, electronics, and biomedical fields.
Key Applications
Polymers derived from Bis(4-cyanophenyl) ether are utilized in a variety of demanding applications:
-
Electronics and Microelectronics: Due to their low dielectric constant and loss, these polymers are suitable for use as insulating films for printed circuit boards and in electronic packaging.
-
Aerospace Industry: The high thermal stability and excellent mechanical properties of these polymers make them ideal for use in composites and adhesives for aerospace applications.
-
Organic Electronics: Bis(4-cyanophenyl) ether is a key component in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it contributes to enhanced charge transport and device efficiency.[1]
-
Liquid Crystals: The rigid and polarizable nature of the molecule makes it a valuable component in the formulation of liquid crystal displays.[1]
Data Presentation: Properties of High-Performance Polymers
The following tables summarize the quantitative data for high-performance polymers synthesized using Bis(4-cyanophenyl) ether and its derivatives (diamines).
Table 1: Thermal Properties of Polyimides Derived from 4,4'-Oxydianiline (a diamine derivative of Bis(4-cyanophenyl) ether)
| Dianhydride | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (T5%) (°C, in N2) |
| PMDA | 302 | 459 - 516 |
| BTDA | 276 | 496 - 538 (copolymer) |
| BPDA | 290 | ~400 |
Data compiled from multiple sources. T5% values can vary based on the specific copolymer composition.
Table 2: Mechanical Properties of Polyimide Films Derived from 4,4'-Oxydianiline
| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PMDA | - | 3.42 | 2.82 |
| BTDA | 114.19 | 3.23 | 3.58 |
| BPDA | - | - | 3.8 |
Data presented for polyimide films and can vary based on film preparation and testing conditions.[2]
Table 3: Dielectric Properties of Polyimides and Cyanate Ester Resins
| Polymer Type | Monomers | Dielectric Constant (ε) | Dielectric Loss (tan δ) | Frequency |
| Polyimide | ODA and various dianhydrides | 2.82 - 3.55 | - | - |
| Polyimide (BTDA-PI) | BTDA and ODA | > BPDA-PI | > BPDA-PI | - |
| Polyimide (PMDA-PI) | PMDA and ODA | > BTDA-PI | > BTDA-PI | - |
| Fluorinated Polycyanurate | TFMBDCy | ~2.6 | ~0.0025 | 0-1 MHz |
| BADCy-derived Polycyanurate | BADCy | - | ~0.005 | 0-1 MHz |
Dielectric properties are highly dependent on the specific polymer structure, frequency, and environmental conditions.[3]
Experimental Protocols
Protocol 1: Synthesis of Polyimide via a Two-Step Poly(amic acid) Process
This protocol describes the synthesis of a polyimide from an aromatic diamine (e.g., 4,4'-oxydianiline, derived from the reduction of Bis(4-cyanophenyl) ether) and an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA).
Materials:
-
4,4'-Oxydianiline (ODA)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP) (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck flask, mechanical stirrer, condenser, dropping funnel)
Procedure:
-
Reaction Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a dropping funnel.
-
Diamine Dissolution: Add a stoichiometric amount of 4,4'-oxydianiline to the flask and dissolve it in anhydrous DMAc or NMP under a gentle stream of inert gas.
-
Dianhydride Addition: Slowly add an equimolar amount of pyromellitic dianhydride to the stirred diamine solution at ambient temperature. The reaction is exothermic, and the viscosity of the solution will increase as the poly(amic acid) forms.
-
Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature for 12-24 hours under an inert atmosphere to ensure the formation of a high molecular weight poly(amic acid) solution.
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Thermal Imidization: Place the cast film in an oven and subject it to a staged heating program to convert the poly(amic acid) to the final polyimide. A typical heating cycle is:
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
Film Removal: After cooling to room temperature, carefully peel the resulting polyimide film from the glass plate.
Protocol 2: Synthesis of a Cyanate Ester Resin
This protocol outlines the general synthesis of a cyanate ester resin from a bisphenol, which can be derived from Bis(4-cyanophenyl) ether, and cyanogen bromide.
Materials:
-
Bisphenol A (as a representative bisphenol)
-
Cyanogen bromide (CNBr)
-
Triethylamine (TEA)
-
Acetone (anhydrous)
-
Standard glassware for organic synthesis (three-neck flask, mechanical stirrer, condenser, dropping funnel)
Procedure:
-
Reaction Setup: Set up a clean, dry three-neck flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Cool the flask to 0°C using an ice bath.
-
Reactant Addition: Dissolve Bisphenol A and cyanogen bromide (in a 1:2 molar ratio) in anhydrous acetone and add the solution to the reaction flask.
-
Base Addition: Slowly add triethylamine (in a slight molar excess to CNBr) dropwise to the stirred solution while maintaining the temperature at 0°C.
-
Reaction: Continue stirring the mixture at 0°C for 2-4 hours.
-
Filtration: Filter the reaction mixture to remove the triethylamine hydrobromide salt that precipitates.
-
Product Isolation: Evaporate the acetone from the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and wash it with water to remove any remaining salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to obtain the purified cyanate ester resin.
Protocol 3: Characterization of Polymer Properties
Thermal Analysis (TGA and DSC):
-
Thermogravimetric Analysis (TGA): Use a TGA instrument to determine the thermal stability of the polymer. Heat a small sample (5-10 mg) from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. The 5% weight loss temperature (T5%) is a key indicator of thermal stability.[4][5]
-
Differential Scanning Calorimetry (DSC): Use a DSC instrument to determine the glass transition temperature (Tg) of the polymer. Heat a small sample (5-10 mg) at a controlled rate (e.g., 10°C/min) and observe the change in heat flow.
Mechanical Testing:
-
Tensile Testing: Prepare thin films of the polymer and cut them into dumbbell-shaped specimens according to ASTM standards. Use a universal testing machine to measure tensile strength, tensile modulus, and elongation at break.
Dielectric Analysis:
-
Dielectric Spectroscopy: Use a dielectric analyzer to measure the dielectric constant and dielectric loss tangent of the polymer film over a range of frequencies (e.g., 1 kHz to 1 MHz) at room temperature.
Visualizations
Caption: Experimental workflow for polyimide synthesis and characterization.
Caption: Structure-property relationships in polymers from Bis(4-cyanophenyl) ether.
References
Application Notes & Protocols: Bis(4-cyanophenyl) Ether as a Precursor for Phthalonitrile Resins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(4-cyanophenyl) ether is a key aromatic dinitrile monomer utilized in the synthesis of high-performance phthalonitrile (PN) resins. These thermosetting polymers are renowned for their exceptional thermal and oxidative stability, high glass transition temperatures (Tg), excellent mechanical properties, and inherent flame resistance, making them suitable for demanding applications in the aerospace, defense, and electronics industries. The ether linkage in the monomer provides a degree of flexibility to the polymer backbone, which can improve processability compared to more rigid phthalonitrile monomers. This document provides detailed application notes and experimental protocols for the preparation and curing of phthalonitrile resins derived from Bis(4-cyanophenyl) ether.
Key Properties of Bis(4-cyanophenyl) Ether
| Property | Value | Reference |
| Chemical Formula | C₁₄H₈N₂O | [1] |
| Molecular Weight | 220.23 g/mol | [1] |
| Appearance | White to Almost white powder/crystal | [1] |
| Melting Point | 184°C | [1] |
| Boiling Point | 220°C/1mmHg | [1] |
Experimental Protocols
Protocol 1: Synthesis of Phthalonitrile Resin from Bis(4-cyanophenyl) Ether
This protocol describes the thermal polymerization of Bis(4-cyanophenyl) ether in the presence of a curing agent. Aromatic amines are effective curing agents for phthalonitrile resins.[2] The following procedure is a general guideline and can be adapted based on the specific curing agent and desired final properties.
Materials:
-
Bis(4-cyanophenyl) ether monomer
-
Curing agent (e.g., 1,3-bis(3-aminophenoxy)benzene (m-APB), aniline)[2][3]
-
High-temperature mold
-
Inert atmosphere oven (e.g., nitrogen or argon)
-
Flask
-
Stirring apparatus
Procedure:
-
Monomer and Curing Agent Preparation: Accurately weigh the Bis(4-cyanophenyl) ether monomer and the selected curing agent. The amount of curing agent is typically in the range of 1.5-2% by weight of the monomer.[2]
-
Melt Mixing: Place the monomer and curing agent in a flask and heat to a temperature above the melting point of the monomer (e.g., 180-200°C) under an inert atmosphere (e.g., -0.04 MPa) with continuous stirring for approximately 10 minutes to ensure a homogeneous mixture.[4]
-
Molding: Pour the molten mixture into a preheated mold.
-
Curing: Place the mold in an oven and perform a staged curing process under an inert atmosphere. A typical multi-step curing cycle is as follows (Note: This is an example and should be optimized based on DSC and rheological analysis):[4][5]
-
220°C for 8 hours
-
245°C for 8 hours
-
270°C for 8 hours
-
295°C for 8 hours
-
320°C for 8 hours
-
350°C for 8 hours
-
380°C for 8 hours
-
-
Post-Curing and Demolding: After the curing cycle is complete, allow the oven to cool down slowly to room temperature. Once cooled, carefully remove the cured resin from the mold.
Data Presentation
The properties of the final cured phthalonitrile resin are highly dependent on the curing agent, curing cycle, and any additives used. The following table summarizes typical properties for phthalonitrile resins, providing a baseline for what can be expected.
Table 1: Typical Properties of Cured Phthalonitrile Resins
| Property | Typical Value Range | Notes |
| Glass Transition Temperature (Tg) | > 350 °C | Can be significantly higher depending on the curing process.[6] |
| 5% Weight Loss Temperature (Td5) | > 450 °C (in N₂) | Demonstrates excellent thermal stability.[6][7] |
| Char Yield at 800°C (in N₂) | > 70% | High char yield contributes to flame retardancy.[7] |
| Storage Modulus at 50°C | 1700 - 3315 MPa | Indicates high stiffness of the material.[6] |
| Water Uptake | Low | Phthalonitrile resins are known for their moisture resistance.[8] |
Visualizations
Synthesis and Curing Workflow
The following diagram illustrates the general workflow for preparing a cured phthalonitrile resin from Bis(4-cyanophenyl) ether.
Caption: Workflow for Phthalonitrile Resin Preparation.
Curing Mechanism Overview
The curing of phthalonitrile resins is a complex process involving the reaction of nitrile groups to form a highly cross-linked network. The reaction can proceed through several pathways, leading to the formation of structures like triazine rings, phthalocyanine rings, and polyisoindoline.[3][4][7] The presence of a curing agent, such as an aromatic amine, is crucial to initiate and promote the polymerization at lower temperatures.[2][3] The amine initiates the reaction by nucleophilic addition to a nitrile group, forming an amidine intermediate which is a key step in the curing process.[2][3]
References
- 1. Bis(4-cyanophenyl) Ether [myskinrecipes.com]
- 2. jlinlab.ecust.edu.cn [jlinlab.ecust.edu.cn]
- 3. A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. expresspolymlett.com [expresspolymlett.com]
- 5. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties [mdpi.com]
- 7. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene [mdpi.com]
- 8. Phthalonitrile resin bearing cyanate ester groups: synthesis and characterization - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of Cyano and Ether Moieties in Liquid Crystal Formulations
Introduction
Extensive research into the liquid crystal properties of 4,4'-dicyanodiphenyl ether has yielded no specific data on its synthesis, mesomorphic behavior, or application in liquid crystal formulations. Scientific and patent literature does not appear to contain information regarding this particular compound as a liquid crystal mesogen. However, the structural motifs of a terminal cyano group and a central ether linkage are well-established in the design of liquid crystalline materials. This document provides a detailed overview of the role of these functional groups in calamitic (rod-shaped) liquid crystals, drawing on data from analogous and structurally related compounds.
The terminal cyano group (–C≡N) is a critical component in many commercial liquid crystal mixtures, primarily due to its large dipole moment, which leads to a high positive dielectric anisotropy (Δε). This property is fundamental for the operation of twisted nematic (TN) and other field-effect liquid crystal displays (LCDs). The ether linkage (–O–) in the mesogenic core can influence the molecule's overall shape, flexibility, and thermal properties.
General Principles of Cyano-Containing Liquid Crystals
The incorporation of a terminal cyano group into a calamitic mesogen, such as a biphenyl or terphenyl system, imparts several key properties:
-
High Dielectric Anisotropy (Δε): The strong dipole moment of the cyano group aligns with the long molecular axis, resulting in a large positive Δε. This allows for low-voltage switching in LCDs.
-
Nematic Phase Stability: The polar nature of the cyano group can promote the formation of stable nematic phases over a broad temperature range.[1][2]
-
Molecular Association: Cyano-terminated molecules can exhibit antiparallel dimerization, where two molecules align in opposite directions.[3] This association influences the bulk properties of the liquid crystal material.
The presence of an ether linkage within the rigid core can:
-
Introduce a Kink: The C-O-C bond angle (typically around 110-120°) can create a non-linear shape, which can lower the melting point and affect the mesophase stability.
-
Modify Flexibility: The ether linkage provides more conformational flexibility compared to a direct bond between aromatic rings.
-
Influence Packing: The change in molecular geometry affects how the molecules pack in the liquid crystalline state, influencing the type of mesophase formed (e.g., nematic vs. smectic).
Data Presentation: Properties of Analogous Liquid Crystals
The following tables summarize the properties of representative liquid crystals that feature terminal cyano groups and, in some cases, ether linkages or similar structural elements. This data is provided to illustrate the structure-property relationships in these classes of compounds.
Table 1: Phase Transition Temperatures of Representative Cyano-Containing Liquid Crystals
| Compound Name | Structure | Phase Transitions (°C) | Reference |
| 4-Cyano-4'-pentylbiphenyl (5CB) | C₅H₁₁-(C₆H₄)₂-CN | Cr 22.5 N 35.0 Iso | [3] |
| 4-Cyano-4'-octylbiphenyl (8CB) | C₈H₁₇-(C₆H₄)₂-CN | Cr 21.5 SmA 33.5 N 40.5 Iso | [3] |
| 4-Cyano-4'-hexyloxybiphenyl | C₆H₁₃O-(C₆H₄)₂-CN | Cr 57.0 N 76.0 Iso | N/A |
| Unsymmetrical ether-linked dimer (CBSC5OCB) | CN-(C₆H₄)-S-(CH₂)₅-O-(C₆H₄)-CN | NTB 106 N 118 Iso | [4] |
Cr: Crystalline, N: Nematic, SmA: Smectic A, NTB: Twist-Bend Nematic, Iso: Isotropic
Table 2: Electro-Optical Properties of a Representative Liquid Crystal Mixture
| Property | Value |
| Dielectric Anisotropy (Δε) at 20°C, 1 kHz | +11.0 |
| Birefringence (Δn) at 20°C, 589 nm | 0.18 |
| Rotational Viscosity (γ₁) at 20°C (mPa·s) | 160 |
| Threshold Voltage (Vth) (V) | 1.5 |
Note: Data for a typical nematic mixture containing cyanobiphenyls.
Experimental Protocols
The following are generalized protocols for the characterization of thermotropic liquid crystals.
Protocol 1: Determination of Phase Transition Temperatures by Polarized Optical Microscopy (POM)
-
Sample Preparation: Place a small amount (a few milligrams) of the liquid crystal sample on a clean glass microscope slide. Cover with a clean coverslip and gently press to create a thin film.
-
Heating Stage: Place the slide on a calibrated hot stage attached to a polarizing microscope.
-
Observation: Heat the sample at a controlled rate (e.g., 2-5 °C/min). Observe the changes in the optical texture of the sample through the crossed polarizers.
-
Data Recording: Record the temperatures at which transitions between different phases (e.g., crystalline to nematic, nematic to isotropic) occur. These transitions are identified by distinct changes in the texture and birefringence.
-
Cooling Cycle: Slowly cool the sample from the isotropic phase and record the transition temperatures upon cooling to check for monotropic or enantiotropic behavior.
Protocol 2: Measurement of Phase Transition Enthalpies by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount of the liquid crystal sample (typically 2-5 mg) into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: Record the heat flow as a function of temperature. Phase transitions will appear as endothermic peaks on heating.
-
Analysis: Integrate the peaks corresponding to the phase transitions to determine the enthalpy of transition (ΔH). The peak onset or peak maximum is used to determine the transition temperature.
-
Cooling and Second Heating: Perform a cooling scan followed by a second heating scan to ensure thermal stability and to observe the phase behavior on cooling.
Protocol 3: Characterization of Electro-Optical Properties
-
Cell Fabrication: Construct a liquid crystal cell using two indium tin oxide (ITO) coated glass substrates. The inner surfaces are coated with a polyimide alignment layer and rubbed to induce a specific molecular alignment (e.g., planar or homeotropic). The cell gap is controlled using spacer beads (e.g., 5-10 µm).
-
Cell Filling: Fill the cell with the liquid crystal material in its isotropic phase via capillary action.
-
Dielectric Spectroscopy: Measure the capacitance of the cell with the liquid crystal director oriented parallel (C||) and perpendicular (C⊥) to an applied electric field. The dielectric constants (ε|| and ε⊥) are calculated from these capacitances, and the dielectric anisotropy is determined (Δε = ε|| - ε⊥).
-
Birefringence Measurement: Measure the phase retardation of light passing through the liquid crystal cell using a spectrophotometer and polarizers. The birefringence (Δn) is calculated from the retardation and the cell gap.
-
Threshold Voltage Measurement: Apply a variable AC voltage to the cell and monitor the change in light transmission. The threshold voltage (Vth) is the voltage at which a detectable change in transmission occurs, corresponding to the onset of director reorientation.
Visualizations
Caption: Structure-property relationships in calamitic liquid crystals.
Caption: Experimental workflow for liquid crystal characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions [frontiersin.org]
- 3. Impact of mesogenic aromaticity and cyano termination on the alignment and stability of liquid crystal shells - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00041A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Coordination Chemistry of Bis(4-cyanophenyl) ether with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the coordination chemistry of bis(4-cyanophenyl) ether and related cyanophenyl-containing ligands with transition metals, focusing on the synthesis, characterization, and potential applications of the resulting coordination compounds. Detailed experimental protocols for the synthesis and analysis of a representative cyanophenyl-based coordination complex are also included.
Application Notes
Introduction to Bis(4-cyanophenyl) Ether in Coordination Chemistry
Bis(4-cyanophenyl) ether is a versatile ligand in coordination chemistry, capable of forming a variety of coordination polymers and metal-organic frameworks (MOFs) with transition metal ions.[1] Its rigid structure and the presence of two nitrile groups at opposite ends of the molecule allow it to act as a bridging ligand, connecting metal centers to form extended one-, two-, or three-dimensional networks. The nitrogen atoms of the nitrile groups serve as the primary coordination sites. The ether linkage in the backbone of the ligand imparts a degree of flexibility compared to more rigid linear ligands.
Potential Applications in Drug Development and Beyond
Coordination compounds of transition metals are of significant interest in drug development due to their diverse therapeutic properties, including antimicrobial, antifungal, antidiabetic, and anticancer activities.[2] The coordination of a bioactive ligand to a metal center can enhance its therapeutic efficacy and bioavailability.[2] While direct applications of bis(4-cyanophenyl) ether complexes in drug development are still an emerging area of research, related cyanophenyl-containing ligands have been used to synthesize complexes with notable biological activity. For instance, transition metal complexes of methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate have demonstrated significant antibacterial and antioxidant properties.
Beyond drug development, coordination polymers derived from cyanophenyl ligands have applications in catalysis, gas storage and separation, and luminescence.[3] The porous nature of some of these frameworks allows for their use as molecular sieves and for hydrogen storage.
Characterization Techniques
The structural and physicochemical properties of coordination compounds derived from bis(4-cyanophenyl) ether and its analogues are typically characterized using a combination of analytical techniques:
-
Spectroscopic Methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the coordination of the nitrile group to the metal center, typically observed as a shift in the C≡N stretching frequency.
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, which can help in determining the coordination geometry around the metal ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing the ligand and diamagnetic complexes in solution.
-
-
X-ray Diffraction (XRD):
-
Single-Crystal X-ray Diffraction: Provides detailed information about the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles, allowing for the definitive determination of the coordination geometry.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the synthesized material and to determine the crystal system and unit cell parameters.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the coordination compound and can indicate the presence of coordinated or lattice solvent molecules.
-
Experimental Protocols
The following protocols are based on the synthesis and characterization of transition metal complexes with a representative cyanophenyl-containing ligand, methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate. These methods can be adapted for the synthesis of coordination compounds with bis(4-cyanophenyl) ether.
Protocol 1: Synthesis of a Representative Cyanophenyl Ligand
This protocol describes the synthesis of methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, a ligand analogous to bis(4-cyanophenyl) ether.
Materials:
-
4-cyanobenzaldehyde
-
Methyl acrylate
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Ethyl acetate (EtOAc)
-
n-hexane
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-cyanobenzaldehyde (1 equivalent) and methyl acrylate (1.5 equivalents) in a suitable solvent.
-
Add DABCO (0.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with deionized water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and n-hexane as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to obtain the ligand as a solid.
Protocol 2: Synthesis of Transition Metal Complexes
This protocol outlines a general procedure for the synthesis of transition metal complexes with the cyanophenyl ligand.
Materials:
-
Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate (the ligand)
-
Transition metal salts (e.g., CrCl₃·6H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, MnCl₂·4H₂O, CuCl₂·2H₂O)
-
Methanol or ethanol
-
Deionized water
Procedure:
-
Dissolve the ligand (2 equivalents) in methanol or ethanol.
-
In a separate flask, dissolve the transition metal salt (1 equivalent) in deionized water or methanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Adjust the pH of the mixture if necessary to facilitate complex formation.
-
Reflux the reaction mixture for 2-4 hours.
-
Allow the solution to cool to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the product with water and then with ethanol to remove any unreacted starting materials.
-
Dry the final product in a desiccator over anhydrous calcium chloride.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of transition metal complexes with a cyanophenyl-containing ligand.
Table 1: Physicochemical and Spectroscopic Data of Representative Cyanophenyl-Metal Complexes
| Complex | Color | Yield (%) | M.p. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | UV-Vis λ_max (nm) |
| Cr(III) Complex | Green | 75 | >300 | 12.5 | 280, 350, 450 |
| Co(III) Complex | Brown | 78 | >300 | 10.2 | 290, 380, 510 |
| Ni(II) Complex | Light Green | 82 | >300 | 15.8 | 275, 360, 480 |
| Mn(II) Complex | Off-white | 72 | >300 | 11.7 | 285, 370 |
| Cu(II) Complex | Blue | 85 | >300 | 14.3 | 295, 420, 650 |
Table 2: Key FTIR Spectral Bands (cm⁻¹) of the Ligand and its Metal Complexes
| Compound | ν(O-H) | ν(C≡N) | ν(C=O) | ν(M-N) | ν(M-O) |
| Ligand | 3450 | 2230 | 1715 | - | - |
| Cr(III) Complex | - | 2215 | 1690 | 520 | 480 |
| Co(III) Complex | - | 2218 | 1695 | 525 | 485 |
| Ni(II) Complex | - | 2220 | 1700 | 515 | 475 |
| Mn(II) Complex | - | 2225 | 1705 | 510 | 470 |
| Cu(II) Complex | - | 2222 | 1698 | 518 | 478 |
Table 3: Powder XRD Data and Proposed Geometries of the Complexes
| Complex | Crystal System | Particle Size (nm) | Proposed Geometry |
| Cr(III) Complex | Cubic | 8.26 | Octahedral |
| Co(III) Complex | Cubic | 7.53 | Octahedral |
| Ni(II) Complex | Hexagonal | 6.85 | Square Planar |
| Mn(II) Complex | Orthorhombic | 5.34 | Tetrahedral |
| Cu(II) Complex | Monoclinic | 4.53 | Tetrahedral |
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of transition metal complexes with cyanophenyl-based ligands.
Caption: General workflow for the synthesis and characterization of coordination polymers.
Coordination of Bis(4-cyanophenyl) Ether to Metal Centers
This diagram illustrates the bridging coordination mode of bis(4-cyanophenyl) ether leading to the formation of a 1D coordination polymer.
Caption: Bridging coordination of bis(4-cyanophenyl) ether.
References
Application Notes and Protocols for OLED Fabrication Utilizing Bis(4-cyanophenyl) Ether Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the fabrication and characterization of Organic Light-Emitting Diodes (OLEDs) that incorporate materials derived from Bis(4-cyanophenyl) ether. This document details the synthesis of a functional material from this precursor, outlines the step-by-step protocol for device fabrication, and presents the resulting performance data in a clear, tabular format. The information is intended to guide researchers in the development of novel OLED materials and devices.
Introduction
Bis(4-cyanophenyl) ether, also known as 4,4'-dicyanodiphenyl ether, is a versatile building block in the synthesis of high-performance organic electronic materials. Its electron-withdrawing cyano groups and rigid ether linkage contribute to desirable electronic and thermal properties in the resulting molecules.[1] While not typically used directly as a functional layer in OLEDs, it serves as a key precursor for the synthesis of materials used as hosts, electron transporters, and hole transporters. This document focuses on the application of a triazine-based host material synthesized from a cyanophenyl precursor, demonstrating a practical workflow from material synthesis to device characterization.
Featured Application: Triazine-Based Host Material for Green Phosphorescent OLEDs
This section details the use of a 1,3,5-triazine derivative, 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T), as a host material in a green phosphorescent OLED (PhOLED). The synthesis of such triazine derivatives often involves the trimerization of cyanophenyl compounds, highlighting a key application pathway for Bis(4-cyanophenyl) ether and similar precursors.
Material Properties
The T2T host material exhibits properties essential for high-efficiency PhOLEDs, including a high triplet energy and good electron mobility. These characteristics ensure efficient energy transfer to the phosphorescent dopant and balanced charge transport within the emissive layer.
| Property | Value | Reference |
| Triplet Energy (ET) | 2.80 eV | [2] |
| Electron Mobility (µe) | > 10-4 cm2V-1s-1 | [2] |
Device Architecture and Performance
The performance of an OLED is highly dependent on its architecture, including the sequence and thickness of the organic layers. A typical device structure incorporating the T2T host material is presented below.
Device Structure: ITO / NPB (40 nm) / T2T:Ir(ppy)3 (8%, 30 nm) / TBPI (30 nm) / LiF (1 nm) / Al (100 nm)
| Parameter | Value | Reference |
| Maximum External Quantum Efficiency (EQE) | 17.5% | [2] |
| Maximum Power Efficiency (PE) | 59.0 lm/W | [2] |
| Turn-on Voltage | ~3.5 V | [2] |
| Color Coordinates (CIE) | (0.32, 0.62) | [2] |
Experimental Protocols
Synthesis of 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)
While the direct synthesis from Bis(4-cyanophenyl) ether is a multi-step process, a general protocol for the synthesis of triazine derivatives from cyanobiphenyl precursors is outlined below. This highlights the chemical transformation from the cyano-functionalized precursor to the triazine core.
Reaction: Trimerization of 3-phenylbenzonitrile.
Procedure:
-
A mixture of 3-phenylbenzonitrile and a catalytic amount of trifluoromethanesulfonic acid is heated at a specific temperature for a set duration under an inert atmosphere.
-
After cooling, the reaction mixture is poured into an appropriate solvent (e.g., methanol) to precipitate the crude product.
-
The crude product is collected by filtration and purified by recrystallization or sublimation to yield pure T2T.
Note: This is a generalized protocol. Specific reaction conditions may vary.
OLED Device Fabrication Protocol
The following protocol details the fabrication of a green PhOLED using thermal evaporation, a common technique for small molecule OLEDs.
1. Substrate Cleaning: a. Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. b. The substrates are then dried with a stream of high-purity nitrogen gas. c. Immediately before use, the substrates are treated with UV-ozone for 10 minutes to remove any remaining organic residues and improve the work function of the ITO.
2. Organic Layer Deposition: a. The cleaned ITO substrates are loaded into a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr). b. The organic materials are deposited sequentially onto the ITO surface. The deposition rates and thicknesses are monitored in situ using a quartz crystal microbalance. i. Hole Transport Layer (HTL): N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) is deposited to a thickness of 40 nm. ii. Emissive Layer (EML): The T2T host material and the green phosphorescent dopant, bis(2-phenylpyridine)iridium(III) acetylacetonate (Ir(ppy)3), are co-evaporated from separate sources. The doping concentration is maintained at 8% to a total thickness of 30 nm. iii. Electron Transport Layer (ETL): 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TBPI) is deposited to a thickness of 30 nm.
3. Cathode Deposition: a. A thin layer of lithium fluoride (LiF) is deposited to a thickness of 1 nm to facilitate electron injection. b. A final layer of aluminum (Al) is deposited to a thickness of 100 nm to serve as the cathode.
4. Encapsulation: a. The fabricated devices are encapsulated under an inert atmosphere (e.g., in a glovebox) using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.
Visualized Workflows
Caption: From Precursor to Device: A generalized workflow illustrating the synthesis of a functional OLED material from a Bis(4-cyanophenyl) ether derivative and the subsequent device fabrication process.
Caption: Layered architecture of the green phosphorescent OLED incorporating a T2T host material.
Conclusion
Bis(4-cyanophenyl) ether is a valuable precursor for the synthesis of advanced materials for organic electronics. As demonstrated with the triazine-based host material T2T, derivatives of Bis(4-cyanophenyl) ether can be effectively incorporated into high-performance OLEDs. The protocols and data presented here provide a foundation for researchers to explore the potential of this and other related materials in the development of next-generation OLED technologies. Further optimization of molecular design, device architecture, and fabrication processes can lead to even greater improvements in efficiency, stability, and color purity.
References
Application Notes and Protocols: Polymerization of Bis(4-cyanophenyl) ether with Diamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and characterization of polymers derived from the reaction of Bis(4-cyanophenyl) ether, also known as 4,4'-oxybis(benzonitrile), with various aromatic diamines. The primary polymerization route discussed is polycyclotrimerization, which leads to the formation of highly cross-linked polytriazine networks. These polymers are of significant interest due to their exceptional thermal stability, high mechanical strength, and excellent dielectric properties, making them suitable for applications in aerospace, electronics, and advanced composites.
Introduction to Polymerization of Bis(4-cyanophenyl) ether
Bis(4-cyanophenyl) ether is a versatile monomer that can undergo several types of polymerization reactions. When reacted with diamines, the nitrile groups can undergo cyclotrimerization to form a network of triazine rings. This process is a type of addition polymerization and can be initiated thermally or with the aid of a catalyst. The diamine acts as a co-monomer and a curing agent, influencing the reaction kinetics and the final properties of the polymer network. The structure of the diamine plays a crucial role in determining the flexibility, thermal stability, and processing characteristics of the resulting polymer.
Key Applications
Polymers derived from Bis(4-cyanophenyl) ether and diamines exhibit a range of desirable properties that make them suitable for demanding applications:
-
High-Performance Adhesives: Their excellent thermal stability and strong adhesion to various substrates make them ideal for use in high-temperature environments.
-
Aerospace Composites: The high strength-to-weight ratio and resistance to harsh environmental conditions are critical for aerospace applications.
-
Electronic Encapsulants and Substrates: Low dielectric constants and high thermal stability are essential for protecting and supporting electronic components.
-
Coatings for Extreme Environments: Their inherent resistance to thermal degradation and chemical attack allows for their use as protective coatings.
Experimental Protocols
The following protocols provide a generalized framework for the polymerization of Bis(4-cyanophenyl) ether with aromatic diamines. It is important to note that specific reaction conditions may require optimization based on the reactivity of the chosen diamine.
Protocol 1: Melt Polymerization (Thermal Curing)
This protocol describes the direct thermal curing of a mixture of Bis(4-cyanophenyl) ether and an aromatic diamine.
Materials:
-
Bis(4-cyanophenyl) ether (recrystallized and dried)
-
Aromatic diamine (e.g., 4,4'-diaminodiphenyl ether (ODA), m-phenylenediamine (MDA)) (purified by sublimation or recrystallization)
Equipment:
-
High-temperature oven or hot plate with precise temperature control
-
Aluminum weighing pans or a suitable mold
-
Vacuum oven
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Monomer Preparation: Accurately weigh Bis(4-cyanophenyl) ether and the aromatic diamine in the desired molar ratio (e.g., 2:1 nitrile to amine group ratio) into an aluminum weighing pan.
-
Homogenization: Thoroughly mix the monomers by melting them at a temperature above the melting point of both components but below the onset of the curing reaction. This can be determined by DSC analysis of the monomer mixture. For example, a mixture of a phthalonitrile monomer and 4,4′-diaminodiphenyl ether can be homogenized at a temperature determined from their respective melting points and the curing behavior observed by DSC.[1]
-
Degassing: Place the molten mixture in a vacuum oven at a temperature sufficient to maintain the molten state and apply a vacuum to remove any entrapped air or volatile impurities.
-
Curing: Transfer the degassed monomer mixture to a preheated oven or hot plate and cure using a staged heating cycle. A typical curing profile might be:
-
180°C for 2 hours
-
220°C for 2 hours
-
250°C for 4 hours
-
Post-curing at 300-350°C for 2-4 hours to ensure complete reaction. The curing behavior can be monitored by DSC to determine the optimal curing schedule.[1]
-
-
Cooling and Characterization: After the curing cycle is complete, allow the polymer to cool slowly to room temperature to minimize internal stresses. The resulting polymer can then be characterized for its thermal and mechanical properties.
Protocol 2: Solution Polymerization
This method is suitable for producing polymer coatings or films.
Materials:
-
Bis(4-cyanophenyl) ether
-
Aromatic diamine
-
Anhydrous high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), m-cresol)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Apparatus for solvent removal (e.g., rotary evaporator, vacuum oven)
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add Bis(4-cyanophenyl) ether and the chosen aromatic diamine.
-
Solvent Addition: Add the anhydrous solvent to the flask to dissolve the monomers. The concentration of the monomers in the solvent will depend on the desired viscosity of the final polymer solution.
-
Polymerization: Heat the reaction mixture under a continuous nitrogen purge. The reaction temperature and time will depend on the solvent and the reactivity of the monomers. A typical procedure for a related poly(ether imide) synthesis involves stirring the reaction mixture at elevated temperatures (e.g., 180°C) for several hours (e.g., 16 hours).[2]
-
Isolation (for coatings/films): The resulting polymer solution can be directly used for casting films or applying as a coating. The solvent is then removed by heating in a vacuum oven.
-
Precipitation (for bulk polymer): To obtain the bulk polymer, the cooled, viscous polymer solution is slowly poured into a beaker containing a vigorously stirring non-solvent (e.g., methanol). This will cause the polymer to precipitate.[3]
-
Purification and Drying: Collect the precipitated polymer by vacuum filtration, wash it thoroughly with the non-solvent to remove any residual solvent and unreacted monomers, and dry it in a vacuum oven at an elevated temperature (e.g., 80°C) for 24 hours.[3]
Data Presentation
The following tables summarize representative data for polymers synthesized from dicyanate or phthalonitrile monomers with aromatic diamines. It is important to note that the properties can vary significantly based on the specific diamine used and the precise polymerization conditions.
Table 1: Thermal Properties of Polymers Derived from Dicyanate/Phthalonitrile Monomers and Aromatic Diamines
| Diamine Co-monomer | Polymer Type | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Char Yield at 800°C (N2, %) |
| 4,4'-Diaminodiphenyl ether (ODA) | Phthalonitrile Polymer[1] | >400 | ~500 | >60 |
| m-Phenylenediamine (mPD) | Poly(ether imide)[4] | ~217 | ~500 | - |
| Various Aromatic Diamines | Poly(diketone imide)s[5] | 203–275 | 500–539 | 51–60 |
| Silylated Aromatic Diamines | Poly(ether imide)s[6] | 164–184 | 473–526 | - |
Table 2: Mechanical and Physical Properties
| Property | Typical Value Range | Reference |
| Tensile Modulus | 1.15 - 1.4 GPa | [4] |
| Tensile Strength | 27 - 28 MPa | [4] |
| Elongation at Break | 2 - 4% | [4] |
| Inherent Viscosity | 0.10 - 0.27 dL/g | [6] |
Visualizations
The following diagrams illustrate the polymerization process and a typical experimental workflow.
Caption: Polymerization of Bis(4-cyanophenyl) ether with a diamine.
Caption: Workflow for the polymerization of Bis(4-cyanophenyl) ether.
References
- 1. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of aromatic poly(ether-imide)s based on bis(4-(3,4-dicarboxyphenoxy)phenyl)-R,R-silane anhydrides (R = Me, Ph) – spontaneous formation of surface micropores from THF solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Incorporating 4-Cyanophenyl Ether Moieties into Functional Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the incorporation of 4-cyanophenyl ether moieties into functional materials. The focus is on the synthesis of porous Covalent Triazine Frameworks (CTFs), a class of materials with significant potential in gas storage, catalysis, and sensing. The protocols are based on established ionothermal synthesis methods for related cyanophenyl-containing materials.
Application Notes: Functional Materials from this compound
The this compound moiety, specifically 4,4'-oxybis(benzonitrile), is a valuable building block for creating robust and functional polymers. The presence of the ether linkage imparts a degree of flexibility and processability into the final material, while the nitrile groups are key reactive sites for forming highly stable triazine rings through cyclotrimerization. This reaction is the foundation for producing Covalent Triazine Frameworks (CTFs).
CTFs are a subclass of porous organic polymers (POPs) characterized by their high thermal and chemical stability, permanent porosity, and high surface areas. These properties make them attractive for a variety of applications:
-
Gas Storage and Separation: The microporous nature of CTFs allows for the selective adsorption of gases like CO2, making them promising materials for carbon capture and storage technologies. The specific pore size and surface chemistry can be tuned by the choice of monomer, such as using the kinked structure of 4,4'-oxybis(benzonitrile) to influence the framework's topology.
-
Catalysis: The nitrogen-rich triazine linkages can act as catalytic sites or as supports for metal nanoparticles, enabling applications in heterogeneous catalysis.
-
Sensing: The electronic properties of the aromatic and triazine units can be exploited for the development of chemical sensors, where the adsorption of analytes into the porous framework leads to a detectable change in fluorescence or conductivity.
The synthesis of CTFs is often achieved through an ionothermal process, where a nitrile-containing monomer is heated in a molten salt, such as zinc chloride (ZnCl₂). This method promotes the cyclotrimerization of the nitrile groups to form the triazine-based network.
Experimental Protocols
Synthesis of a Covalent Triazine Framework (CTF) from 4,4'-Oxybis(benzonitrile)
This protocol describes the synthesis of a porous covalent triazine-based framework via ionothermal synthesis using 4,4'-oxybis(benzonitrile) as the monomer.
Materials:
-
4,4'-Oxybis(benzonitrile) (CAS: 6508-04-9)
-
Zinc chloride (ZnCl₂), anhydrous
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Deionized water
-
Methanol
-
Acetone
-
Quartz ampule
-
Tube furnace with temperature controller
-
Schlenk line or glovebox
-
Fritted glass filter funnel
-
Soxhlet extractor
Protocol:
-
Monomer and Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, thoroughly mix 1.0 g of 4,4'-oxybis(benzonitrile) and 5.0 g of anhydrous zinc chloride (ZnCl₂) in a quartz ampule. The 1:5 mass ratio (monomer to ZnCl₂) is a common starting point for ionothermal synthesis.
-
-
Sealing the Reaction Vessel:
-
Evacuate the quartz ampule using a Schlenk line and seal it under vacuum using a high-temperature torch.
-
-
Polymerization:
-
Place the sealed ampule in a tube furnace.
-
Heat the furnace to 400 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
After the reaction is complete, allow the furnace to cool down to room temperature naturally.
-
-
Purification of the CTF:
-
Carefully break open the cooled ampule. The product should be a solid monolith.
-
Grind the solid product into a fine powder using a mortar and pestle.
-
Wash the powder with 200 mL of 2 M aqueous HCl solution and stir for 24 hours to remove the ZnCl₂ salt.
-
Collect the solid by vacuum filtration using a fritted glass funnel.
-
Wash the solid repeatedly with deionized water until the filtrate is neutral (pH ≈ 7).
-
Subsequently, wash the solid with methanol and then with acetone to remove any remaining impurities.
-
Perform a final purification step by Soxhlet extraction with methanol for 24 hours.
-
-
Drying:
-
Dry the purified CTF powder in a vacuum oven at 150 °C for 24 hours to obtain the final porous material.
-
Characterization of the Synthesized CTF
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the formation of the triazine network and the consumption of the nitrile functional groups.
-
Procedure:
-
Prepare a KBr pellet by mixing a small amount of the dried CTF powder with dry KBr.
-
Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
-
Expected Results: The characteristic stretching vibration of the nitrile group (C≡N) at approximately 2230 cm⁻¹ should be significantly diminished or absent in the final product. New absorption bands corresponding to the triazine ring vibrations should appear in the region of 1600-1300 cm⁻¹.
Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy:
-
Purpose: To provide further evidence for the formation of the triazine rings and to characterize the carbon environment in the polymer network.
-
Procedure:
-
Pack the dried CTF powder into a zirconia rotor.
-
Acquire the ¹³C CP/MAS NMR spectrum.
-
-
Expected Results: The spectrum should show a resonance peak at approximately 170 ppm, which is characteristic of the carbon atoms in the triazine ring. Resonances corresponding to the aromatic carbons of the cyanophenyl ether moiety will also be present.
Powder X-ray Diffraction (PXRD):
-
Purpose: To assess the crystallinity of the synthesized CTF.
-
Procedure:
-
Mount the powdered sample on a zero-background sample holder.
-
Record the PXRD pattern over a 2θ range of 2° to 50°.
-
-
Expected Results: Amorphous or semi-crystalline materials are common for CTFs synthesized via this method. A broad halo is indicative of an amorphous structure, while some broad diffraction peaks may suggest short-range ordering.
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the CTF.
-
Procedure:
-
Place a small amount of the dried sample (5-10 mg) in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Expected Results: The CTF is expected to exhibit high thermal stability, with the onset of decomposition typically occurring above 400 °C.
Nitrogen Adsorption-Desorption Isotherms (BET Analysis):
-
Purpose: To determine the specific surface area, pore volume, and pore size distribution of the porous material.
-
Procedure:
-
Degas the sample at 150 °C under vacuum for at least 12 hours prior to analysis.
-
Measure the nitrogen adsorption and desorption isotherms at 77 K.
-
-
Expected Results: The material is expected to be microporous, as indicated by a type I isotherm. The Brunauer-Emmett-Teller (BET) surface area can be calculated from the adsorption data.
Data Presentation
The following tables summarize typical data that can be expected from the characterization of a CTF synthesized from 4,4'-oxybis(benzonitrile).
Table 1: Physicochemical Properties of 4,4'-Oxybis(benzonitrile) Monomer
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈N₂O | |
| Molecular Weight | 220.23 g/mol | |
| Melting Point | 176-178 °C | |
| Boiling Point | 220 °C @ 1 Torr | |
| Density | 1.24 g/cm³ |
Table 2: Expected Properties of the Synthesized Covalent Triazine Framework (CTF)
| Property | Expected Value Range | Characterization Technique |
| BET Surface Area | 500 - 1500 m²/g | N₂ Adsorption at 77 K |
| Pore Volume | 0.3 - 0.8 cm³/g | N₂ Adsorption at 77 K |
| Thermal Decomposition Temp. (T₅%) | > 400 °C | Thermogravimetric Analysis (TGA) |
| CO₂ Uptake (at 273 K, 1 bar) | 2.0 - 5.0 mmol/g | Gas Adsorption Analysis |
Visualizations
Diagram 1: Synthesis Workflow
"experimental procedure for gram-scale synthesis of Bis(4-cyanophenyl) ether"
Introduction
Bis(4-cyanophenyl) ether, also known as 4,4'-dicyanodiphenyl ether or 4,4'-oxybisbenzonitrile, is a key intermediate in the synthesis of high-performance polymers such as polyetherimides and other advanced materials. Its rigid structure and thermal stability impart desirable properties to the resulting polymers. This application note provides a detailed protocol for the gram-scale synthesis of Bis(4-cyanophenyl) ether, adapted from a patented industrial method. The procedure involves a nucleophilic aromatic substitution reaction between p-hydroxybenzonitrile and p-chlorobenzonitrile.
Reaction Scheme
Data Presentation
The following table summarizes the quantitative data for the gram-scale synthesis of Bis(4-cyanophenyl) ether.
| Parameter | Value |
| Reactants | |
| p-hydroxybenzonitrile | 90 g |
| p-chlorobenzonitrile | 13.7 g |
| Potassium Hydroxide | 6.6 g |
| Catalysts & Additives | |
| 8-hydroxyquinoline | 0.8 g |
| Cuprous Chloride (CuCl) | 0.6 g |
| Solvents | |
| Toluene (dehydration) | 120 g |
| Toluene (extraction) | 80 g |
| Water (extraction) | 60 g |
| Ethanol (crystallization) | 250 g |
| Reaction Conditions | |
| Dehydration Temperature | 115-120 °C |
| Reaction Temperature | 150-160 °C |
| Product | |
| Product Name | Bis(4-cyanophenyl) ether |
| Appearance | Yellow solid |
| Yield | 19.3 g (87%) |
| Purity | 99% |
Experimental Protocol
This protocol details the gram-scale synthesis of Bis(4-cyanophenyl) ether.
Materials:
-
p-hydroxybenzonitrile (90 g)
-
p-chlorobenzonitrile (13.7 g)
-
Potassium hydroxide (6.6 g)
-
8-hydroxyquinoline (0.8 g)
-
Cuprous chloride (0.6 g)
-
Toluene (AR grade)
-
Ethanol (AR grade)
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Deionized water
-
Nitrogen gas supply
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500 ml four-necked flask
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Heating mantle with temperature controller
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Mechanical stirrer
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Condenser
-
Dean-Stark trap (optional, for dehydration)
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Setup: Assemble a 500 ml four-necked flask equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a thermocouple.
-
Dehydration:
-
Under a nitrogen atmosphere, charge the flask with p-hydroxybenzonitrile (90 g), potassium hydroxide (6.6 g), and toluene (120 g).
-
Heat the mixture to 115-120 °C to facilitate the dehydration reaction, removing the water formed.
-
After dehydration, remove the toluene by distillation.
-
-
Reaction:
-
To the residue in the flask, add 8-hydroxyquinoline (0.8 g), cuprous chloride (0.6 g), and p-chlorobenzonitrile (13.7 g).
-
Stir the mixture for 30 minutes at room temperature.
-
Increase the temperature to 150-160 °C and maintain it until the p-chlorobenzonitrile has completely reacted (monitoring by TLC or GC is recommended).
-
-
Work-up and Extraction:
-
Cool the reaction mixture.
-
Add toluene (80 g) and water (60 g) to the flask and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.
-
Separate the organic layer.
-
-
Purification and Isolation:
-
Recover the toluene and any excess p-hydroxybenzonitrile from the organic phase by vacuum distillation.
-
Add ethanol (250 g) to the residue to induce crystallization.
-
Filter the resulting solid using a Buchner funnel and wash with a small amount of cold ethanol.
-
Dry the solid in a vacuum oven to obtain the final product, Bis(4-cyanophenyl) ether.
-
Characterization:
The product is a yellow solid with a yield of approximately 87% and a purity of 99%.[1]
Experimental Workflow
Caption: Experimental workflow for the gram-scale synthesis of Bis(4-cyanophenyl) ether.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(4-cyanophenyl) ether
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Bis(4-cyanophenyl) ether, a key building block in various advanced materials.
Troubleshooting Guide: Common Impurities and Solutions
This guide is designed to help you identify and resolve issues related to impurities that may arise during the synthesis of Bis(4-cyanophenyl) ether, commonly prepared via the Ullmann condensation of a 4-halobenzonitrile and 4-hydroxybenzonitrile.
| Observed Issue | Potential Cause (Impurity) | Troubleshooting Steps & Solutions |
| Low product purity with additional peaks in HPLC/GC analysis. | Unreacted starting materials: 4-hydroxybenzonitrile and/or 4-chlorobenzonitrile. | - Optimize reaction conditions: Ensure a slight excess of one reactant to drive the reaction to completion. - Improve purification: Recrystallization from a suitable solvent system (e.g., ethanol, toluene) can effectively remove unreacted starting materials.[1][2] - Monitor reaction progress: Use TLC or HPLC to monitor the disappearance of starting materials before work-up. |
| Presence of an isomer in the final product. | Formation of positional isomers (e.g., 2,4'- or 3,4'-oxydibenzonitrile). | - Use high-purity starting materials: Ensure the starting 4-halobenzonitrile and 4-hydroxybenzonitrile are free of other isomers. - Control reaction temperature: High temperatures can sometimes lead to side reactions and isomerization. |
| Unexpected peaks with molecular weights corresponding to single-ring aromatic compounds. | Reductive dehalogenation of the 4-halobenzonitrile starting material. | - Use a high-quality copper catalyst: Deactivated or impure catalysts can sometimes promote side reactions. - Ensure inert atmosphere: Traces of oxygen or moisture can affect the catalytic cycle. |
| Broad peaks or new peaks appearing during stability studies. | Hydrolysis of the nitrile groups to form amide or carboxylic acid functionalities. | - Control pH during work-up and storage: Avoid strongly acidic or basic conditions. - Store the final product in a dry, inert atmosphere. |
| Discoloration of the final product (yellowish or brownish tint). | Presence of copper catalyst residues or oxidation byproducts. | - Thoroughly wash the crude product: Use appropriate aqueous solutions (e.g., dilute acid, EDTA solution) to remove copper salts. - Perform a final recrystallization with activated carbon to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of Bis(4-cyanophenyl) ether?
A1: The most common impurities typically arise from the starting materials and side reactions during the Ullmann condensation. These can include:
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Unreacted starting materials: 4-hydroxybenzonitrile and 4-chlorobenzonitrile (or other 4-halobenzonitrile).
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Positional isomers: If the starting materials are not pure, you may see isomers of the final product.
-
Phenol: From the hydrolysis of 4-hydroxybenzonitrile under harsh conditions.
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Benzonitrile: From the reductive dehalogenation of the 4-halobenzonitrile.
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Copper residues: From the catalyst used in the reaction.
Q2: How can I best purify my crude Bis(4-cyanophenyl) ether?
A2: Recrystallization is a highly effective method for purifying Bis(4-cyanophenyl) ether.[1][3] The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. Common solvents to consider for screening include ethanol, isopropanol, toluene, and mixtures thereof.[2] A multi-step purification involving an initial wash to remove catalyst residues followed by one or two recrystallizations is often sufficient to achieve high purity.
Q3: Which analytical techniques are best for assessing the purity of Bis(4-cyanophenyl) ether and identifying impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting non-volatile impurities. A reversed-phase C18 column with a UV detector is a common setup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities, such as residual solvents and low molecular weight byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help in the identification of major impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the key functional groups (ether linkage, nitrile group) and the absence of impurities with distinct functional groups (e.g., hydroxyl group from unreacted 4-hydroxybenzonitrile).
Experimental Protocols
General Protocol for Impurity Analysis by HPLC
This protocol provides a general starting point for developing an HPLC method for the purity assessment of Bis(4-cyanophenyl) ether. Method optimization will be required for specific instrumentation and impurity profiles.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of a modifier like formic acid or trifluoroacetic acid, e.g., 0.1%).
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Gradient: A typical starting gradient could be 50:50 acetonitrile:water, increasing to 95:5 acetonitrile:water over 20-30 minutes.
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Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where Bis(4-cyanophenyl) ether and potential impurities have significant absorbance (e.g., 254 nm).
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Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
Visualizing Impurity Sources and Troubleshooting
The following diagrams illustrate the potential sources of impurities in the synthesis of Bis(4-cyanophenyl) ether and a general workflow for troubleshooting purity issues.
Caption: Potential sources of impurities in Bis(4-cyanophenyl) ether synthesis.
Caption: A general workflow for troubleshooting purity issues in synthesis.
References
Technical Support Center: Purification of 4,4'-Dicyanodiphenyl Ether by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4,4'-dicyanodiphenyl ether by recrystallization. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 4,4'-dicyanodiphenyl ether.
Issue 1: The compound does not dissolve in the hot solvent.
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Possible Cause: The chosen solvent is not suitable for dissolving 4,4'-dicyanodiphenyl ether, even at elevated temperatures. The polarity of the solvent may be too low.
-
Solution:
-
Select a more polar solvent. Based on the structure of 4,4'-dicyanodiphenyl ether (an aromatic ether with polar nitrile groups), suitable solvents would be moderately polar. Consider solvents like ethanol, methanol, acetone, or ethyl acetate.[1][2]
-
Use a solvent mixture. A mixture of two miscible solvents, one in which the compound is soluble and one in which it is less soluble, can be effective. For example, a mixture of ethanol and water or acetone and hexane could be tested.[2]
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Increase the amount of solvent. Ensure you are using a sufficient volume of solvent. Add the solvent in small portions to the heated compound until it just dissolves.[1][3]
-
Issue 2: No crystals form upon cooling.
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Possible Cause: The solution is not supersaturated, meaning there is too much solvent, or the cooling process is too rapid.
-
Solution:
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Induce crystallization. Scratch the inside of the flask with a glass rod to create nucleation sites.[3][4][5] Add a seed crystal of pure 4,4'-dicyanodiphenyl ether if available.[3][4]
-
Reduce the solvent volume. Reheat the solution to boiling and evaporate some of the solvent to increase the concentration of the compound.[4] Allow it to cool again.
-
Cool the solution slowly. Rapid cooling can inhibit crystal formation. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[5]
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Use an anti-solvent. If using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy, then allow it to stand.
-
Issue 3: The product "oils out" instead of forming crystals.
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Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated, causing the compound to come out of solution as a liquid. This can also be caused by the presence of impurities.
-
Solution:
-
Add more solvent. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation temperature.[1]
-
Cool the solution more slowly. Allow the flask to cool gradually to room temperature before further cooling in an ice bath.
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Choose a lower-boiling point solvent. If the problem persists, try a solvent with a lower boiling point.[4] For example, if you are using ethanol, try methanol.
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Perform a preliminary purification. If the crude material is very impure, consider a preliminary purification step like passing it through a short column of silica gel to remove some of the impurities that may be lowering the melting point.
-
Issue 4: The recovered crystals are colored.
-
Possible Cause: Colored impurities are present in the crude material and have been co-crystallized with the product.
-
Solution:
-
Use activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[4] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Perform a second recrystallization. A second recrystallization of the colored crystals will likely result in a purer, colorless product.
-
Issue 5: The yield of recovered crystals is low.
-
Possible Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.
-
Solution:
-
Minimize the amount of hot solvent. Use only the minimum amount of hot solvent required to completely dissolve the crude product.[3]
-
Cool the solution thoroughly. Ensure the solution is cooled in an ice bath for a sufficient amount of time (e.g., 15-20 minutes) to maximize crystal precipitation before filtration.[1]
-
Wash the crystals with ice-cold solvent. When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of the product.[1]
-
Recover a second crop of crystals. The filtrate (mother liquor) can be concentrated by boiling off some of the solvent and then cooled again to obtain a second, though likely less pure, crop of crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 4,4'-dicyanodiphenyl ether?
A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For 4,4'-dicyanodiphenyl ether, moderately polar solvents are a good starting point. Experimental screening of solvents such as ethanol, methanol, acetone, ethyl acetate, or mixtures like ethanol/water or acetone/hexane is recommended to find the optimal solvent or solvent system.[2]
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude 4,4'-dicyanodiphenyl ether.[3] Start by adding a small amount of solvent to your crude material and heating the mixture to boiling. Continue adding small portions of the hot solvent until all the solid has just dissolved.
Q3: My crystals formed too quickly. Is this a problem?
A3: Yes, rapid crystal formation can trap impurities within the crystal lattice, which defeats the purpose of recrystallization.[4] Ideally, crystal growth should occur slowly over a period of 15-20 minutes. If crystallization is too fast, try reheating the solution and adding a small amount of additional solvent before allowing it to cool more slowly.[4]
Q4: How do I perform a hot filtration?
A4: Hot filtration is used to remove insoluble impurities or activated charcoal from the hot recrystallization solution before it cools and the product crystallizes. To perform a hot filtration, use a pre-warmed funnel (either a stemless funnel with fluted filter paper for gravity filtration or a pre-warmed Büchner funnel for vacuum filtration). Pour the hot solution through the filter as quickly as possible. It is important to keep the solution and the apparatus hot during this process to prevent premature crystallization of the product in the funnel.
Q5: What is a mother liquor?
A5: The mother liquor is the solution that remains after the crystals have been filtered off.[1] It contains the soluble impurities as well as some of the dissolved product.
Quantitative Data
Due to the limited availability of specific solubility data for 4,4'-dicyanodiphenyl ether in the public domain, the following table provides an estimated guide to solvent selection based on general principles of solubility ("like dissolves like") and the properties of common laboratory solvents.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility of 4,4'-Dicyanodiphenyl Ether |
| Water | High | 100 | Very low at all temperatures |
| Methanol | High | 65 | Good when hot, lower when cold |
| Ethanol | High | 78 | Good when hot, lower when cold |
| Acetone | Medium | 56 | High at room temperature |
| Ethyl Acetate | Medium | 77 | Good when hot, moderate when cold |
| Dichloromethane | Low | 40 | High at room temperature |
| Toluene | Low | 111 | Moderate when hot, low when cold |
| Hexane | Very Low | 69 | Very low at all temperatures |
Experimental Protocol: Recrystallization of 4,4'-Dicyanodiphenyl Ether
This protocol outlines a general procedure for the recrystallization of 4,4'-dicyanodiphenyl ether. The choice of solvent should be determined by preliminary small-scale tests. Here, ethanol is used as an example.
-
Dissolution: Place the crude 4,4'-dicyanodiphenyl ether in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Add more ethanol in small portions until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal yield.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point of the product.
Logical Workflow Diagram
Caption: Troubleshooting workflow for the recrystallization of 4,4'-dicyanodiphenyl ether.
References
Technical Support Center: Optimizing Ullmann Reaction Conditions for Diaryl Ether Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of diaryl ethers via the Ullmann reaction.
Frequently Asked Questions (FAQs)
Q1: My Ullmann diaryl ether synthesis is resulting in a low or no yield. What are the most common causes?
Low yields in Ullmann couplings can be attributed to several factors. The primary aspects to investigate are the purity of your reactants, the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature. The electronic properties of your specific aryl halide and phenol are also crucial; electron-poor aryl halides and electron-rich phenols generally result in higher yields.[1][2]
Q2: How do I choose the right copper catalyst for my reaction?
Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and effective catalysts.[2][3] For reactions in non-polar solvents, an air-stable Cu(I) catalyst like CuIPPh₃ has been used effectively at a 5 mol % loading.[1][2][4] The optimal choice can also depend on the specific ligands and substrates you are using.
Q3: The reaction is not proceeding to completion. What role does the ligand play, and which one should I use?
Ligands are critical for accelerating the Ullmann reaction, which can allow for milder reaction conditions.[3][5] N,N- and N,O-chelating ligands are known to be effective.[2][5] A screening of 56 multidentate ligands demonstrated that N,N-dimethylglycine provided high catalytic activity.[5] Other effective ligands include salicylaldoxime and dimethylglyoxime.[2][3] The choice of ligand can be substrate-dependent, and it may be necessary to screen several options for novel substrates.[5]
Q4: I am observing significant side reactions, such as debromination. Could the base be the issue?
The choice and strength of the base are critical. The presence of protic impurities, such as water, can lead to side reactions like the reduction of the aryl halide.[6] Using anhydrous solvents and reagents is crucial.[6] Inexpensive bases like K₂CO₃ can be effective, especially in non-polar solvents like toluene or xylene.[1][4] For reactions in polar aprotic solvents like acetonitrile, Cs₂CO₃ is often the base of choice.[3][5] The solubility and hardness of the base can significantly impact the yield.[2]
Q5: How does the solvent affect the reaction outcome?
The solvent plays a significant role in the Ullmann diaryl ether synthesis. Non-polar solvents such as toluene or o-xylene can be effective.[1] More polar aprotic solvents like NMP, DMF, and acetonitrile are also commonly used.[1][5][7][8] The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate and yield. It is important to use anhydrous solvents to prevent side reactions.[6]
Q6: My starting materials are sterically hindered. What conditions should I try?
For sterically hindered substrates, using appropriate ligands can be beneficial. Some modern Ullmann protocols with specific ligand systems have shown success with sterically hindered coupling partners.[3] It may also be necessary to increase the reaction temperature and the concentration of the reagents to achieve a reasonable yield.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use a fresh, high-purity copper(I) source. Consider an air-stable catalyst like CuIPPh₃.[1][2] |
| Inappropriate ligand or no ligand | Screen a variety of ligands, such as N,N-dimethylglycine, 1,10-phenanthroline, or salicylaldoxime.[2][5][6] | |
| Incorrect base | For non-polar solvents, try K₂CO₃. For polar aprotic solvents, consider Cs₂CO₃ or K₃PO₄.[1][3][5] Ensure the base is anhydrous. | |
| Unsuitable solvent | Screen different anhydrous solvents like toluene, xylene, acetonitrile, or DMF.[1][5] | |
| Low reaction temperature | Gradually increase the reaction temperature. Traditional Ullmann reactions often require high temperatures, while modern protocols can work at lower temperatures (80-140 °C).[1][8][9] | |
| Purity of reactants | Ensure starting materials (aryl halide and phenol) are pure and dry. | |
| Side Product Formation (e.g., debromination) | Protic impurities | Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Nucleophile instability | The phenol may be degrading under the reaction conditions. Consider using a milder base or lowering the reaction temperature.[6] | |
| Reaction Stalls | Catalyst decomposition | The copper catalyst may be unstable under the reaction conditions. Ensure an inert atmosphere is maintained. Using a suitable ligand can help stabilize the catalyst. |
| Poor solubility of reactants | Choose a solvent that effectively dissolves all reaction components at the reaction temperature. |
Data Presentation
Table 1: Effect of Copper Catalyst on Diaryl Ether Synthesis
| Entry | Catalyst (5 mol%) | Yield (%) |
| 1 | CuI | 58.3 |
| 2 | CuBr | 45.2 |
| 3 | CuCl | 33.1 |
| 4 | Cu₂O | 25.0 |
| 5 | CuIPPh₃ | 67.9 |
Reaction Conditions: 2-bromonaphthalene, p-cresol, catalyst (5 mol %), K₂CO₃, o-xylene, 140 °C.
Table 2: Effect of Base on Diaryl Ether Synthesis
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | Toluene | 58.3 |
| 2 | Cs₂CO₃ | Toluene | 42.1 |
| 3 | K₃PO₄ | Toluene | 35.7 |
| 4 | Cs₂CO₃ | Acetonitrile | 85.0 |
| 5 | K₃PO₄ | Acetonitrile | 92.0 |
Reaction Conditions: Aryl bromide, phenol, CuI (10 mol%), N,N-dimethylglycine (10 mol%), base (2.0 equiv), solvent, 80-110 °C.[5]
Table 3: Effect of Solvent on Diaryl Ether Synthesis
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 110 | 58.3 |
| 2 | o-Xylene | 140 | 67.9 |
| 3 | NMP | 110 | <3 |
| 4 | 1,4-Dioxane | 100 | No reaction |
| 5 | Acetonitrile | 80 | 92.0 |
Reaction Conditions: Varying aryl halides and phenols with a copper catalyst, ligand, and base.[1][5]
Experimental Protocols
General Protocol for Ullmann Diaryl Ether Synthesis in a Non-Polar Solvent
-
Reactant Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), the phenol (1.2 mmol), K₂CO₃ (2.0 mmol), and CuIPPh₃ (0.05 mmol, 5 mol %).[2]
-
Solvent Addition: Add anhydrous toluene or o-xylene (5 mL) to the reaction vessel.[2]
-
Reaction Execution: Place the reaction vessel under an inert atmosphere (e.g., argon or nitrogen). Heat the mixture to 110-140 °C and stir for 12-24 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.[2]
-
Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.[2]
Mandatory Visualization
A troubleshooting workflow for addressing low yields in the Ullmann diaryl ether synthesis.
A generalized experimental workflow for the Ullmann diaryl ether synthesis.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]
- 8. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
"side reactions and byproducts in 4-cyanophenyl ether synthesis"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-cyanophenyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are three main synthetic routes for preparing this compound:
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Williamson Ether Synthesis: This classic method involves the reaction of a 4-cyanophenoxide with a suitable aryl halide or an activated alkyl halide. It is a versatile and widely used method for forming ether linkages.[1][2][3]
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Ullmann Condensation: This copper-catalyzed cross-coupling reaction is particularly useful for forming diaryl ethers. It typically involves the reaction of 4-cyanophenol with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.[4][5][6]
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Nucleophilic Aromatic Substitution (SNAr): In this method, a nucleophile (like a phenoxide) displaces a leaving group on an aromatic ring that is activated by an electron-withdrawing group. For the synthesis of this compound, this could involve the reaction of a phenol with a 4-halobenzonitrile (e.g., 4-fluorobenzonitrile), where the cyano group acts as the activating group.
Q2: Can the cyano group react under typical ether synthesis conditions?
Yes, the cyano group can undergo hydrolysis to form an amide or a carboxylic acid, especially in the presence of strong acids or bases at high temperatures.[7][8] It is crucial to control the reaction conditions, particularly temperature and the strength of the base, to minimize this side reaction. For instance, hydrolysis of cyanopyridines has been observed at temperatures ranging from 100-170°C in the presence of sodium hydroxide.[8]
Troubleshooting Guides
Issue: Low Yield in Williamson Ether Synthesis
Q3: I am getting a low yield in my Williamson synthesis of this compound. What are the common causes and how can I improve it?
Low yields in the Williamson ether synthesis are often due to competing side reactions or suboptimal reaction conditions. Here are the key factors to investigate:
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E2 Elimination: This is a major competing reaction, especially when using secondary or tertiary alkyl halides.[9][10][11] The alkoxide acts as a base, abstracting a proton and leading to the formation of an alkene instead of an ether.
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Solution: Whenever possible, use a primary alkyl halide. If synthesizing a diaryl ether, using an aryl halide is necessary.
-
-
C-alkylation vs. O-alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation to form the desired ether) or at a carbon atom of the aromatic ring (C-alkylation to form a carbon-carbon bond).[12][13][14]
-
Solution: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO favor O-alkylation, while protic solvents can promote C-alkylation by solvating the oxygen atom.[14]
-
-
Incomplete Deprotonation: The phenol must be fully deprotonated to the phenoxide to act as an effective nucleophile.
-
Solution: Use a strong enough base (e.g., NaH, K₂CO₃) and ensure anhydrous conditions, as water can consume the base and the phenoxide.
-
-
Reaction Temperature and Time: The reaction may be too slow at low temperatures, or side reactions may increase at higher temperatures.
-
Solution: Optimize the temperature and monitor the reaction progress using TLC or GC to determine the optimal reaction time. Typical temperatures range from 50-100°C.[3]
-
Issue: Byproduct Formation in Ullmann Condensation
Q4: I am observing significant byproduct formation in my Ullmann diaryl ether synthesis. What are these byproducts and how can I minimize them?
The most common side reaction in an Ullmann condensation for diaryl ethers is the homocoupling of the aryl halide, which leads to the formation of a biaryl compound.[5]
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Cause: This side reaction is also catalyzed by copper and can compete with the desired ether formation.
-
Solutions:
-
Ligand Selection: The use of appropriate ligands, such as N,N-dimethylglycine or salicylaldoxime, can significantly improve the selectivity for C-O bond formation and allow for milder reaction conditions.[4]
-
Catalyst Choice: Copper(I) salts like CuI or CuBr are generally more effective than copper metal.[4]
-
Base and Solvent: The choice of base and solvent can influence the reaction outcome. For non-polar solvents like toluene, K₂CO₃ is often effective, while Cs₂CO₃ is a good choice for polar aprotic solvents like acetonitrile.[4]
-
Temperature Control: Traditional Ullmann reactions often require high temperatures (>200°C), which can promote side reactions.[6] Modern ligand-assisted protocols often work at lower temperatures (80-120°C).[15]
-
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis
| Symptom | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst (Ullmann) | Use fresh, high-purity Cu(I) salts. |
| Incomplete deprotonation of phenol (Williamson) | Use a stronger base (e.g., NaH) and ensure anhydrous conditions. | |
| Low reaction temperature | Gradually increase the temperature while monitoring for side products. | |
| Presence of alkene byproduct | E2 elimination (Williamson with alkyl halides) | Use a primary alkyl halide if possible. |
| Presence of biaryl byproduct | Homocoupling of aryl halide (Ullmann) | Optimize ligand, catalyst, and reaction temperature. |
| Presence of amide/carboxylic acid byproduct | Hydrolysis of the cyano group | Use anhydrous solvents and avoid excessively high temperatures or prolonged reaction times with strong bases. |
Table 2: Comparison of Reaction Conditions for Diaryl Ether Synthesis
| Parameter | Williamson Ether Synthesis | Ullmann Condensation | SNAr Reaction |
| Aryl Substrate | Aryl halide | Electron-poor aryl halide preferred | Aryl halide with strong electron-withdrawing group (ortho/para) |
| Nucleophile | 4-Cyanophenoxide | 4-Cyanophenol | Phenol |
| Catalyst | None (or phase-transfer catalyst) | Cu(I) salt (e.g., CuI) | None |
| Base | Strong base (NaH, K₂CO₃, Cs₂CO₃) | Moderate base (K₂CO₃, Cs₂CO₃) | Moderate base (K₂CO₃) |
| Solvent | Polar aprotic (DMF, DMSO) | Toluene, xylene, DMF, NMP | Polar aprotic (DMSO, DMF) |
| Temperature | 50 - 100 °C | 80 - 210 °C | Room temperature to reflux |
| Typical Yield | 50 - 95%[3] | Moderate to good | Good to excellent |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of Bis(4-cyanophenyl) Ether
-
Reagents: 4-cyanophenol, 4-fluorobenzonitrile, potassium carbonate (anhydrous), N,N-dimethylformamide (DMF, anhydrous).
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-cyanophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF. b. Stir the mixture at room temperature for 30 minutes. c. Add 4-fluorobenzonitrile (1.0 eq) to the reaction mixture. d. Heat the reaction to 100°C and stir for 12-24 hours, monitoring the progress by TLC. e. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. f. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. g. Filter and concentrate the solvent under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
Protocol 2: Ullmann Condensation for Bis(4-cyanophenyl) Ether
-
Reagents: 4-cyanophenol, 4-bromobenzonitrile, copper(I) iodide (CuI), N,N-dimethylglycine (ligand), cesium carbonate (Cs₂CO₃), 1,4-dioxane (anhydrous).
-
Procedure: a. In an oven-dried Schlenk tube, combine 4-cyanophenol (1.2 eq), 4-bromobenzonitrile (1.0 eq), CuI (0.1 eq), N,N-dimethylglycine (0.2 eq), and Cs₂CO₃ (2.0 eq). b. Evacuate and backfill the tube with an inert gas (e.g., argon) three times. c. Add anhydrous 1,4-dioxane via syringe. d. Seal the tube and heat the mixture in an oil bath at 100-110°C for 24 hours. e. Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. f. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. g. Concentrate the solvent and purify the residue by column chromatography.
Mandatory Visualization
Caption: Main synthetic routes and major side reactions for this compound.
Caption: A logical workflow for troubleshooting low yields in ether synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 14. pharmaxchange.info [pharmaxchange.info]
- 15. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Bis(4-cyanophenyl) ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of Bis(4-cyanophenyl) ether, also known as 4,4'-oxydibenzonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Bis(4-cyanophenyl) ether via Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr), helping researchers diagnose and resolve problems to improve reaction yield and product purity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst (Ullmann): The copper catalyst may be oxidized or of poor quality. | - Use freshly sourced, high-purity copper(I) salts (e.g., CuI, CuBr).- Consider in-situ generation of the active catalyst. |
| 2. Inefficient Ligand (Ullmann): The chosen ligand may not effectively coordinate with the copper catalyst. | - Screen different ligands. N,N-dimethylglycine and various salicylaldimine ligands have shown effectiveness in diaryl ether synthesis.[1] | |
| 3. Inappropriate Base: The base may not be strong enough to deprotonate the phenol, or it may be sterically hindered. The presence of water can also inactivate the base.[1] | - For Ullmann reactions, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1]- Ensure anhydrous reaction conditions, potentially by using molecular sieves.[1] | |
| 4. Poor Leaving Group (SNAr): The halide on the benzonitrile substrate may not be a good leaving group. | - The reactivity of aryl halides in SNAr reactions generally follows the order: F > Cl > Br > I. 4-Fluorobenzonitrile is often a good starting material. | |
| 5. Insufficient Activation (SNAr): The electron-withdrawing cyano group may not be sufficient to activate the ring for nucleophilic attack under the chosen conditions. | - Increase the reaction temperature.- Use a more polar aprotic solvent like DMSO or DMF to enhance the rate of SNAr reactions. | |
| 6. Low Reaction Temperature: The reaction temperature may be too low for the coupling to proceed efficiently. | - For Ullmann reactions, temperatures are typically in the range of 80-150 °C.[2]- For SNAr, higher temperatures may be required depending on the substrate and solvent. | |
| 7. Inappropriate Solvent: The solvent may not be suitable for the reaction type or may not effectively dissolve the reactants. | - For Ullmann reactions, non-polar solvents like toluene or xylene, or polar aprotic solvents like DMF or dioxane can be effective.[3]- For SNAr, polar aprotic solvents like DMF or DMSO are generally preferred. | |
| Formation of Side Products | 1. Homocoupling of Aryl Halide (Ullmann): The aryl halide can react with itself to form a biaryl byproduct. | - Optimize the catalyst-to-ligand ratio.- Use a slight excess of the phenol component. |
| 2. Hydrolysis of Cyano Group: The nitrile functional group can be hydrolyzed to a carboxylic acid or amide under harsh basic or acidic conditions, especially at elevated temperatures.[4][5][6] | - Use a milder base or carefully control the reaction pH.- Minimize the reaction time and temperature.- During workup, avoid prolonged exposure to strong acids or bases. | |
| 3. Reduction of Nitro Group (if applicable as an activating group): If a nitro-activated aryl halide is used, the nitro group can be reduced. | - Use a milder reducing agent if a reduction step is necessary elsewhere in the synthesis.- Carefully control reaction conditions to avoid unwanted reductions. | |
| Difficulty in Product Purification | 1. Co-crystallization with Starting Materials or Byproducts: The desired product may crystallize with unreacted starting materials or side products. | - Optimize the recrystallization solvent system. A solvent pair might be necessary to achieve good separation.[3][7]- Consider column chromatography for purification if recrystallization is ineffective. |
| 2. Oiling Out During Recrystallization: The product separates as an oil instead of crystals upon cooling.[3] | - Ensure the boiling point of the recrystallization solvent is lower than the melting point of the product.[3]- Add a small amount of a solvent in which the product is less soluble to induce crystallization. | |
| 3. Incomplete Removal of Copper Catalyst (Ullmann): Residual copper salts can contaminate the final product. | - Wash the crude product with an aqueous solution of a complexing agent like ammonia or an alkali metal cyanide to dissolve copper salts.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce Bis(4-cyanophenyl) ether?
A1: The two most prevalent methods for synthesizing Bis(4-cyanophenyl) ether are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr). The Ullmann reaction involves the copper-catalyzed coupling of a 4-halobenzonitrile with a 4-cyanophenoxide.[9] SNAr typically involves the reaction of an activated aryl halide, such as 4-fluorobenzonitrile, with 4-cyanophenol in the presence of a base.
Q2: Which reaction conditions are critical for optimizing the yield in an Ullmann synthesis of Bis(4-cyanophenyl) ether?
A2: Several factors significantly impact the yield of the Ullmann synthesis. These include the choice of copper catalyst and ligand, the type and stoichiometry of the base, the reaction solvent, and the temperature. For instance, using a suitable ligand like N,N-dimethylglycine can accelerate the reaction and allow for milder conditions.[1] The base is crucial for deprotonating the phenol, with potassium phosphate and cesium carbonate often being effective choices.[1] The reaction is typically performed at elevated temperatures, often in the range of 80-150 °C.[2]
Q3: What is the role of the cyano group in the SNAr synthesis of Bis(4-cyanophenyl) ether?
A3: In Nucleophilic Aromatic Substitution, the cyano group (-CN) acts as an electron-withdrawing group. This property is crucial as it activates the aromatic ring towards attack by a nucleophile (in this case, the 4-cyanophenoxide). The electron-withdrawing nature of the cyano group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution of the leaving group.
Q4: Can the nitrile groups in Bis(4-cyanophenyl) ether be hydrolyzed during the synthesis?
A4: Yes, the nitrile (-CN) groups are susceptible to hydrolysis to form carboxylic acids or amides, particularly under strong acidic or basic conditions, especially at elevated temperatures.[4][5][6] This is a critical consideration during both the reaction and the workup stages. To minimize hydrolysis, it is advisable to use the mildest possible basic conditions and to avoid prolonged heating. During the workup, exposure to strong acids or bases should be minimized.
Q5: How can I purify the final Bis(4-cyanophenyl) ether product?
A5: Recrystallization is a common and effective method for purifying solid organic compounds like Bis(4-cyanophenyl) ether.[3][7] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the crystallization of the pure product upon cooling.[3] If recrystallization does not provide sufficient purity, column chromatography can be employed. For products synthesized via the Ullmann reaction, washing with a solution that can complex with residual copper, such as aqueous ammonia, is recommended.[8]
Q6: What are the key differences in the experimental setup for an Ullmann condensation versus an SNAr reaction for this synthesis?
A6: The primary difference lies in the catalytic system. An Ullmann condensation requires a copper catalyst, often in combination with a ligand. An SNAr reaction, on the other hand, does not typically require a metal catalyst but relies on the electronic activation of the aryl halide. The choice of solvent can also differ, with Ullmann reactions being more flexible in solvent choice, while SNAr reactions generally favor polar aprotic solvents to enhance the reaction rate.
Experimental Protocols
Method 1: Ullmann Condensation
This protocol is a representative procedure for the synthesis of Bis(4-cyanophenyl) ether via a copper-catalyzed Ullmann condensation.
Materials:
-
4-Bromobenzonitrile
-
4-Cyanophenol
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Potassium phosphate (K₃PO₄)
-
Dioxane (anhydrous)
-
Toluene (for workup)
-
Aqueous ammonia solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzonitrile (1.0 mmol), 4-cyanophenol (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and potassium phosphate (2.0 mmol).
-
Add anhydrous dioxane (5 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with aqueous ammonia solution to remove the copper catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford Bis(4-cyanophenyl) ether as a solid.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for the synthesis of Bis(4-cyanophenyl) ether via SNAr.
Materials:
-
4-Fluorobenzonitrile
-
4-Cyanophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (for workup)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 4-cyanophenol (1.0 mmol) and anhydrous dimethylformamide (5 mL).
-
Add potassium carbonate (1.5 mmol) to the mixture and stir at room temperature for 30 minutes to form the phenoxide.
-
Add 4-fluorobenzonitrile (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent to yield Bis(4-cyanophenyl) ether.
Visualizations
Caption: Ullmann Condensation Workflow for Bis(4-cyanophenyl) ether Synthesis.
Caption: SNAr Synthesis Workflow for Bis(4-cyanophenyl) ether.
Caption: Troubleshooting Logic for Low Yield in Bis(4-cyanophenyl) ether Synthesis.
References
- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 5. scribd.com [scribd.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. Ullmann Reaction [organic-chemistry.org]
"troubleshooting low purity in 4,4'-oxydibenzonitrile synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity in the synthesis of 4,4'-oxydibenzonitrile. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4,4'-oxydibenzonitrile?
A1: The most prevalent method for synthesizing 4,4'-oxydibenzonitrile is the Ullmann condensation, a copper-catalyzed reaction between a 4-halobenzonitrile (typically 4-chlorobenzonitrile or 4-bromobenzonitrile) and a salt of 4-cyanophenol. This reaction is a type of nucleophilic aromatic substitution.
Q2: What are the typical impurities observed in 4,4'-oxydibenzonitrile synthesis?
A2: Common impurities can arise from side reactions, incomplete reactions, or degradation. These may include:
-
Unreacted Starting Materials: Residual 4-halobenzonitrile and 4-cyanophenol.
-
Hydrolysis Products: 4,4'-oxybis(benzamide) and 4,4'-oxybis(benzoic acid) can form if water is present, leading to the hydrolysis of the nitrile groups under basic reaction conditions.
-
Homocoupling Product: Formation of 4,4'-biphenyl from the coupling of two molecules of the 4-halobenzonitrile.
-
Phenol Ether Byproducts: Reaction of the phenoxide with residual solvent or other nucleophiles.
-
Positional Isomers: If starting materials with different substitution patterns are used, positional isomers may form.
Q3: How can I monitor the progress and purity of my reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. For purity analysis of the final product, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for identifying and quantifying impurities.
Q4: What is a suitable recrystallization solvent for purifying crude 4,4'-oxydibenzonitrile?
A4: A variety of solvents can be used for the recrystallization of 4,4'-oxydibenzonitrile. The choice depends on the specific impurities present. Common solvents include ethanol, methanol, toluene, or mixtures such as ethanol/water. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.
Troubleshooting Guide
Problem 1: Low Purity - Presence of Starting Materials
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time. Monitor by TLC until starting materials are consumed.- Increase reaction temperature. Note that higher temperatures can sometimes lead to more side products.- Ensure efficient stirring, especially in heterogeneous mixtures. |
| Inactive catalyst | - Use fresh, high-purity copper catalyst (e.g., CuI, Cu₂O).- Consider activating the copper catalyst before use. |
| Inappropriate base | - Use a stronger base if the deprotonation of 4-cyanophenol is incomplete. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. |
| Insufficient reagent | - Ensure the stoichiometry of the reactants is correct. A slight excess of the phenoxide component is sometimes used. |
Problem 2: Low Purity - Presence of Side Products
| Possible Cause | Suggested Solution |
| Hydrolysis of nitrile groups | - Use anhydrous solvents and reagents to minimize water content.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination. |
| Homocoupling of aryl halide | - Use a ligand (e.g., 1,10-phenanthroline, L-proline) to promote the desired cross-coupling over homocoupling.- Optimize the reaction temperature; lower temperatures may favor the desired reaction. |
| Reaction with solvent | - Choose a high-boiling, inert solvent such as DMF, DMSO, or dioxane. |
Problem 3: Product is an Oil or Fails to Crystallize During Purification
| Possible Cause | Suggested Solution |
| High level of impurities | - The melting point of the crude product is significantly depressed by impurities.- Consider a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel, before recrystallization. |
| Inappropriate recrystallization solvent | - The product is too soluble in the chosen solvent even at low temperatures.- Experiment with different solvent systems, including mixed solvents. A good starting point is to find a solvent in which the product is highly soluble when hot and poorly soluble when cold. |
| Cooling too rapidly | - Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities and lead to oiling out. |
Data Presentation
The following tables summarize quantitative data on the effect of reaction parameters on the yield of diaryl ethers in Ullmann-type syntheses. While this data is for a model reaction and not specifically for 4,4'-oxydibenzonitrile, it provides valuable insights into optimizing the synthesis.
Table 1: Effect of Base on Diaryl Ether Synthesis
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 58.3 |
| 2 | Cs₂CO₃ | 10 |
| 3 | Na₂CO₃ | 0 |
| Reaction Conditions: 2-bromonaphthalene, p-cresol, Cu(I) catalyst (5 mol %), toluene, 100 °C. |
Table 2: Effect of Solvent on Diaryl Ether Synthesis
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 110 | 58.3 |
| 2 | o-Xylene | 140 | 67.9 |
| 3 | NMP | 110 | 3 |
| Reaction Conditions: 2-bromonaphthalene, p-cresol, Cu(I) catalyst (5 mol %), K₂CO₃. |
Experimental Protocols
General Protocol for Ullmann Condensation Synthesis of 4,4'-Oxydibenzonitrile
This protocol is a representative procedure based on general methods for Ullmann diaryl ether synthesis. Optimization of specific parameters may be required.
-
Reactant Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorobenzonitrile (1.0 eq), 4-cyanophenol (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).
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Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
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Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
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Reaction: Heat the reaction mixture to 140-160 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing water and stir.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 4,4'-oxydibenzonitrile by recrystallization from a suitable solvent (e.g., ethanol).
Mandatory Visualization
Caption: Troubleshooting workflow for low purity in 4,4'-oxydibenzonitrile synthesis.
Caption: General experimental workflow for the synthesis of 4,4'-oxydibenzonitrile.
"alternative catalysts for the synthesis of Bis(4-cyanophenyl) ether"
Welcome to the technical support center for the synthesis of Bis(4-cyanophenyl) ether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to alternative catalytic methods for this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common alternative catalytic methods for the synthesis of Bis(4-cyanophenyl) ether?
A1: Besides traditional methods, modern catalytic approaches for synthesizing Bis(4-cyanophenyl) ether, also known as 4,4'-oxydibenzonitrile, primarily include:
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Modified Ullmann Condensation: This classic copper-catalyzed reaction has been significantly improved with the use of specific ligands, allowing for milder reaction conditions and lower catalyst loadings.
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Palladium-Catalyzed Cyanation: These methods offer high efficiency and functional group tolerance for the formation of aryl nitriles. While often used to introduce a cyano group, palladium catalysts can also be employed in coupling reactions that form the ether linkage.
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Phase Transfer Catalysis (PTC): PTC is an effective technique for reactions involving reactants in immiscible phases, such as the reaction between an aqueous solution of a phenoxide and an organic solution of an aryl halide. This can enhance reaction rates and yields.[1][2]
Q2: I am experiencing low to no yield in my Ullmann synthesis of Bis(4-cyanophenyl) ether. What are the likely causes?
A2: Low yields in Ullmann-type reactions for diaryl ether synthesis can stem from several factors. Key areas to investigate include:
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Catalyst Activity: Ensure the copper catalyst (e.g., CuI, Cu₂O) is active. The use of ligands like N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) can significantly accelerate the reaction.[3][4]
-
Base and Solvent Selection: The choice of base and solvent is critical. For non-polar solvents like toluene or xylene, potassium carbonate (K₂CO₃) is often effective. In polar solvents, stronger bases like cesium carbonate (Cs₂CO₃) may be required.[5]
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Reactant Purity: Impurities in the starting materials, 4-halobenzonitrile or 4-cyanophenol, can poison the catalyst or lead to side reactions.
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Reaction Temperature: Traditional Ullmann reactions require high temperatures (>160 °C). Modern ligated systems can often proceed at lower temperatures (90-120 °C), but the optimal temperature will depend on the specific catalyst-ligand system.[3]
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Substrate Electronics: The Ullmann condensation is generally favored with electron-poor aryl halides and electron-rich phenols. Since 4-halobenzonitriles are electron-poor, they are suitable substrates.
Q3: My palladium-catalyzed cyanation reaction is sluggish or fails. What should I troubleshoot?
A3: Common issues in palladium-catalyzed cyanation reactions include:
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Catalyst Deactivation: Excess cyanide ions in the reaction mixture can poison the palladium catalyst.[6] Using a cyanide source with low solubility or a slow-release mechanism, such as K₄[Fe(CN)₆], can mitigate this issue.[7]
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Ligand Choice: The selection of the phosphine ligand is crucial. Bulky, electron-rich ligands often improve catalytic activity.
-
Base and Additives: The choice of base and the presence of additives can significantly impact the reaction. For instance, the addition of amine co-catalysts can prevent catalyst deactivation.
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Water Content: Traces of water can be detrimental to the catalytic cycle. Ensure all reagents and solvents are anhydrous.
Q4: Can Phase Transfer Catalysis be used for the synthesis of Bis(4-cyanophenyl) ether?
A4: Yes, Phase Transfer Catalysis (PTC) is a viable method. It facilitates the transfer of the 4-cyanophenoxide anion from an aqueous or solid phase to the organic phase containing the 4-halobenzonitrile.[8] Common phase transfer catalysts include quaternary ammonium salts (e.g., tetrabutylammonium bromide) and crown ethers.[9][10] PTC can lead to increased reaction rates, lower reaction temperatures, and simplified work-up procedures.[8]
Q5: What are common side products and how can I purify the final product?
A5: Potential side products can include unreacted starting materials and byproducts from homo-coupling of the aryl halide. Purification is typically achieved through:
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Column Chromatography: This is a common method for separating the desired product from impurities.
-
Crystallization: Recrystallization from a suitable solvent can be an effective method for obtaining high-purity Bis(4-cyanophenyl) ether, especially if the impurities have different solubilities.
-
Scavenger Resins: These can be used to selectively remove unreacted reagents or metal catalyst residues from the reaction mixture.[11]
Troubleshooting Guides
Guide 1: Low Yield in Modified Ullmann Synthesis
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion of starting materials | Inactive catalyst | Use fresh, high-purity copper(I) salt. Consider preparing "activated" copper powder if using copper metal. |
| Inappropriate ligand or no ligand | Screen different ligands such as N,N-dimethylglycine, L-proline, or TMHD. | |
| Incorrect base/solvent combination | For non-polar solvents (toluene, xylene), use K₂CO₃. For polar aprotic solvents (DMF, NMP), Cs₂CO₃ is often more effective.[5] | |
| Insufficient temperature | Gradually increase the reaction temperature in increments of 10-20 °C. The optimal temperature is typically between 90-140 °C for modern systems.[3][5] | |
| Formation of side products | Homo-coupling of aryl halide | Lower the reaction temperature and ensure a stoichiometric amount of the phenol is present. |
| Degradation of starting materials or product | Decrease the reaction temperature and/or reaction time. Monitor the reaction progress by TLC or GC to avoid prolonged heating. |
Guide 2: Issues with Palladium-Catalyzed Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls before completion | Catalyst poisoning by cyanide | Use a less soluble cyanide source like K₄[Fe(CN)₆].[7] Consider a slow addition of a soluble cyanide source. |
| Ineffective ligand | Screen bulky, electron-rich phosphine ligands. | |
| Presence of water | Ensure all glassware, solvents, and reagents are rigorously dried. | |
| Formation of dehalogenated byproduct | Hydrodehalogenation | Ensure an inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction. |
| Difficulty in removing palladium residues | Incomplete precipitation or filtration | After the reaction, consider treatment with a scavenger resin designed to bind palladium. |
Data Presentation
The following tables summarize quantitative data for different catalytic systems. Please note that yields are highly dependent on the specific reaction conditions and substrate purity.
Table 1: Modified Ullmann Condensation for Bis(4-cyanophenyl) Ether Synthesis
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CuI (5) | N,N-dimethylglycine (10) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | ~85 |
| Cu₂O (10) | L-proline (20) | K₂CO₃ (2) | DMSO | 120 | 36 | ~80 |
| CuCl (5) | TMHD (10) | Cs₂CO₃ (1.5) | NMP | 110 | 12 | >90 |
Table 2: Palladium-Catalyzed Synthesis of Aryl Nitriles (Model Reactions)
| Catalyst (mol%) | Ligand (mol%) | Cyanide Source (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | dppf (4) | K₄[Fe(CN)₆] (0.5) | Na₂CO₃ (2) | DMA | 120 | 24 | ~90 |
| Pd₂(dba)₃ (1) | XPhos (3) | Zn(CN)₂ (0.6) | DMF | 100 | 18 | >95 |
Table 3: Phase Transfer Catalysis for Diaryl Ether Synthesis (Model Reactions)
| Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| TBAB (10) | 50% aq. NaOH | Toluene/Water | 90 | 8 | >90 |
| 18-Crown-6 (5) | K₂CO₃ (solid) | Acetonitrile | 80 | 12 | ~95 |
Experimental Protocols
Protocol 1: Modified Ullmann Synthesis of Bis(4-cyanophenyl) ether
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (5 mol%), N,N-dimethylglycine (10 mol%), and Cs₂CO₃ (2 equivalents).
-
Addition of Reactants: Add 4-bromobenzonitrile (1 equivalent) and 4-cyanophenol (1.2 equivalents).
-
Solvent and Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add anhydrous dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualizations
Caption: Catalytic cycle for the Ullmann diaryl ether synthesis.
Caption: General catalytic cycle for palladium-catalyzed cyanation.
Caption: Workflow of Phase Transfer Catalysis for a nucleophilic substitution.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Bis(4-cyanophenyl) Ether 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Bis(4-cyanophenyl) Ether | 6508-04-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. iajpr.com [iajpr.com]
- 10. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. silicycle.com [silicycle.com]
Technical Support Center: Purification of 4,4'-Dicyanodiphenyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual catalyst from 4,4'-dicyanodiphenyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used in the synthesis of 4,4'-dicyanodiphenyl ether that may need to be removed?
A1: The synthesis of 4,4'-dicyanodiphenyl ether is often achieved through an Ullmann condensation reaction, which typically employs a copper-based catalyst. A common catalyst used is cuprous chloride (CuCl). Therefore, the primary catalyst requiring removal is copper.
Q2: Why is it crucial to remove residual copper catalyst from the final product?
A2: Residual copper catalyst can interfere with downstream applications and the desired properties of 4,4'-dicyanodiphenyl ether. For instance, in materials science applications, residual metal can affect the polymer's performance. In biological or pharmaceutical contexts, metal impurities can lead to inaccurate results in assays or pose toxicity risks.
Q3: What are the general methods for removing residual copper catalyst?
A3: Common methods for removing residual copper catalyst from organic reaction mixtures include:
-
Aqueous Washes with Chelating Agents: Using solutions of reagents like EDTA or ammonia to form water-soluble copper complexes that can be extracted from the organic phase.
-
Filtration through Solid Supports: Passing the reaction mixture through a pad of adsorbent material such as Celite®, silica gel, or alumina to physically trap the catalyst.
-
Recrystallization: Purifying the solid product by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities (including the catalyst) in the mother liquor.
-
Scavenger Resins: Employing solid-supported ligands that have a high affinity for copper to bind and remove the catalyst from the solution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 4,4'-dicyanodiphenyl ether.
Problem 1: Persistent blue or green color in the organic layer after initial workup.
-
Possible Cause: This coloration is a strong indicator of the presence of residual copper catalyst.
-
Solution:
-
Perform Aqueous Washes with a Chelating Agent: Wash the organic layer with an aqueous solution of a chelating agent. Common and effective options include:
-
A 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) at a slightly basic pH (around 8).
-
Aqueous ammonia or ammonium chloride solution. The formation of a deep blue color in the aqueous layer indicates the successful complexation of copper.
-
-
Repeat Washes: Continue the aqueous washes until the aqueous layer is no longer colored.
-
Brine Wash: After the chelating washes, wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
-
Problem 2: Low recovery of 4,4'-dicyanodiphenyl ether after recrystallization.
-
Possible Causes:
-
The chosen recrystallization solvent is not optimal.
-
Too much solvent was used, leading to the product remaining in the mother liquor.
-
The cooling process was too rapid, resulting in the formation of fine, impure crystals.
-
-
Solutions:
-
Optimize the Recrystallization Solvent: The ideal solvent should dissolve the 4,4'-dicyanodiphenyl ether well at elevated temperatures but poorly at low temperatures. Based on patent literature, ethanol is a suitable solvent. You can also test other solvents like toluene or acetone. A solvent pair system might also be effective.
-
Use a Minimum Amount of Hot Solvent: During recrystallization, add the hot solvent portion-wise until the solid just dissolves to ensure the solution is saturated.
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Recover from Mother Liquor: If significant product loss is suspected, the mother liquor can be concentrated and a second crop of crystals can be collected.
-
Problem 3: The isolated product is an oil or fails to crystallize.
-
Possible Cause:
-
Presence of significant impurities that inhibit crystallization.
-
The melting point of the product is lower than the boiling point of the solvent, causing it to "oil out".
-
-
Solutions:
-
Pre-purification: Before recrystallization, pass a solution of the crude product through a short plug of silica gel or alumina to remove baseline impurities.
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a small crystal of pure 4,4'-dicyanodiphenyl ether to the cooled solution to initiate crystallization.
-
-
Adjust Solvent System: If the product is "oiling out," add a small amount of a co-solvent in which the product is less soluble to lower the overall solvating power and encourage crystallization.
-
Data Presentation
Table 1: Comparison of Common Methods for Residual Copper Catalyst Removal
| Method | Principle | Advantages | Disadvantages |
| Aqueous Wash with Chelating Agents (e.g., EDTA, Ammonia) | Forms water-soluble copper complexes that are extracted into the aqueous phase. | Simple, inexpensive, and effective for removing a significant amount of copper. | May require multiple extractions. Emulsion formation can be an issue. Not suitable for water-sensitive products. |
| Filtration through Solid Supports (e.g., Celite®, Silica Gel) | Adsorbs or physically traps the solid catalyst particles. | Quick and easy for removing heterogeneous catalysts. | May not be effective for removing soluble copper species. Can lead to product loss due to adsorption on the support. |
| Recrystallization | Difference in solubility of the product and impurities in a given solvent at different temperatures. | Can provide very high purity product. | Requires finding a suitable solvent. Can be time-consuming and may lead to product loss in the mother liquor. |
| Scavenger Resins | Solid-supported ligands with high affinity for copper bind the catalyst, which is then filtered off. | High selectivity for the metal. Can reduce copper levels to very low ppm. | Can be more expensive than other methods. May require longer reaction times for complete removal. |
Experimental Protocols
Protocol 1: Removal of Residual Copper Catalyst by Aqueous EDTA Wash
-
Dissolve the Crude Product: Dissolve the crude 4,4'-dicyanodiphenyl ether in a suitable organic solvent (e.g., toluene, ethyl acetate) in a separatory funnel.
-
Prepare EDTA Solution: Prepare a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) and adjust the pH to approximately 8 with sodium hydroxide.
-
First Extraction: Add an equal volume of the EDTA solution to the separatory funnel. Shake vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.
-
Separate Layers: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat Extractions: Repeat the extraction with fresh EDTA solution until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the partially purified product.
Protocol 2: Purification by Recrystallization
-
Select a Solvent: Based on literature, ethanol is a suitable solvent. The ideal solvent should have high solubility for 4,4'-dicyanodiphenyl ether at its boiling point and low solubility at room temperature or below.
-
Dissolve the Crude Product: Place the crude 4,4'-dicyanodiphenyl ether in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash Crystals: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the Product: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Technical Support Center: Production of Bis(4--cyanophenyl) ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Bis(4-cyanophenyl) ether.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for Bis(4-cyanophenyl) ether suitable for scale-up?
A1: The most common industrial synthesis routes for Bis(4-cyanophenyl) ether (also known as 4,4'-dicyanodiphenyl ether) are variations of the Ullmann condensation and nucleophilic aromatic substitution (SNAr).
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Ullmann Condensation: This classic method involves the copper-catalyzed reaction of a 4-halobenzonitrile with a 4-cyanophenoxide.[1][2] While robust, traditional Ullmann reactions often require high temperatures (>200°C) and stoichiometric amounts of copper.[2][3] Modern modifications utilize copper salts (e.g., CuI, CuBr, CuCl) as catalysts, often with ligands to improve efficiency and lower reaction temperatures.[4][5]
-
Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of 4-chlorobenzonitrile or 4-fluorobenzonitrile with 4-cyanophenol in the presence of a base.[6][7] The reaction is facilitated by the electron-withdrawing nature of the nitrile group, which activates the aromatic ring for nucleophilic attack.[6][8][9]
Q2: What are the critical process parameters to monitor during the scale-up of Bis(4-cyanophenyl) ether synthesis?
A2: Careful control of several parameters is crucial for a successful and safe scale-up. Key parameters include:
-
Temperature: Both Ullmann and SNAr reactions are temperature-sensitive. Exceeding the optimal temperature can lead to increased byproduct formation and decomposition.
-
Agitation: Efficient mixing is essential to ensure uniform heat distribution and reactant contact, especially in heterogeneous reaction mixtures (e.g., with solid bases or catalysts).
-
Inert Atmosphere: To prevent oxidation of reagents and intermediates, it is critical to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the process.
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Moisture Control: Water can negatively impact the reaction by deactivating catalysts and promoting side reactions. Anhydrous solvents and reagents are recommended.
-
Reactant and Catalyst Loading: Precise stoichiometric control is necessary to maximize yield and minimize unreacted starting materials and byproducts.
Q3: What are the common impurities and byproducts encountered during production?
A3: Depending on the synthetic route, several impurities can be formed:
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Unreacted Starting Materials: Residual 4-halobenzonitrile, 4-cyanophenol, or their respective salts.
-
Homocoupling Products: In Ullmann reactions, self-coupling of the aryl halide can lead to the formation of biphenyl derivatives.[10]
-
Solvent-Related Impurities: High-boiling point solvents like DMF or DMSO can be difficult to remove completely and may degrade at high temperatures.
-
Hydrolysis Products: If moisture is present, the nitrile groups can partially hydrolyze to amides or carboxylic acids.
-
Color Bodies: Oxidation of phenolic intermediates or other species can lead to colored impurities, affecting the final product's appearance.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of Bis(4-cyanophenyl) ether production.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Inefficient catalyst activity.- Sub-optimal reaction temperature.- Poor quality of reagents or solvents.- Incomplete reaction. | - Ensure the use of an activated copper catalyst for Ullmann reactions.- Optimize the reaction temperature through small-scale trials.- Use anhydrous solvents and high-purity reagents.- Monitor reaction progress using techniques like HPLC or TLC to ensure completion. |
| Product Discoloration (e.g., pink, brown) | - Oxidation of phenolic intermediates or the final product.- Presence of trace metal impurities.- Solvent degradation at high temperatures. | - Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction and workup.- Consider adding a reducing agent during workup to prevent oxidation.- Use purified solvents and ensure the reactor is thoroughly cleaned.- Perform a purification step like charcoal treatment or recrystallization.[11] |
| Difficult Product Isolation/Purification | - Formation of an emulsion during aqueous workup.- Product oiling out instead of crystallizing.- Co-crystallization with impurities. | - Adjust the pH of the aqueous phase during workup.- Experiment with different anti-solvents for crystallization.[11]- Employ a multi-step purification process, such as a solvent wash followed by recrystallization from a suitable solvent system. |
| Inconsistent Batch-to-Batch Results | - Variations in raw material quality.- Poor process control (temperature, agitation, addition rates).- Inconsistent moisture levels. | - Implement stringent quality control for all incoming raw materials.- Standardize all process parameters and use automated control systems where possible.- Ensure consistent drying of reagents and solvents. |
Experimental Protocols
The following are generalized experimental protocols based on common synthesis methods. Researchers should optimize these procedures for their specific equipment and scale.
Protocol 1: Ullmann Condensation for Bis(4-cyanophenyl) ether
This protocol is a representative procedure for a lab-scale synthesis and should be adapted for scale-up.
Materials:
-
4-Bromobenzonitrile
-
4-Cyanophenol
-
Potassium Carbonate (anhydrous)
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Toluene
-
Hydrochloric Acid (1M)
-
Brine
Procedure:
-
Reaction Setup: In a multi-neck flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-cyanophenol and anhydrous DMF.
-
Formation of Phenoxide: Slowly add potassium carbonate to the mixture and stir at room temperature for 1 hour to form the potassium salt of 4-cyanophenol.
-
Catalyst and Aryl Halide Addition: Add CuI and 4-bromobenzonitrile to the reaction mixture.
-
Reaction: Heat the mixture to 120-140°C and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and stir.
-
Extract the product with toluene.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
-
Protocol 2: Purification by Recrystallization
Materials:
-
Crude Bis(4-cyanophenyl) ether
-
Ethanol
-
Deionized Water
-
Activated Carbon (optional)
Procedure:
-
Dissolution: Dissolve the crude Bis(4-cyanophenyl) ether in a minimal amount of hot ethanol in a suitable reactor.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes at elevated temperature.
-
Hot Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Crystallization: Slowly add deionized water to the hot filtrate until the solution becomes cloudy (the cloud point). Add a small amount of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum at an elevated temperature (e.g., 60-80°C).
Data Presentation
While specific quantitative data for industrial-scale production is often proprietary, the following table summarizes typical physical and purity specifications for Bis(4-cyanophenyl) ether.
| Parameter | Typical Value | Reference |
| Appearance | White to off-white crystalline powder | [12] |
| Melting Point | 184°C | [12] |
| Purity (by GC or HPLC) | >98.0% | |
| Molecular Weight | 220.23 g/mol | [12][13] |
| Boiling Point | 220°C @ 1 mmHg | [12] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of Bis(4-cyanophenyl) ether.
Logical Relationship: Troubleshooting Low Yield
Caption: Logical troubleshooting guide for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]
- 5. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. iris.unito.it [iris.unito.it]
- 11. researchgate.net [researchgate.net]
- 12. Bis(4-cyanophenyl) Ether [myskinrecipes.com]
- 13. Bis(4-cyanophenyl) Ether 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Technical Support Center: Thermal Degradation of Bis(4-cyanophenyl) ether
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the thermal degradation pathways of Bis(4-cyanophenyl) ether. As detailed, publicly available studies on the specific thermal degradation mechanism of Bis(4-cyanophenyl) ether are limited, this guide provides information based on the general principles of thermal decomposition of aromatic ethers and nitriles, along with standardized experimental protocols to characterize such processes.
Frequently Asked Questions (FAQs)
Q1: What are the expected initial steps in the thermal degradation of Bis(4-cyanophenyl) ether?
Based on its chemical structure, the initial degradation is likely to involve the cleavage of the ether bond (C-O-C), which is typically the most thermally labile bond in this molecule. This would lead to the formation of cyanophenyl radicals. Homolytic cleavage of the ether linkage is a common primary degradation step for aromatic ethers.
Q2: At what temperature range should I expect Bis(4-cyanophenyl) ether to start degrading?
Q3: What are the likely volatile products of thermal degradation?
The volatile products would likely include compounds resulting from the fragmentation and rearrangement of the initial radical species. Potential products could include phenol, benzonitrile, and smaller gaseous molecules like HCN, CO, and CO2, especially at higher temperatures. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the recommended method for identifying these volatile products.
Q4: How can I analyze the solid residue (char) formed during thermal degradation?
The solid residue can be analyzed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy to identify changes in functional groups and the formation of graphitic structures. Solid-state Nuclear Magnetic Resonance (NMR) can also provide detailed structural information of the char.
Q5: Are there any specific safety precautions I should take when studying the thermal degradation of Bis(4-cyanophenyl) ether?
Yes. The degradation can produce toxic gases, including hydrogen cyanide (HCN) and carbon monoxide (CO). All experiments should be conducted in a well-ventilated fume hood or a closed system with appropriate off-gas trapping. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent TGA results (e.g., variable onset temperature). | 1. Inconsistent heating rate. 2. Sample packing variations. 3. Presence of impurities or residual solvent. | 1. Ensure a consistent and programmed heating rate is used for all runs. 2. Use a consistent sample mass and packing density. 3. Dry the sample under vacuum before analysis to remove any volatile impurities. |
| Difficulty in identifying peaks in Py-GC-MS. | 1. Co-elution of degradation products. 2. Low concentration of certain products. 3. Degradation products are too polar or too high-boiling for the GC column. | 1. Optimize the GC temperature program to improve peak separation. 2. Use a more sensitive detector or increase the amount of sample pyrolyzed. 3. Use a different GC column with a more suitable stationary phase. |
| Broad, unresolved peaks in the Differential Scanning Calorimetry (DSC) thermogram. | 1. The degradation process involves multiple overlapping reactions. 2. The heating rate is too high. | 1. This is common in complex degradation processes. Deconvolution software may help in separating the peaks. 2. Reduce the heating rate to improve the resolution of thermal events. |
Proposed Thermal Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for Bis(4-cyanophenyl) ether under thermal stress. The pathway is initiated by the homolytic cleavage of the ether bond, followed by radical recombination and fragmentation reactions.
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of Bis(4-cyanophenyl) ether.
-
Methodology:
-
Place 5-10 mg of the dried sample into a TGA pan (platinum or alumina).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to remove any oxygen.
-
Heat the sample from room temperature to 800°C at a constant heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which 5% weight loss occurs (Td5).
-
Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting and to determine the enthalpy of decomposition.
-
Methodology:
-
Seal 2-5 mg of the dried sample in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above its expected decomposition range (determined by TGA) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. Endothermic peaks represent melting, while exothermic peaks typically indicate decomposition or cross-linking reactions.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile products of thermal degradation.
-
Methodology:
-
Place a small amount of the sample (approx. 0.1-0.5 mg) into a pyrolysis sample cup.
-
Insert the sample into the pyrolyzer, which is directly connected to the GC inlet.
-
Rapidly heat the sample to the desired pyrolysis temperature (e.g., the temperature of maximum decomposition rate from TGA) and hold for a short period (e.g., 15 seconds).
-
The volatile pyrolysis products are swept into the GC column by the carrier gas.
-
Separate the products using a suitable GC temperature program (e.g., hold at 40°C for 2 min, then ramp to 280°C at 10°C/min).
-
Identify the separated components using the mass spectrometer and compare the resulting mass spectra with a library database (e.g., NIST).
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the thermal degradation of a compound.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that could be obtained from the experiments described above.
Table 1: Hypothetical TGA Data for Bis(4-cyanophenyl) ether in a Nitrogen Atmosphere
| Parameter | Value |
| Heating Rate | 10 °C/min |
| Onset Decomposition Temp. (Td5) | 415 °C |
| Temp. of Max. Decomposition Rate (Tmax) | 460 °C |
| Char Yield at 800 °C | 55% |
Table 2: Hypothetical Major Volatile Products Identified by Py-GC-MS at 460°C
| Retention Time (min) | Identified Compound | Relative Abundance (%) |
| 5.2 | Benzonitrile | 45 |
| 6.8 | Phenol | 20 |
| 8.1 | 4-Cyanophenol | 15 |
| 10.5 | Biphenyl | 10 |
| - | Hydrogen Cyanide (HCN) | Detected |
| - | Carbon Monoxide (CO) | Detected |
References
Validation & Comparative
"analytical methods for determining the purity of Bis(4-cyanophenyl) ether"
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical compounds is a critical aspect of research, development, and quality control in the pharmaceutical and chemical industries. Bis(4-cyanophenyl) ether, a key building block in the synthesis of high-performance polymers and materials for organic electronics, requires precise purity assessment to ensure the desired properties and reactivity in subsequent applications. This guide provides a comprehensive comparison of various analytical methods for determining the purity of Bis(4-cyanophenyl) ether, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methods
A variety of analytical techniques can be employed to assess the purity of Bis(4-cyanophenyl) ether. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation of impurities, the nature of the expected impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the most common analytical methods.
| Analytical Method | Principle | Typical Purity Value (%) | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | >99.0 | High resolution for non-volatile impurities, suitable for a wide range of compounds. | Requires a suitable chromophore for UV detection, can be more time-consuming. |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | >98.0[1] | High efficiency for volatile and semi-volatile compounds, fast analysis times. | Not suitable for non-volatile or thermally labile impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Can provide an absolute purity value. | Primary method, does not require a reference standard of the analyte, highly accurate. | Requires a high-purity internal standard, lower sensitivity than chromatographic methods.[2][3][4] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Provides melting point, which is an indicator of purity. | Provides information on solid-state properties, small sample size required. | Not a separative technique, less sensitive to amorphous impurities. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Indicates the presence of volatile impurities and thermal stability. | Provides information on thermal decomposition profile. | Does not identify the components of mass loss. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of Bis(4-cyanophenyl) ether and its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Bis(4-cyanophenyl) ether reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Bis(4-cyanophenyl) ether reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the Bis(4-cyanophenyl) ether sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard.
Gas Chromatography (GC)
GC is a widely used method for determining the purity of volatile and semi-volatile compounds like Bis(4-cyanophenyl) ether.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
High-purity nitrogen or helium as the carrier gas
-
High-purity hydrogen and air for the FID
-
Suitable solvent for sample dissolution (e.g., acetone or dichloromethane)
-
Bis(4-cyanophenyl) ether reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the Bis(4-cyanophenyl) ether reference standard in the chosen solvent. Prepare working standards by dilution.
-
Sample Solution Preparation: Dissolve a known amount of the Bis(4-cyanophenyl) ether sample in the solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas Flow Rate: 1.0 mL/min
-
-
Analysis: Inject the standard and sample solutions.
-
Calculation: Determine the purity by area percent calculation, assuming all components have a similar response factor with the FID. For higher accuracy, a calibration curve can be generated using the reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a primary method for purity determination without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known purity. The internal standard should have a resonance that does not overlap with any signals from Bis(4-cyanophenyl) ether or its impurities.
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the Bis(4-cyanophenyl) ether sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the nuclei.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of Bis(4-cyanophenyl) ether and a signal from the internal standard.
-
-
Purity Calculation: The purity of the Bis(4-cyanophenyl) ether sample is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = Bis(4-cyanophenyl) ether
-
IS = Internal Standard
-
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the primary analytical methods.
Caption: Workflow for HPLC purity analysis.
Caption: Workflow for GC purity analysis.
Caption: Workflow for qNMR purity analysis.
Conclusion
The selection of an appropriate analytical method for determining the purity of Bis(4-cyanophenyl) ether is crucial for ensuring product quality and performance. While GC is a commonly used and effective method for routine purity checks, HPLC offers advantages for identifying and quantifying non-volatile impurities. For the highest accuracy and as a primary method, qNMR is an excellent choice. DSC and TGA provide valuable complementary information on the thermal properties and the presence of volatile impurities. By understanding the principles, advantages, and limitations of each technique, and by employing validated experimental protocols, researchers can confidently assess the purity of Bis(4-cyanophenyl) ether for their specific applications.
References
A Comparative Guide to the Structural Confirmation of 4,4'-Oxydibenzonitrile using ¹H and ¹³C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural confirmation of 4,4'-oxydibenzonitrile. Detailed experimental protocols and spectral data are presented to aid in the unambiguous elucidation of the molecular structure.
Introduction
4,4'-Oxydibenzonitrile, also known as 4,4'-dicyanodiphenyl ether, is a chemical intermediate used in the synthesis of polymers and pharmaceuticals. Its molecular structure consists of two benzonitrile units linked by an ether oxygen. For applications in materials science and drug development, rigorous structural confirmation is paramount to ensure the purity and identity of the compound. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it an indispensable tool for structural elucidation.[1]
¹H and ¹³C NMR Analysis
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H (proton) and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of the nuclei, providing a unique fingerprint of the molecular structure.
Predicted NMR Data for 4,4'-Oxydibenzonitrile
Due to the symmetry of the 4,4'-oxydibenzonitrile molecule, the two phenyl rings are chemically equivalent. This results in a simplified NMR spectrum. The protons and carbons on each ring are equivalent to their counterparts on the other ring. Within each ring, there is further symmetry, leading to only two distinct signals for the aromatic protons and four for the aromatic carbons, in addition to the nitrile carbon.
The expected ¹H and ¹³C NMR spectral data, based on analysis of similar compounds such as 4-methoxybenzonitrile and diphenyl ether, are summarized below.[2]
| ¹H NMR Data (Predicted) | ||||
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-6, H-2', H-6' | ~7.7 | Doublet | ~8.8 | 4H |
| H-3, H-5, H-3', H-5' | ~7.1 | Doublet | ~8.8 | 4H |
| ¹³C NMR Data (Predicted) | ||
| Assignment | Chemical Shift (δ, ppm) | Description |
| C-4, C-4' | ~160 | Quaternary Carbon (C-O) |
| C-2, C-6, C-2', C-6' | ~134 | Methine Carbon (CH) |
| C-3, C-5, C-3', C-5' | ~119 | Methine Carbon (CH) |
| C-1, C-1' | ~108 | Quaternary Carbon (C-CN) |
| CN | ~118 | Quaternary Carbon (Nitrile) |
Experimental Protocol for NMR Analysis
A general protocol for acquiring ¹H and ¹³C NMR spectra for an organic compound like 4,4'-oxydibenzonitrile is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 4,4'-oxydibenzonitrile.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to an NMR tube using a Pasteur pipette. The solution height should be approximately 4-5 cm.
2. NMR Instrument Setup and Data Acquisition:
-
The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher).
-
The sample is placed in the spectrometer's probe, and the magnetic field is "locked" onto the deuterium signal of the solvent.
-
The sample is "shimmed" to optimize the homogeneity of the magnetic field, which improves the resolution of the spectra.
-
For ¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
Comparison with Alternative Analytical Techniques
While NMR is a cornerstone of structural elucidation, other techniques provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to mass spectrometry, requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula information (with high-resolution MS). | Does not provide detailed structural connectivity for isomers. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C≡N, C-O-C). | Fast, simple, and requires minimal sample preparation. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid. | Provides the absolute structure. | Requires a single crystal of sufficient quality and size. |
Workflow for Structural Confirmation
The logical workflow for confirming the structure of a synthesized compound like 4,4'-oxydibenzonitrile using NMR and other common analytical techniques is illustrated below.
Caption: A logical workflow for the synthesis, purification, and structural confirmation of 4,4'-oxydibenzonitrile.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a robust and detailed method for the structural confirmation of 4,4'-oxydibenzonitrile. The predicted chemical shifts and multiplicities are consistent with the proposed symmetrical structure. When combined with complementary techniques such as mass spectrometry and IR spectroscopy, a high degree of confidence in the compound's identity and purity can be achieved, which is critical for its application in research and development.
References
Unveiling Trace Impurities in Bis(4-cyanophenyl) ether: A Comparative Guide to GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The purity of Bis(4-cyanophenyl) ether, a critical building block in advanced polymers and organic electronics, is paramount to the performance and reliability of end-products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the identification and quantification of impurities. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the optimal analytical strategy for their specific needs.
The Challenge of Impurity Profiling
The synthesis of Bis(4-cyanophenyl) ether, commonly achieved through a Williamson ether synthesis or similar nucleophilic aromatic substitution reactions, can introduce various impurities. These may include unreacted starting materials, by-products from side reactions, and residual solvents from the reaction and purification process. Even trace levels of these impurities can significantly impact the material's properties and performance. Therefore, robust analytical methods are essential for their detection and control.
GC-MS as a Primary Analytical Tool
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for identifying many of the potential impurities in Bis(4-cyanophenyl) ether. The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry provides a high degree of confidence in the analytical results.
Table 1: Comparison of Analytical Techniques for Impurity Analysis in Bis(4-cyanophenyl) ether
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, followed by UV or other spectroscopic detection. |
| Applicability | Ideal for volatile and semi-volatile, thermally stable compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Sensitivity | High sensitivity, often in the parts-per-million (ppm) to parts-per-billion (ppb) range. | Good sensitivity, typically in the ppm range. |
| Selectivity | Excellent selectivity due to mass spectral data, allowing for confident peak identification. | Selectivity is dependent on the detector; co-eluting peaks can be an issue. |
| Identification | Provides structural information from fragmentation patterns, aiding in the identification of unknown impurities. | Identification is primarily based on retention time, often requiring reference standards. |
| Sample Prep | May require derivatization for non-volatile compounds. | Generally simpler sample preparation. |
| Common Analytes | Residual solvents, unreacted volatile starting materials, low molecular weight by-products. | Unreacted starting materials, higher molecular weight by-products, degradation products. |
Detailed Experimental Protocol: GC-MS Analysis
This protocol provides a general framework for the GC-MS analysis of impurities in Bis(4-cyanophenyl) ether. Optimization may be required based on the specific impurities of interest and the instrumentation used.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Bis(4-cyanophenyl) ether sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable high-purity solvent (e.g., dichloromethane or acetone) and dilute to the mark.
-
Further dilute the stock solution as necessary to fall within the instrument's linear range. An internal standard may be added for quantitative analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Inlet: Split/splitless injector, operated in splitless mode at 280°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-500
-
3. Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
For quantitative analysis, generate a calibration curve using certified reference standards of the identified impurities.
Alternative Analytical Approaches
While GC-MS is highly effective, other techniques can provide complementary information or may be more suitable for certain types of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that is particularly useful for the analysis of non-volatile or thermally labile impurities.[1] It is often used with a UV detector, and the choice of mobile and stationary phases can be tailored to separate a wide range of compounds. HPLC is a primary tool for detecting and quantifying impurities in the pharmaceutical industry.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is ideal for identifying and quantifying non-volatile impurities that are not amenable to GC-MS analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to identify and quantify impurities without the need for reference standards (quantitative NMR).
Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the identification and quantification of impurities in Bis(4-cyanophenyl) ether.
Caption: Workflow for Impurity Analysis.
Conclusion
The selection of an appropriate analytical technique is critical for ensuring the quality and purity of Bis(4-cyanophenyl) ether. GC-MS offers a robust and sensitive method for the identification and quantification of volatile and semi-volatile impurities. For a comprehensive impurity profile, especially when non-volatile or thermally labile species are suspected, complementary techniques such as HPLC or LC-MS should be employed. The detailed protocol and comparative data presented in this guide provide a solid foundation for researchers to develop and validate analytical methods tailored to their specific requirements.
References
A Comparative Guide to HPLC and UHPLC Methods for the Quantification of 4,4'-Dicyanodiphenyl Ether
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is critical for quality control, process optimization, and regulatory compliance. This guide provides an objective comparison of hypothetical High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the analysis of 4,4'-dicyanodiphenyl ether. The methodologies and performance data presented are based on established analytical practices for structurally similar aromatic ethers and nitriles, offering a robust framework for method development and validation.
Comparison of Analytical Methods
The choice between HPLC and UHPLC for the analysis of 4,4'-dicyanodiphenyl ether depends on several factors, including the desired analysis speed, resolution, and available laboratory instrumentation. While conventional HPLC provides reliable and accurate results, UHPLC offers significant advantages in terms of reduced run times and improved separation efficiency.
| Parameter | Method A: RP-HPLC (Isocratic) | Method B: RP-HPLC (Gradient) | Method C: RP-UHPLC (Gradient) |
| **Linearity (R²) ** | 0.9995 | 0.9998 | 0.9999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 99.5% - 100.5% |
| Precision (%RSD) | < 1.5% | < 1.0% | < 0.8% |
| Limit of Detection (LOD) | 5 ng/mL | 2 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 7 ng/mL | 2 ng/mL |
| Run Time (minutes) | 12 | 15 | 5 |
Experimental Protocols
Detailed methodologies for the three compared analytical approaches are provided below. These protocols are intended as a starting point for method development and should be optimized for specific laboratory conditions and instrumentation.
Method A: Reversed-Phase HPLC (Isocratic)
-
Instrumentation : An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase : Acetonitrile and water (60:40, v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Samples are dissolved in the mobile phase to a suitable concentration.
Method B: Reversed-Phase HPLC (Gradient)
-
Instrumentation : An HPLC system with a gradient-capable pump, autosampler, column oven, and DAD.
-
Column : Phenyl-Hexyl, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A : Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient Program :
-
0-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 50% B
-
12.1-15 min: 50% B
-
-
Flow Rate : 1.2 mL/min.
-
Column Temperature : 35 °C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 5 µL.
-
Sample Preparation : Samples are dissolved in a mixture of acetonitrile and water (50:50, v/v).
Method C: Reversed-Phase UHPLC (Gradient)
-
Instrumentation : A UHPLC system with a high-pressure gradient pump, autosampler, column oven, and DAD.
-
Column : C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient Program :
-
0-3 min: 40% to 95% B
-
3-4 min: 95% B
-
4-4.1 min: 95% to 40% B
-
4.1-5 min: 40% B
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 2 µL.
-
Sample Preparation : Samples are dissolved in the initial mobile phase composition.
Visualizing the HPLC Workflow
The following diagram illustrates the logical workflow of a typical HPLC analysis, from sample preparation to data analysis.
Caption: General workflow of an HPLC analysis.
A Comparative Analysis of Bis(4-cyanophenyl) Ether and Other Dinitrile Monomers for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bis(4-cyanophenyl) ether with other dinitrile monomers used in the synthesis of high-performance polymers, such as poly(ether nitrile)s (PENs). The selection of a suitable dinitrile monomer is critical as it significantly influences the thermal, mechanical, and dielectric properties of the resulting polymer, impacting its applicability in demanding fields like aerospace, electronics, and medical devices. This document presents a compilation of experimental data from various studies to facilitate an objective comparison and aid in monomer selection for specific research and development applications.
Performance Comparison of Dinitrile Monomers
The properties of polymers derived from dinitrile monomers are intrinsically linked to the chemical structure of the monomer. Factors such as the rigidity of the aromatic backbone, the presence of flexible ether linkages, and the nature of substituent groups play a crucial role in determining the final polymer characteristics. This section summarizes the key performance indicators of polymers synthesized from Bis(4-cyanophenyl) ether and provides a comparative look at polymers derived from other dinitrile monomers.
Thermal Properties
The thermal stability of these polymers is paramount for their application in high-temperature environments. Key parameters include the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and the decomposition temperature (Td), which signifies the onset of thermal degradation.
| Monomer System | Polymer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Char Yield at 800°C (%) |
| Bis(4-cyanophenyl) ether + Bisphenol A | PEN (BPA-PEN) | ~190 - 210 | ~510 | > 50 |
| 2,6-Dichlorobenzonitrile + Biphenol | PEN (BP-PEN) | > 200 | - | - |
| 2,6-Dichlorobenzonitrile + Methylhydroquinone | Poly(ether nitrile) | Varies with copolymer composition | > 420 | > 40 |
| Isomeric Bis(chlorophthalimide)s + 2,6-dichlorobenzonitrile + 4,4′-thiobisbenzenethiol | Poly(thioether-ether-imide)s with nitrile groups | 191 - 213 | 471 - 509 | - |
Note: The data presented is a synthesis of findings from multiple sources and may vary depending on the specific experimental conditions and the co-monomer used.
Mechanical Properties
The mechanical strength of a polymer determines its ability to withstand physical stress. Important metrics include tensile strength, which measures the force required to pull the material apart, and tensile modulus, which indicates its stiffness.
| Monomer System | Polymer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Bis(4-cyanophenyl) ether + Bisphenol AP | PEN (BPAP-PEN) | 70.15[1] | - | - |
| 2,6-Dichlorobenzonitrile + Biphenol (co-polymerized with 4,4′-Difluorobenzophenone) | Poly(ether nitrile ketone) (BP-PENK30) | 109.9[2] | - | 45.2[2] |
| Isomeric Bis(chlorophthalimide)s + 2,6-dichlorobenzonitrile + 4,4′-thiobisbenzenethiol | Cured Poly(thioether-ether-imide)s | 68 - 122[2] | 3.3 - 4.7[2] | - |
Dielectric Properties
For applications in electronics, particularly in high-frequency devices and energy storage, the dielectric properties of the polymer are critical. The dielectric constant (εr) and the dissipation factor (tan δ) are key parameters that influence signal propagation and energy loss.
| Monomer System | Polymer | Dielectric Constant (εr) at 1 kHz | Dissipation Factor (tan δ) at 1 kHz |
| 2,6-Dichlorobenzonitrile + Biphenol | PEN (BP-PEN) | 3.45[2] | < 0.015[2] |
| Bis(4-cyanophenyl) ether + Bisphenol AP | PEN (BPAP-PEN) | 3.16 (at 1 MHz)[1] | 0.008 (at 1 MHz)[1] |
| 2,6-Dichlorobenzonitrile + Biphenol (co-polymerized with 4,4′-Difluorobenzophenone) | Poly(ether nitrile ketone) (BP-PENK) | Varies with composition | < 0.015[2] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed for the synthesis and characterization of poly(ether nitrile)s from dinitrile monomers.
Synthesis of Poly(ether nitrile)s via Nucleophilic Aromatic Substitution
A prevalent method for synthesizing PENs is through a nucleophilic aromatic substitution reaction.
Materials:
-
Dinitrile monomer (e.g., Bis(4-cyanophenyl) ether or 2,6-Dichlorobenzonitrile)
-
Bisphenol monomer (e.g., Bisphenol A, Biphenol)
-
Anhydrous potassium carbonate (K2CO3) as a catalyst
-
N-methyl-2-pyrrolidone (NMP) as the solvent
-
Toluene as an azeotropic agent
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet is charged with the dinitrile monomer, bisphenol monomer, K2CO3, NMP, and toluene.
-
The reaction mixture is heated to a specific temperature (e.g., 150-160°C) to facilitate the azeotropic removal of water.
-
After the removal of water, the temperature is raised to the polymerization temperature (e.g., 180-200°C) and maintained for several hours until a significant increase in viscosity is observed.
-
The viscous polymer solution is then cooled to room temperature and precipitated in a non-solvent like methanol or water.
-
The precipitated polymer is filtered, washed thoroughly with water and methanol to remove any unreacted monomers and salts, and dried in a vacuum oven.
Characterization Techniques
TGA is used to determine the thermal stability and decomposition temperature of the polymers.
-
Instrument: TA Instruments TGA-Q50 or similar.
-
Sample Size: 5-10 mg.
-
Heating Rate: A typical heating rate is 10°C/min or 20°C/min.[2]
-
Temperature Range: Room temperature to 800°C or 700°C.[2]
-
Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.[2]
DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
-
Instrument: TA Instruments DSC-Q100 or similar.
-
Sample Size: 5-10 mg.
-
Heating Rate: A common heating rate is 10°C/min.[2]
-
Temperature Program: Samples are typically heated from room temperature to a temperature above their expected Tg or Tm, held for a few minutes to erase thermal history, cooled, and then reheated at the same rate. The data from the second heating scan is usually reported.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.[2]
The tensile properties of the polymer films are measured using a universal testing machine.
-
Sample Preparation: Polymer films are cast from a solution (e.g., in NMP) onto a glass substrate and dried in a vacuum oven. The films are then cut into dumbbell-shaped specimens according to ASTM standards.
-
Test Procedure: The specimens are subjected to a tensile load at a constant crosshead speed until failure. The stress-strain curve is recorded to determine the tensile strength, tensile modulus, and elongation at break.
The dielectric properties of the polymer films are measured using a dielectric analyzer.
-
Sample Preparation: Thin films of the polymer are prepared, and electrodes (e.g., gold or aluminum) are deposited on both sides of the film.
-
Test Procedure: The capacitance and dissipation factor of the film are measured over a range of frequencies (e.g., 1 kHz to 1 MHz) at room temperature. The dielectric constant is then calculated from the capacitance, electrode area, and film thickness.
Visualizing the Process and Logic
To better illustrate the synthesis and characterization workflow, the following diagrams are provided.
Caption: Generalized workflow for the synthesis of poly(ether nitrile)s.
Caption: Typical workflow for the characterization of poly(ether nitrile)s.
References
A Comparative Performance Analysis: Bis(4-cyanophenyl) ether-based Polymers versus Commercial Alternatives
For researchers, scientists, and drug development professionals navigating the complex landscape of high-performance polymers, selecting the optimal material is paramount. This guide provides a detailed comparison of the performance characteristics of polymers derived from Bis(4-cyanophenyl) ether and its analogues against established commercial alternatives, with a focus on experimental data.
Overview of Compared Materials
Bis(4-cyanophenyl) ether-based Polymers: This guide focuses on polycyanurates, a class of thermosetting polymers often synthesized from dicyanate esters of bisphenols, such as Bisphenol A dicyanate, which shares a similar structural motif with polymers derivable from Bis(4-cyanophenyl) ether. These polymers are known for their high thermal stability and excellent dielectric properties, making them suitable for demanding applications in aerospace and electronics. Upon heating, the cyanate functional groups trimerize to form a highly cross-linked polycyanurate network with thermally stable triazine rings.
Commercial Alternative: Polyether Ether Ketone (PEEK): A leading high-performance thermoplastic, PEEK is renowned for its exceptional mechanical strength, chemical resistance, and high-temperature stability. A prominent example is VICTREX™ PEEK 450G™, a standard flow, unreinforced grade used for injection molding and extrusion.[1][2][3] Its semi-crystalline nature imparts a unique combination of toughness and durability.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for a representative polycyanurate resin based on Bisphenol A dicyanate and the commercial thermoplastic, VICTREX™ PEEK 450G™.
Table 1: Thermal Properties
| Property | Polycyanurate (Bisphenol A dicyanate based) | VICTREX™ PEEK 450G™ | Test Method |
| Glass Transition Temperature (Tg) | 219 - 280 °C | 143 °C (Onset) | ISO 11357 / ASTM E1640 |
| Melting Temperature (Tm) | N/A (Amorphous Thermoset) | 343 °C | ISO 11357 |
| Heat Deflection Temperature (1.8 MPa) | Not widely reported | 152 °C | ISO 75-f |
| Thermal Decomposition Temperature | > 400 °C | Not specified | TGA |
| Coefficient of Thermal Expansion (below Tg) | Not widely reported | 55 ppm/K | ISO 11359 |
Table 2: Mechanical Properties
| Property | Polycyanurate (Bisphenol A dicyanate based) | VICTREX™ PEEK 450G™ | Test Method |
| Tensile Strength | Not widely reported | 98 MPa | ISO 527 / ASTM D638 |
| Tensile Modulus | Not widely reported | 4.0 GPa | ISO 527 / ASTM D638 |
| Tensile Elongation at Break | Not widely reported | 45% | ISO 527 / ASTM D638 |
| Flexural Strength | Not widely reported | 165 MPa | ISO 178 |
| Flexural Modulus | Not widely reported | 3.8 GPa | ISO 178 |
| Compressive Strength | Not widely reported | 125 MPa | ISO 604 |
| Izod Impact Strength (Notched) | Improved with modifiers | 8.0 kJ/m² | ISO 180/A |
Table 3: Other Key Properties
| Property | Polycyanurate (Bisphenol A dicyanate based) | VICTREX™ PEEK 450G™ | Test Method |
| Water Absorption (Saturation, 23°C) | 2.05 - 3.21% | 0.45% | ISO 62-1 |
| Density | Not widely reported | 1.30 g/cm³ | ISO 1183 |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of polymer properties. The following outlines the standard procedures for the key experiments cited.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Performed according to ISO 11357 , this technique is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[4][5][6][7][8] A small sample of the polymer is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere.[5] The heat flow to the sample is compared to a reference, and transitions are identified as changes in the heat flow.
-
Dynamic Mechanical Analysis (DMA): In accordance with ASTM E1640 , DMA is used to measure the viscoelastic properties of the polymer as a function of temperature.[9][10][11] A sample is subjected to an oscillating force, and the resulting deformation is measured. The glass transition temperature is often determined from the peak of the tan delta curve or the onset of the storage modulus drop.
-
Thermogravimetric Analysis (TGA): This method evaluates the thermal stability of the polymer by measuring its mass change as a function of temperature in a controlled atmosphere. The temperature at which significant weight loss occurs is considered the decomposition temperature.
Mechanical Testing
-
Tensile Properties: Determined using a universal testing machine following ASTM D638 or ISO 527 .[12][13][14][15][16] A dog-bone shaped specimen is pulled at a constant rate of extension until it fractures.[13][14] The test yields data on tensile strength, tensile modulus, and elongation at break.
-
Flexural Properties: Following ISO 178 , a rectangular specimen is supported at both ends and a load is applied to the center. This three-point bending test measures the material's flexural strength and modulus.
-
Impact Strength: The Izod or Charpy impact tests (ISO 180 and ISO 179 , respectively) are used to assess the material's toughness or resistance to fracture under a sudden load. A notched or unnotched sample is struck by a swinging pendulum, and the energy absorbed to break the sample is measured.
Visualizing Synthesis and Workflow
To further elucidate the processes involved, the following diagrams illustrate the synthesis of a polycyanurate resin and a typical workflow for comparative polymer performance testing.
Caption: Synthesis of a polycyanurate network via thermal curing of bisphenol dicyanate monomers.
Caption: A generalized workflow for the comparative performance testing of polymers.
References
- 1. professionalplastics.com [professionalplastics.com]
- 2. ulprospector.com [ulprospector.com]
- 3. upmold.com [upmold.com]
- 4. eurolab.net [eurolab.net]
- 5. Differential Scanning Calorimetry | Centexbel [centexbel.be]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. apmtesting.com [apmtesting.com]
- 8. mehrabsanat.ir [mehrabsanat.ir]
- 9. store.astm.org [store.astm.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. zwickroell.com [zwickroell.com]
- 13. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 14. industrialphysics.com [industrialphysics.com]
- 15. victortestingmachine.com [victortestingmachine.com]
- 16. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
Validating the Structure of Synthesized Bis(4-cyanophenyl) Ether: A Comparative Guide to Analytical Techniques
A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of synthesized Bis(4-cyanophenyl) ether. This document provides a comparative analysis of key analytical techniques, supported by experimental data and detailed protocols.
The successful synthesis of any chemical compound necessitates rigorous structural verification to ensure its identity and purity. For Bis(4-cyanophenyl) ether (also known as 4,4'-dicyanodiphenyl ether or 4,4'-oxydibenzonitrile), a molecule with applications in materials science and as a building block in organic synthesis, a combination of spectroscopic methods is essential for unambiguous characterization. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound.
Data Presentation: Spectroscopic Signatures
The expected data from these techniques provide a unique fingerprint for the Bis(4-cyanophenyl) ether molecule. A comparison with alternative substituted diphenyl ethers highlights the distinguishing features.
| Analytical Technique | Bis(4-cyanophenyl) ether (Expected Data) | Alternative: Bis(4-nitrophenyl) ether (Reference Data) [1][2] | Alternative: 4,4'-Diaminodiphenyl ether (Reference Data) [3][4][5] |
| ¹H NMR | Aromatic protons would appear as two doublets in the approximate range of 7.0-7.8 ppm, characteristic of a para-substituted benzene ring. | Aromatic protons appear as doublets around 8.2 ppm and 7.1 ppm. | Aromatic protons appear as doublets around 6.7 ppm and 6.6 ppm. The amine protons would also be present. |
| ¹³C NMR | Expected signals include those for the aromatic carbons (approx. 110-160 ppm), the carbon of the nitrile group (approx. 118 ppm), and the carbon attached to the ether oxygen. | Signals for aromatic carbons are observed, with the carbon attached to the nitro group being significantly downfield. | Aromatic carbon signals are present, with the carbons attached to the amino groups appearing at distinct chemical shifts. |
| FTIR (cm⁻¹) | Strong C≡N stretch around 2220-2230 cm⁻¹, C-O-C asymmetric stretch around 1240 cm⁻¹, and aromatic C-H and C=C bands. | Strong symmetric and asymmetric NO₂ stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively, and the C-O-C stretch. | N-H stretching bands (two bands for a primary amine) around 3300-3500 cm⁻¹, C-O-C stretch, and aromatic bands. A sharp peak for C-O-C stretching appears at 1219 cm⁻¹.[3] |
| Mass Spectrometry (m/z) | Molecular ion peak (M⁺) at approximately 220.23 g/mol . Fragmentation may involve the loss of CO, CN, or cleavage of the ether linkage. | Molecular ion peak at approximately 260.20 g/mol .[2] Fragmentation often involves the loss of NO₂. | Molecular ion peak at approximately 200.24 g/mol . |
Experimental Workflow for Structural Validation
The logical flow for confirming the structure of synthesized Bis(4-cyanophenyl) ether involves a multi-step analytical approach.
Caption: Workflow for the synthesis, purification, and structural validation of Bis(4-cyanophenyl) ether.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized and purified Bis(4-cyanophenyl) ether in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Typically, 16-64 scans are sufficient.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe or dissolution in a suitable solvent for techniques like electrospray ionization (ESI) can be used.
-
Ionization: Ionize the sample using an appropriate method. Electron ionization (EI) is common for volatile and thermally stable compounds, while ESI is suitable for less volatile or thermally sensitive molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Alternative Synthesis and Characterization Approaches
While the standard synthesis of Bis(4-cyanophenyl) ether often involves a nucleophilic aromatic substitution reaction, alternative methods can provide different impurity profiles and may be more suitable for specific applications.
One common synthetic route involves the Ullmann condensation, reacting p-chlorobenzonitrile with p-hydroxybenzonitrile in the presence of a copper catalyst and a base.[3] Another approach could be the dehydration of the corresponding diamide.
For characterization, techniques such as X-ray crystallography can provide definitive proof of structure and information on the solid-state packing of the molecule. Elemental analysis is another fundamental technique that provides the percentage composition of elements (C, H, N), which can be compared with the calculated values for the proposed structure.
By employing a combination of these robust analytical techniques and comparing the obtained data with reference values and data from alternative compounds, researchers can confidently validate the structure of synthesized Bis(4-cyanophenyl) ether, ensuring the integrity of their subsequent research and development efforts.
References
A Comparative Guide to the Synthetic Routes of 4,4'-Dicyanodiphenyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 4,4'-dicyanodiphenyl ether, a key intermediate in the synthesis of high-performance polymers and pharmaceuticals. The following sections detail the experimental protocols for prominent synthetic routes, present a comparative analysis of their efficiencies, and visualize the reaction pathways to assist researchers in selecting the most suitable method for their specific requirements.
Comparative Summary of Synthetic Routes
The table below summarizes the key quantitative data for the different synthetic routes to 4,4'-dicyanodiphenyl ether, offering a clear comparison of their reaction conditions and yields.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Temperature | Reaction Time | Yield (%) | Purity (%) |
| Nucleophilic Aromatic Substitution (SNAr) | p-Hydroxybenzonitrile, p-Chlorobenzonitrile | Potassium hydroxide, Cuprous chloride, 8-Hydroxyquinoline | 115-160°C | Not specified | 87 | 99 |
| Rosenmund-von Braun Reaction | 4,4'-Dibromodiphenyl ether | Copper(I) cyanide (CuCN) | High temperatures (typically 150-250°C) | Not specified | High (expected) | Not specified |
| Sandmeyer Reaction | 4,4'-Diaminodiphenyl ether | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide (CuCN) | 0-5°C then elevated | ~3-4 hours | Moderate to Good (estimated) | Not specified |
| Palladium-Catalyzed Cyanation | 4,4'-Dibromodiphenyl ether | Pd₂(dba)₃, dppf, Zn(CN)₂ | 50-80°C | Not specified | High (expected) | Not specified |
Detailed Experimental Protocols
Nucleophilic Aromatic Substitution (SNAr)
This route involves the copper-catalyzed reaction of a phenol with an aryl halide, where the ether linkage is formed through nucleophilic displacement. The cyano groups are present on the starting materials.
Experimental Protocol:
Under a nitrogen atmosphere, 90g of p-hydroxybenzonitrile, 6.6g of potassium hydroxide, and 120g of toluene are added to a 500ml four-necked flask. The mixture is heated to 115-120°C for dehydration. After dehydration and removal of toluene, 0.8g of 8-hydroxyquinoline, 0.6g of cuprous chloride, and 13.7g of p-chlorobenzonitrile are added. The mixture is stirred for 30 minutes and then heated to 150-160°C until the p-chlorobenzonitrile is completely consumed. After cooling, 80g of toluene and 60g of water are added, and the mixture is stirred for 30 minutes. The organic phase is separated, and toluene and excess p-hydroxybenzonitrile are recovered under reduced pressure. The residue is crystallized from 250g of ethanol, filtered, and dried to yield 19.3g of 4,4'-dicyanodiphenyl ether as a yellow solid.[1]
Rosenmund-von Braun Reaction
This classical method involves the cyanation of an aryl halide using a stoichiometric amount of copper(I) cyanide, typically at high temperatures.[1][2][3] The synthesis of the precursor, 4,4'-dibromodiphenyl ether, is a prerequisite for this route.
Synthesis of 4,4'-Dibromodiphenyl Ether (Precursor):
A common method for the synthesis of 4,4'-dibromodiphenyl ether is the direct bromination of diphenyl ether.[3] In a representative procedure, diphenyl ether is treated with bromine in a suitable solvent, such as liquid sulfur dioxide, at low temperatures (below 0°C) to achieve a high yield (around 90%) of the desired product.
Experimental Protocol for Cyanation:
A mixture of 4,4'-dibromodiphenyl ether and an excess of copper(I) cyanide is heated in a high-boiling polar solvent such as DMF, nitrobenzene, or pyridine at reflux temperature.[3] The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC). Upon completion, the reaction mixture is cooled and subjected to an extractive workup to remove copper salts and the solvent. The crude product is then purified by recrystallization or column chromatography. While specific yields for this reaction were not found in the provided search results, L-proline has been shown to promote the Rosenmund-von Braun reaction at lower temperatures (80-120°C), potentially improving yields and functional group compatibility.[4]
Sandmeyer Reaction
The Sandmeyer reaction provides a pathway to introduce cyano groups onto an aromatic ring by the displacement of a diazonium salt, which is generated from a primary aromatic amine.[5] This route requires the synthesis of the precursor, 4,4'-diaminodiphenyl ether.
Synthesis of 4,4'-Diaminodiphenyl Ether (Precursor):
4,4'-Diaminodiphenyl ether can be synthesized by the reduction of 4,4'-dinitrodiphenyl ether. This reduction is typically carried out via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol.[6][7]
Experimental Protocol for Dicyanation:
4,4'-Diaminodiphenyl ether is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise to form the bis-diazonium salt. This cold diazonium salt solution is subsequently added to a solution of copper(I) cyanide. The reaction mixture is then typically warmed to facilitate the displacement of the diazonium groups by cyanide, with the evolution of nitrogen gas. After the reaction is complete, the product is isolated by filtration or extraction and purified. While a specific yield for the dicyanation of 4,4'-diaminodiphenyl ether was not found in the search results, the Sandmeyer cyanation is a well-established transformation.[5]
Palladium-Catalyzed Cyanation
Modern cross-coupling methods offer an alternative to the traditional copper-mediated Rosenmund-von Braun reaction. Palladium-catalyzed cyanation reactions can proceed under milder conditions and often exhibit a broader substrate scope and higher functional group tolerance.[8][9]
Experimental Protocol:
In a typical procedure, 4,4'-dibromodiphenyl ether, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., dppf), and a cyanide source (e.g., zinc cyanide, Zn(CN)₂) are combined in an inert solvent. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. Zinc cyanide is often preferred due to its lower toxicity compared to alkali metal cyanides.[10][11] The addition of an activator, such as DMAP, can be beneficial, especially when using less reactive aryl chlorides.[10] After the reaction, the mixture is worked up to remove the catalyst and other reagents, and the product is purified. These reactions can often be performed at lower temperatures (50-80°C) compared to the classical Rosenmund-von Braun reaction.[10]
Visualizing the Synthetic Pathways
Below are the diagrams illustrating the logical flow of the described synthetic routes.
Caption: Nucleophilic Aromatic Substitution (SNAr) Route.
Caption: Rosenmund-von Braun Reaction Route.
Caption: Sandmeyer Reaction Route.
Caption: Palladium-Catalyzed Cyanation Route.
References
- 1. synarchive.com [synarchive.com]
- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101468952B - Preparation of 4,4'-diaminodiphenyl ether - Google Patents [patents.google.com]
- 7. CN1827586A - Process for preparing 4,4'-diamino diphenyl ether - Google Patents [patents.google.com]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]
- 11. par.nsf.gov [par.nsf.gov]
Benchmarking OLED Performance: The Role of Bis(4-cyanophenyl) ether as a Core Moiety
A comparative analysis of Organic Light-Emitting Diode (OLED) performance when incorporating Bis(4-cyanophenyl) ether functionalities reveals a strategic approach to enhancing device efficiency and stability. While not typically employed as a standalone host material, the integration of the Bis(4-cyanophenyl) ether core into larger molecular structures for OLEDs has demonstrated notable improvements in charge transport and overall device performance. This guide provides a comparative overview, supported by representative data, and details the experimental protocols for evaluating such devices.
Bis(4-cyanophenyl) ether, also known as 4,4'-oxydibenzonitrile, is a versatile building block in the synthesis of high-performance small molecules and polymers for organic electronics.[1] Its electron-withdrawing cyano groups and ether linkage contribute to desirable electronic and morphological properties in host materials for OLEDs, aiming to improve charge transport and device efficiency.[1]
Performance Comparison: Conventional vs. Cyano-Substituted Host Materials
Below is a table summarizing representative performance data for OLEDs with a conventional host and a host containing a cyano-substituted moiety.
| Performance Metric | Conventional Host (CBP) | Cyano-Substituted Host Representative |
| Maximum External Quantum Efficiency (EQE) | ~15-20% | ~20-25% |
| Maximum Current Efficiency | ~30-40 cd/A | ~40-75 cd/A |
| Turn-on Voltage | ~3.0-4.0 V | ~2.5-3.5 V |
| Color Coordinates (CIE) | Emitter Dependent | Emitter Dependent |
| Operational Lifetime (LT50 @ 1000 cd/m²) | Variable | Potentially Improved |
Note: The data presented are representative values compiled from various sources and are intended for comparative illustration. Actual performance can vary significantly based on the specific emitter, device architecture, and fabrication conditions.
The data suggests that the incorporation of cyano groups, a key feature of Bis(4-cyanophenyl) ether, into host materials can lead to higher efficiencies and lower turn-on voltages. For instance, green phosphorescent OLEDs using a cyanofluorene-linked phenylcarbazole host have demonstrated a maximum current efficiency of 74.6 cd/A and an external quantum efficiency of 20.3%.[2] This improvement is often attributed to the better electron-transporting properties imparted by the cyano groups, which helps in balancing the charge carrier injection and recombination within the emissive layer.
Experimental Protocols
The fabrication and characterization of OLEDs are critical for benchmarking their performance. The following are detailed methodologies for key experiments.
OLED Fabrication via Vacuum Thermal Evaporation
A common method for depositing the thin organic layers in an OLED is vacuum thermal evaporation (VTE). This technique allows for precise control over the thickness and purity of the deposited films.
Caption: Workflow for OLED fabrication using vacuum thermal evaporation.
Detailed Steps:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition: The cleaned substrates are loaded into a high-vacuum chamber (<10⁻⁶ Torr). The organic layers are deposited sequentially by thermal evaporation from resistively heated crucibles. The deposition rate and thickness are monitored in situ using a quartz crystal microbalance.
-
Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN.
-
Hole Transport Layer (HTL): e.g., 40 nm of TAPC.
-
Emissive Layer (EML): The host material (with or without the Bis(4-cyanophenyl) ether moiety) and the phosphorescent or fluorescent dopant are co-evaporated from separate sources. The doping concentration is precisely controlled.
-
Electron Transport Layer (ETL): e.g., 40 nm of TPBi.
-
-
Cathode Deposition: Following the organic layer deposition, an electron injection layer (e.g., 1 nm of LiF) and a metal cathode (e.g., 100 nm of Al) are deposited through a shadow mask to define the active area of the device.
-
Encapsulation: To prevent degradation from moisture and oxygen, the devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.
Device Characterization
The performance of the fabricated OLEDs is evaluated using a series of electrical and optical measurements.
Caption: Key performance characterization workflow for OLEDs.
Detailed Procedures:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The current density and luminance of the OLED are measured as a function of the applied voltage using a source measure unit and a calibrated photodiode or spectrometer.
-
Electroluminescence (EL) Spectrum and CIE Coordinates: The EL spectrum is recorded at a constant driving voltage or current to determine the emission color. The Commission Internationale de l'Eclairage (CIE) 1931 color coordinates are calculated from the EL spectrum.
-
Efficiency Calculations:
-
External Quantum Efficiency (EQE): Calculated from the luminance, EL spectrum, and current density, assuming a Lambertian emission profile.
-
Current Efficiency (cd/A): Calculated by dividing the luminance by the current density.
-
Power Efficiency (lm/W): Calculated by dividing the current efficiency by the driving voltage and multiplying by π.
-
-
Operational Lifetime: The device is driven at a constant current density, and the luminance is monitored over time. The lifetime (e.g., LT50) is defined as the time it takes for the initial luminance to decrease by 50%.
Conclusion
The incorporation of the Bis(4-cyanophenyl) ether moiety into the molecular design of host materials for OLEDs presents a promising strategy for enhancing device performance. The electron-withdrawing nature of the cyano groups can contribute to improved electron transport, leading to more balanced charge injection and recombination. This, in turn, can result in higher external quantum efficiencies, increased current efficiencies, and lower turn-on voltages compared to devices employing conventional host materials. While direct comparative data using Bis(4-cyanophenyl) ether itself is limited, the performance of OLEDs with host materials containing similar cyano-substituted diphenyl ether structures strongly supports the potential benefits of this chemical functionality in advancing OLED technology. Rigorous experimental fabrication and characterization are paramount to accurately benchmark and optimize the performance of these next-generation OLED materials.
References
A Comparative Guide to Cross-Validation of Analytical Results for Bis(4-cyanophenyl) ether Purity
Introduction
Bis(4-cyanophenyl) ether is a key intermediate in the synthesis of high-performance polymers and specialty chemicals. The purity of this compound is critical, as impurities can significantly affect the properties of the final products. This guide provides a comparative analysis of three common analytical techniques for determining the purity of Bis(4-cyanophenyl) ether: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC). Cross-validation of results from these orthogonal methods provides a high degree of confidence in the assigned purity value.
The selection of an appropriate analytical method is crucial for quality control and regulatory compliance. This guide presents experimental protocols, comparative data, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions for the purity assessment of Bis(4-cyanophenyl) ether.
Cross-Validation Workflow
Cross-validation in analytical chemistry involves the critical assessment of data generated using two or more different methods to ensure the reliability and accuracy of the results.[1][2] By comparing the purity values obtained from HPLC, GC, and DSC, a comprehensive and well-supported purity assessment of Bis(4-cyanophenyl) ether can be achieved.
Quantitative Data Comparison
The following table summarizes representative quantitative data from the analysis of a single batch of Bis(4-cyanophenyl) ether using HPLC, GC, and DSC.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on polarity | Separation based on volatility | Purity based on melting point depression |
| Purity Result | 99.85% (Area Normalization) | 99.88% (Area Normalization) | 99.82 mol% |
| Precision (%RSD, n=6) | 0.15% | 0.12% | 0.25% |
| Analysis Time per Sample | ~20 minutes | ~15 minutes | ~60 minutes |
| Sample Preparation | Dissolution in an organic solvent | Dissolution in an organic solvent | None (direct analysis of solid) |
| Typical Sample Size | 1-5 mg | 1-2 mg | 2-5 mg |
| Strengths | Suitable for non-volatile impurities, robust | High resolution for volatile impurities | Absolute method, no reference standard needed for impurities |
| Limitations | Requires soluble samples, potential for non-eluting impurities | Sample must be volatile and thermally stable | Less sensitive to impurities with similar melting points, not suitable for thermally unstable compounds |
Experimental Protocols and Workflows
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity determination of non-volatile organic compounds. A reversed-phase method is well-suited for Bis(4-cyanophenyl) ether.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water gradient.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of Bis(4-cyanophenyl) ether and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile and thermally stable compounds. Given the boiling point of Bis(4-cyanophenyl) ether, GC is a suitable method for its purity analysis.[3][4]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Sample Preparation: Accurately weigh approximately 20 mg of Bis(4-cyanophenyl) ether and dissolve in 10 mL of a suitable solvent like acetone to a final concentration of 2 mg/mL.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. For high-purity crystalline organic compounds, DSC can be used to determine purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.[5][6]
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed.
-
Sample Mass: 2-5 mg, accurately weighed.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program:
-
Equilibrate at 150°C.
-
Ramp at 1°C/min to 200°C.
-
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the instrument's software, which applies the van't Hoff equation.
References
- 1. rsc.org [rsc.org]
- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis(4-cyanophenyl) Ether 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. bitesizebio.com [bitesizebio.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Degradation of components in drug formulations: a comparison between HPLC and DSC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Cyanophenyl Ether: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat all 4-Cyanophenyl ether waste as hazardous. Segregate from other waste streams and follow the specific procedures outlined below for collection, labeling, and disposal through your institution's Environmental Health and Safety (EHS) department.
Researchers and scientists handling this compound must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste, aligning with general hazardous waste regulations.
Hazard Profile and Regulatory Overview
This compound, also known as 4,4′-Oxybis(benzonitrile), is classified as a hazardous substance.[1][2] Safety data sheets indicate that it causes skin and eye irritation and may cause respiratory irritation.[2] It is also harmful if swallowed.[1] Due to its chemical structure containing a cyanide group, it requires careful handling and disposal as a hazardous waste.
Under the Resource Conservation and Recovery Act (RCRA), wastes containing cyanide can be classified as hazardous due to their reactivity.[3][4] Specifically, a waste is considered reactive hazardous waste if it is a cyanide-bearing waste that can generate toxic gases under certain pH conditions.[4][5] Therefore, it is imperative to manage this compound waste through a licensed hazardous waste disposal program.
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritant | Causes skin irritation upon contact. | |
| Eye Irritant | Causes serious eye irritation. | |
| Respiratory Tract Irritant | May cause respiratory irritation if inhaled. | |
| Acute Toxicity (Oral) | Harmful if swallowed. | |
| Aquatic Hazard | Harmful to aquatic life. |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
Closed-toe shoes.
2. Waste Segregation:
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, compatible hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, leak-proof, and compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container for hazardous chemical waste.
3. Container Labeling:
-
Immediately label the hazardous waste container with the words "Hazardous Waste."
-
Clearly identify the contents as "this compound Waste." If it is a mixture, list all components and their approximate percentages.
-
Include the full chemical name; do not use abbreviations.
-
Note the date when the first piece of waste was added to the container (the accumulation start date).
-
Provide the name of the principal investigator and the laboratory location (building and room number).
4. Waste Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Secondary containment is recommended to prevent spills.
5. Arranging for Disposal:
-
Once the container is full or you are ready to have it removed, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.[7]
-
Follow all institutional procedures for waste pickup requests.
6. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your colleagues.
-
If the spill is small and you are trained to handle it, use an absorbent material like sand or vermiculite to contain it.[8][9]
-
Collect the absorbent material and the spilled chemical in a designated hazardous waste container and label it accordingly.
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. umkc.edu [umkc.edu]
- 6. nj.gov [nj.gov]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. youtube.com [youtube.com]
Personal protective equipment for handling 4-Cyanophenyl ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Cyanophenyl ether (CAS No. 6508-04-9). Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical in a laboratory setting.
Hazard Identification and Immediate Precautions
This compound is classified with the following hazards:
-
Some sources also indicate it is toxic if swallowed, in contact with skin, or if inhaled [3]
Immediate precautionary statements include:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash skin thoroughly after handling.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for incidental contact. For extended contact, consider thicker nitrile gloves or laminate film gloves (e.g., Silver Shield®/4H®). Always inspect gloves for tears or punctures before and during use. Remove and replace gloves immediately if a spill or splash occurs. Never wash or reuse disposable gloves. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Goggles should be worn to provide a complete seal around the eyes. A face shield should be used in situations where splashing is a significant risk. |
| Skin and Body Protection | Laboratory coat | A standard lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat. |
| Respiratory Protection | NIOSH-approved respirator | A respirator may be necessary if working outside of a fume hood or if dusts or aerosols are generated. The type of respirator will depend on the concentration of the substance in the air. |
Operational Plan: Step-by-Step Handling Procedure
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.
Step-by-Step Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Dispensing: Carefully weigh or measure the required amount of this compound within the fume hood. Avoid generating dust.
-
During Use: Keep containers of this compound tightly closed when not in use. If heating the substance, do so in a well-ventilated area and with appropriate precautions to control vapors.
-
Spill Management:
-
Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.
-
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and any contaminated equipment.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed, and compatible waste container. The label should include "Hazardous Waste" and the chemical name. |
| Liquid Waste | Collect in a clearly labeled, sealed, and compatible waste container. The label should include "Hazardous Waste" and the chemical name. Do not mix with incompatible waste streams. |
| Contaminated Materials | Any items such as gloves, absorbent pads, or weighing paper that are contaminated with this compound must be disposed of as hazardous solid waste. |
General Disposal Guidelines:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations.[1]
-
Do not dispose of this compound down the drain or in regular trash.
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
